Product packaging for 4-(Methylsulfonyl)phenol(Cat. No.:CAS No. 14763-60-1)

4-(Methylsulfonyl)phenol

Cat. No.: B050025
CAS No.: 14763-60-1
M. Wt: 172.2 g/mol
InChI Key: KECCFSZFXLAGJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Methylsulfonyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C7H8O3S and its molecular weight is 172.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8O3S B050025 4-(Methylsulfonyl)phenol CAS No. 14763-60-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylsulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECCFSZFXLAGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163763
Record name 4-Hydroxyphenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14763-60-1
Record name 4-(Methylsulfonyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14763-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyphenyl methyl sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014763601
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxyphenyl methyl sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Methylsulfonyl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYPHENYL METHYL SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7BIF7ZQJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-(Methylsulfonyl)phenol discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-hydroxyphenyl methyl sulfone, is an organic compound with the chemical formula C₇H₈O₃S. It belongs to the class of aromatic sulfones, which are characterized by a sulfonyl functional group attached to two carbon atoms, in this case, a methyl group and a phenyl group. This whitepaper provides a comprehensive overview of the discovery, history, synthesis, properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the fields of chemistry and drug development.

Historical Context

While the precise date and discoverer of this compound are not clearly documented in readily available historical records, its emergence is intrinsically linked to the broader development of sulfone chemistry in the late 19th and early 20th centuries. The synthesis of aryl sulfones, in general, became a subject of interest for organic chemists exploring the oxidation of thioethers and the sulfonylation of aromatic compounds. Early investigations into the oxidation of thioanisole (B89551) derivatives, the direct precursors to methyl phenyl sulfones, laid the groundwork for the eventual synthesis of hydroxylated analogues like this compound. The functional group's stability and its ability to act as a key structural motif in various organic molecules have sustained its relevance in synthetic and medicinal chemistry.

Physicochemical Properties

This compound is a tan to pink-brown crystalline powder at room temperature.[1] A summary of its key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₇H₈O₃S[1]
Molecular Weight 172.20 g/mol [1]
CAS Number 14763-60-1[1][2]
Melting Point 90-95 °C[1]
Boiling Point 272.52 °C (estimate)[1]
Density 1.3692 g/cm³ (estimate)[1]
pKa 7.83 (at 25 °C)[1]
Water Solubility Slight[1]
Solubility DMSO, Methanol (B129727)[1]

Synthesis and Experimental Protocols

The most prevalent and well-documented method for the synthesis of this compound is the oxidation of its precursor, 4-(methylthio)phenol (B156131). This transformation can be achieved using various oxidizing agents. Below are detailed protocols for two common methods.

Oxidation of 4-(Methylthio)phenol

The logical workflow for the synthesis of this compound from 4-(Methylthio)phenol is depicted in the following diagram.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Oxidizing Agent cluster_process Reaction cluster_product Final Product A 4-(Methylthio)phenol C Oxidation in a suitable solvent (e.g., Ethanol (B145695)/Water or Methanol) A->C Reacts with B Oxone® or Sodium Periodate (B1199274) B->C Added to D This compound C->D Yields

Caption: General workflow for the synthesis of this compound via oxidation.

Experimental Protocol 1: Oxidation with Oxone®

This protocol details the synthesis of this compound using Oxone® (potassium peroxymonosulfate) as the oxidizing agent.[1]

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

  • Add water (10.0 mL) to the solution at room temperature.

  • Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield this compound as a semi-solid. (Yield: 96%)

Experimental Protocol 2: Oxidation with Sodium Periodate

This protocol outlines the synthesis using sodium periodate as the oxidant.

Materials:

  • 4-(Methylthio)phenol

  • Sodium periodate

  • Aqueous methanol (30%)

  • Water

  • Diethyl ether

  • Silica (B1680970) gel

  • Chloroform

  • Methanol

Procedure:

  • Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 30% aqueous methanol (100 ml) and cool to 0° C.

  • Add a solution of sodium periodate (10.7 g, 0.05 mol) to the mixture and stir for 30 minutes.

  • Add water (500 ml) and remove the resulting precipitate by filtration.

  • Cool the filtrate to 4° C and add another portion of sodium periodate (10.7 g, 0.05 mol).

  • Stir the suspension for 48 hours.

  • Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

  • Remove the precipitate by filtration and extract the filtrate with diethyl ether.

  • Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol eluent to give the final product.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of this compound. Below is a summary of available spectroscopic data.

Spectroscopic TechniqueKey Data Points
¹³C NMR Data available in public databases such as PubChem.
Infrared (IR) Spectroscopy Spectra have been recorded and are available in databases. Key absorptions are expected for the O-H, aromatic C-H, C=C, S=O, and C-O bonds.
Mass Spectrometry (MS) LC-MS data shows a calculated m/z of 173.0 for [M+H]⁺, with a measured value matching this.[1]

Applications in Research and Drug Development

This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and an electron-withdrawing sulfonyl group, allows for diverse chemical modifications.

Signaling Pathway Relevance

This compound is a key reagent in the synthesis of molecules targeting specific signaling pathways. For instance, it is used to create GPR119 agonists and glucokinase activators, which are relevant in the treatment of metabolic disorders.

Signaling_Pathways cluster_reagent Starting Reagent cluster_synthesis Synthetic Elaboration cluster_targets Molecular Targets cluster_application Therapeutic Area A This compound B Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives A->B C Synthesis of 2-(pyridin-2-yl)-1H-benzimidazole Derivatives A->C D GPR119 Agonists B->D E Glucokinase Activators C->E F Metabolic Disorders (e.g., Diabetes) D->F E->F

Caption: Role of this compound in synthesizing compounds for metabolic disorder research.

Its documented applications include:

  • GPR119 Agonists: It is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as G protein-coupled receptor 119 (GPR119) agonists.[1] GPR119 is a target for the treatment of type 2 diabetes and obesity.

  • Glucokinase Activators: The compound is also utilized in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators.[1] Glucokinase plays a crucial role in glucose homeostasis, making its activators a therapeutic strategy for type 2 diabetes.

Conclusion

This compound is a versatile chemical intermediate with established utility in organic synthesis, particularly in the development of therapeutic agents. While its specific historical discovery remains to be precisely pinpointed, its chemical properties and synthetic accessibility have cemented its role in modern medicinal chemistry. The detailed protocols and data presented in this guide offer a valuable resource for researchers and professionals working with this compound, facilitating its application in the discovery and development of new pharmaceuticals.

References

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 4-(Methylsulfonyl)phenol, a key reagent in the development of therapeutic agents. The document details its chemical identity, physicochemical properties, synthesis protocols, and analytical characterization. Furthermore, it explores its application in drug discovery, focusing on its role as a precursor to potent G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, and illustrates the relevant biological signaling pathways. This guide is intended for researchers, medicinal chemists, and drug development professionals.

Nomenclature and Identification

The compound is systematically named This compound according to IUPAC nomenclature.[1][2][3] It is also widely known by several synonyms.

IdentifierValue
IUPAC Name This compound[1][4]
CAS Number 14763-60-1[1][5]
Molecular Formula C₇H₈O₃S[1][5]
Molecular Weight 172.20 g/mol [2][5]
Synonyms 4-Mesylphenol, p-(Methylsulfonyl)phenol, 4-Hydroxyphenyl methyl sulfone, p-Hydroxyphenyl methyl sulfone[1][2][6]

Physicochemical Properties

This compound is typically a tan to pink-brown solid powder at room temperature.[7] Its key physicochemical properties are summarized in the table below.

PropertyValueSource
Appearance Tan to pink-brown powder[7]
Melting Point 90-95 °C[7]
Boiling Point 272.52 °C (estimate)[7]
pKa 7.83 (at 25 °C)[7]
Solubility Soluble in DMSO and Methanol; slightly soluble in water[7][8]
LogP 0.886 (estimate)[7]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the oxidation of its thioether precursor, 4-(methylthio)phenol (B156131).

Protocol: Oxidation using Oxone [9]

  • Dissolution: Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (B145695) (10.0 mL) and water (10.0 mL) at room temperature.

  • Oxidation: Add Oxone® (potassium peroxymonosulfate) (0.99 g, 6.5 mmol) to the solution in portions.

  • Reaction: Stir the reaction mixture vigorously for 18 hours at room temperature.

  • Work-up: Partition the mixture between ethyl acetate (B1210297) and water. Collect the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound. This protocol typically affords a high yield (approx. 96%).

Below is a workflow diagram illustrating the synthesis and purification process.

G cluster_synthesis Synthesis cluster_purification Work-up & Purification start 4-(Methylthio)phenol in EtOH/H₂O reagent Add Oxone® (in portions) start->reagent Step 1 reaction Stir at Room Temperature (18 hours) reagent->reaction Step 2 partition Partition with Ethyl Acetate & Water reaction->partition Step 3 wash Wash Organic Layer with Brine partition->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate product This compound concentrate->product

Synthesis and Purification Workflow for this compound.
Analytical Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques.

  • Mass Spectrometry (MS): In Liquid Chromatography-Mass Spectrometry (LCMS), the compound typically shows a protonated molecular ion [M+H]⁺ at m/z = 173.0.[9]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the functional groups present. Key expected peaks include a broad O-H stretch (around 3200-3600 cm⁻¹), aromatic C-H stretches (3000-3100 cm⁻¹), S=O stretches for the sulfone group (typically two bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹), and aromatic C=C stretches (1500-1600 cm⁻¹).[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show a singlet for the methyl protons (SO₂CH₃) and signals in the aromatic region for the para-substituted phenyl protons. The phenolic hydroxyl proton would appear as a broad singlet.

    • ¹³C NMR: The spectrum would show a signal for the methyl carbon and four signals for the aromatic carbons due to the molecule's symmetry, in addition to the carbon bearing the hydroxyl group and the carbon attached to the sulfonyl group.[10]

TechniqueExpected Data/Characteristics
LCMS (ESI+) [M+H]⁺ at m/z = 173.0[9]
IR (cm⁻¹) ~3200-3600 (O-H), ~3000-3100 (Ar C-H), ~1325 & ~1150 (S=O), ~1500-1600 (Ar C=C)[10][11]
¹H NMR Signals for methyl, aromatic, and hydroxyl protons.
¹³C NMR Signals for methyl and four distinct aromatic carbons.[10]

Role in Drug Discovery

This compound serves as a critical building block in the synthesis of molecules targeting metabolic diseases, particularly type 2 diabetes.[8][12] Its structure allows for chemical modifications to generate ligands for specific biological targets. It is notably used as a reagent in the synthesis of:

  • GPR119 Agonists: These compounds stimulate glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1.[8]

  • Glucokinase (GK) Activators: These molecules enhance the activity of glucokinase, the primary glucose sensor in pancreatic β-cells, thereby promoting insulin release.[8][12]

Signaling Pathways of Therapeutic Targets

Understanding the signaling pathways of the targets is crucial for drug development. This compound is a precursor to molecules that modulate two key pathways in glucose homeostasis.

GPR119 Signaling Pathway

G protein-coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells.[2][13] Its activation by an agonist triggers a Gαs-mediated signaling cascade that enhances insulin and GLP-1 secretion.[2][13]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119 GPR119 Receptor Gs Gαs GPR119->Gs activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP converts Gs->AC activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Vesicles Insulin / GLP-1 Vesicles PKA->Vesicles promotes exocytosis Secretion Potentiated Insulin / GLP-1 Secretion Vesicles->Secretion Agonist GPR119 Agonist Agonist->GPR119 binds

GPR119 Gαs-coupled signaling pathway.
Glucokinase (GK) Glucose-Sensing Pathway

In pancreatic β-cells, glucokinase (GK) acts as the primary glucose sensor.[3][14][15] Its activity is the rate-limiting step for glucose metabolism, which in turn dictates the level of insulin secretion. GK activators, synthesized using precursors like this compound, enhance this process.

G cluster_cell Pancreatic β-Cell Glucose_in Glucose GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Glucose_cell Intracellular Glucose GLUT2->Glucose_cell GK Glucokinase (GK) Glucose_cell->GK G6P Glucose-6-Phosphate GK->G6P phosphorylates Metabolism Glycolysis & Oxidative Phosphorylation G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel ATP-sensitive K⁺ Channel (closed) ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel (open) Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_exocytosis Insulin Vesicle Exocytosis Ca_influx->Insulin_exocytosis GK_Activator GK Activator GK_Activator->GK enhances activity

Glucokinase-mediated insulin secretion in pancreatic β-cells.

Safety Information

This compound is classified as an irritant and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be used.

Hazard ClassGHS Statements
Acute Toxicity, Oral H303: May be harmful if swallowed
Skin Corrosion/Irritation H315: Causes skin irritation
Serious Eye Damage/Irritation H319: Causes serious eye irritation
Specific Target Organ Toxicity H335: May cause respiratory irritation

Data sourced from aggregated GHS information.[7]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)phenol. The information herein is intended to support research, development, and application of this compound in medicinal chemistry and materials science. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Core Physicochemical Properties

This compound is a white to tan-brown crystalline solid.[1] Its key physicochemical parameters are summarized in Table 1. These properties are crucial for predicting its behavior in various chemical and biological systems, including solubility, absorption, and reactivity.

Table 1: Physicochemical Properties of this compound

PropertyValueData Source(s)
Molecular Formula C₇H₈O₃S[2][3]
Molecular Weight 172.20 g/mol [3][4]
Melting Point 90-95 °C[1]
Boiling Point 272.52 °C (estimated)[1]
pKa 7.83 @ 25 °C[5]
logP (octanol-water) 0.886 (estimated)[1]
Water Solubility Slight[5]
Solubility in Organic Solvents DMSO, Methanol[5][6]
CAS Number 14763-60-1[3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the key physicochemical properties of this compound are outlined below. These are generalized methods standardly used for organic compounds.

2.1 Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[7][8][9][10][11]

  • Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 1-2 mm.[9][10]

    • The capillary tube is placed in the heating block of the apparatus.[7][10]

    • The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point.[8]

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[7][8]

2.2 Boiling Point Determination

As this compound is a solid at room temperature, its boiling point is determined from the molten state, typically using a micro-scale method.

  • Apparatus: Thiele tube or aluminum block, fusion tube, capillary tube (sealed at one end), thermometer, heating source.[12][13][14]

  • Procedure:

    • A small amount of this compound is placed in a fusion tube and heated until molten.

    • A capillary tube, sealed at one end, is placed open-end-down into the molten liquid.[12]

    • The assembly is heated slowly and uniformly.[12]

    • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point.[12]

2.3 pKa Determination

The acidity constant (pKa) of the phenolic hydroxyl group can be determined by UV-Vis spectrophotometry.[15][16][17]

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes, buffer solutions of varying pH.

  • Procedure:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).[18]

    • A series of solutions are prepared by diluting the stock solution in buffer solutions of known pH values, covering a range around the expected pKa.[15]

    • The UV-Vis absorbance spectrum of each solution is recorded.[15][16]

    • A wavelength is chosen where the absorbance of the protonated and deprotonated species differs significantly.[17]

    • The pKa is determined by plotting the absorbance at the chosen wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation.[17]

2.4 LogP (Octanol-Water Partition Coefficient) Determination

The lipophilicity of this compound is estimated by its logP value, which can be determined using the shake-flask method or by HPLC.[19][20]

  • Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, n-octanol, and water (or buffer at a specific pH).

  • Procedure (Shake-Flask Method):

    • n-Octanol and water are mutually saturated by vigorous mixing followed by separation.

    • A known amount of this compound is dissolved in one of the phases.

    • The solution is added to a separatory funnel with a known volume of the other phase.

    • The funnel is shaken until equilibrium is reached, then the layers are allowed to separate.

    • The concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[20]

    • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of P.[19]

2.5 Solubility Determination

The solubility of this compound in water and organic solvents is determined by the equilibrium saturation method.[21][22][23][24][25]

  • Apparatus: Vials with stir bars, constant temperature shaker, analytical balance, filtration device, HPLC or UV-Vis spectrophotometer.

  • Procedure:

    • An excess amount of solid this compound is added to a known volume of the solvent in a vial.

    • The mixture is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method (e.g., HPLC with a calibration curve).

Synthesis Protocol

This compound can be synthesized by the oxidation of 4-(methylthio)phenol (B156131).[1][26][27]

  • Reactants: 4-(Methylthio)phenol, Oxone®, ethanol (B145695), water.

  • Procedure:

    • Dissolve 4-(methylthio)phenol in a mixture of ethanol and water.

    • Add Oxone® portion-wise to the solution at room temperature.

    • Stir the reaction mixture for approximately 18 hours.

    • After the reaction is complete, perform a workup by partitioning the mixture between ethyl acetate (B1210297) and water.

    • The organic layer is then washed, dried, and concentrated under vacuum to yield this compound.[1][26]

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the experimental determination of the physicochemical properties of a compound like this compound.

experimental_workflow Experimental Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Recrystallization) synthesis->purification mp Melting Point Determination purification->mp bp Boiling Point Determination purification->bp pka pKa Determination purification->pka logp LogP Determination purification->logp solubility Solubility Determination purification->solubility data_compilation Data Compilation & Analysis mp->data_compilation bp->data_compilation pka->data_compilation logp->data_compilation solubility->data_compilation

References

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol (CAS: 14763-60-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(methylsulfonyl)phenol (CAS: 14763-60-1), a versatile chemical intermediate. The document details its physicochemical properties, synthesis protocols, and safety information. Primarily utilized as a key building block in medicinal chemistry, this guide explores its application in the synthesis of targeted therapeutic agents, specifically G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, which are under investigation for the treatment of type 2 diabetes and other metabolic disorders. Detailed experimental protocols for the synthesis of this compound and its subsequent use, alongside relevant biological assays, are provided. Furthermore, this guide includes visualizations of key synthetic workflows and the signaling pathways of the ultimate drug targets to facilitate a deeper understanding of its role in drug discovery.

Chemical and Physical Properties

This compound, also known as 4-hydroxyphenyl methyl sulfone, is a tan to pink-brown crystalline powder.[1] Its chemical structure features a phenol (B47542) ring substituted with a methylsulfonyl group at the para position. This substitution significantly influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 14763-60-1[2][3]
Molecular Formula C₇H₈O₃S[2][3]
Molecular Weight 172.20 g/mol [2][3]
Appearance Tan to pink-brown powder[1]
Melting Point 90-95 °C[1]
Boiling Point 272.52 °C (estimate)[1]
Solubility Soluble in DMSO and Methanol (B129727); slightly soluble in water.[2]
pKa 7.83 (25 °C)[1]
LogP 0.886 (estimate)[1]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataDescriptionReference(s)
¹H NMR Spectral data available.[3]
¹³C NMR Spectral data available.[3]
Infrared (IR) Spectroscopy Characteristic peaks available.[3]
Mass Spectrometry Fragmentation patterns available.[3]

Synthesis of this compound

Two common methods for the synthesis of this compound are the oxidation of 4-(methylthio)phenol (B156131).

Experimental Protocol 1: Oxidation with Sodium Periodate (B1199274)

This method involves a two-step oxidation of 4-(methylthio)phenol.

Materials:

  • 4-(methylthio)phenol

  • Methanol

  • Sodium periodate

  • Water

  • Ether

  • Silica (B1680970) gel

  • Chloroform

Procedure:

  • Dissolve 7.0 g (0.05 mol) of 4-(methylthio)phenol in 100 ml of 30% aqueous methanol and cool to 0°C.[4]

  • Add a solution of 10.7 g (0.05 mol) of sodium periodate and stir the resulting suspension for 30 minutes.[4]

  • Add 500 ml of water and remove the precipitate by filtration.[4]

  • Cool the filtrate to 4°C and add another 10.7 g (0.05 mol) of sodium periodate. Stir the suspension for 48 hours.[4]

  • Add a final portion of 5.35 g (0.025 mol) of sodium periodate and stir for an additional 18 hours.[4]

  • Remove the precipitate by filtration and extract the filtrate with ether.[4]

  • Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol mixture as the eluent to yield this compound.[4]

Experimental Protocol 2: Oxidation with Oxone

This protocol provides a more direct oxidation route.

Materials:

  • 4-(methylthio)phenol

  • Oxone

  • Ethanol

  • Water

  • Ethyl acetate (B1210297)

  • Brine

  • Magnesium sulfate

Procedure:

  • To a solution of 0.50 g (3.2 mmol) of 4-(methylthio)phenol in 10.0 mL of ethanol, add 0.99 g (6.5 mmol) of Oxone in portions.[5]

  • Add 10.0 mL of water at room temperature and stir the reaction mixture for 18 hours.[5]

  • Partition the mixture between ethyl acetate and water.[5]

  • Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under vacuum to afford this compound.[5]

G cluster_synthesis Synthesis of this compound 4-(Methylthio)phenol 4-(Methylthio)phenol Oxidation Oxidation 4-(Methylthio)phenol->Oxidation Oxidizing Agent (e.g., Oxone, NaIO4) This compound This compound Oxidation->this compound

Figure 1. Synthetic workflow for this compound.

Applications in Drug Discovery

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential. Its primary applications are in the development of GPR119 agonists and glucokinase activators.

GPR119 Agonists for Type 2 Diabetes

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes.[6] Its activation in pancreatic β-cells and intestinal L-cells leads to enhanced glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like GLP-1, respectively.[6]

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GPR119_Agonist GPR119 Agonist GPR119 GPR119 Receptor GPR119_Agonist->GPR119 binds G_alpha_s Gαs GPR119->G_alpha_s activates Adenylyl_Cyclase Adenylyl Cyclase G_alpha_s->Adenylyl_Cyclase activates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Insulin_Vesicles Insulin/GLP-1 Vesicles PKA->Insulin_Vesicles promotes exocytosis Secretion Insulin/GLP-1 Secretion Insulin_Vesicles->Secretion

Figure 2. GPR119 signaling pathway.

3.1.1. Representative Synthesis of a GPR119 Agonist Precursor

This compound can be used to synthesize precursors for GPR119 agonists like AR231453. A key step is the reaction with p-toluenesulfonic anhydride (B1165640) to activate the hydroxyl group for subsequent nucleophilic substitution.

Experimental Protocol: Activation with p-Toluenesulfonic Anhydride

Materials:

  • This compound

  • p-Toluenesulfonic anhydride

  • Appropriate solvent (e.g., pyridine, dichloromethane)

  • Base (if necessary, e.g., triethylamine)

Procedure:

  • Dissolve 17.2 g (100.0 mmol) of this compound in a suitable solvent.

  • Add p-toluenesulfonic anhydride. The reaction stoichiometry may need to be optimized.

  • The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC.

  • Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove by-products and the solvent is removed under reduced pressure to yield 4-(methylsulfonyl)phenyl 4-methylbenzenesulfonate.

3.1.2. Experimental Protocol: In Vitro cAMP Assay for GPR119 Agonists

This assay measures the increase in intracellular cyclic AMP (cAMP) upon activation of the GPR119 receptor.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (GPR119 agonists) and a reference agonist

  • cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and a reference agonist in the assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration to determine the EC₅₀ value using a sigmoidal dose-response curve fit.

Glucokinase Activators for Type 2 Diabetes

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes.[7] GK activators allosterically enhance the enzyme's activity, leading to increased glucose-stimulated insulin secretion and hepatic glucose uptake.[7] this compound is a reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives which are potent glucokinase activators.[2]

G cluster_cell Pancreatic β-cell / Hepatocyte cluster_response Cellular Response Glucose_in Glucose (extracellular) GLUT2 GLUT2 Transporter Glucose_in->GLUT2 Glucose_cyto Glucose (cytosolic) GLUT2->Glucose_cyto Glucokinase Glucokinase (GK) Glucose_cyto->Glucokinase substrate G6P Glucose-6-Phosphate Glucokinase->G6P phosphorylates GKA Glucokinase Activator (GKA) GKA->Glucokinase allosteric activation Glycolysis Glycolysis G6P->Glycolysis ATP_prod ↑ ATP Glycolysis->ATP_prod ATP_sensitive_K_channel ATP-sensitive K+ Channel ATP_prod->ATP_sensitive_K_channel closes Depolarization Membrane Depolarization ATP_sensitive_K_channel->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Depolarization->Ca_channel opens Ca_influx ↑ [Ca²⁺]i Ca_channel->Ca_influx Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion triggers

Figure 3. Glucokinase signaling pathway in pancreatic β-cells.

3.2.1. Experimental Protocol: Glucokinase Activity Assay

This coupled-enzyme assay measures the activity of glucokinase by monitoring the production of NADPH.

Materials:

  • Glucokinase enzyme

  • Assay buffer (e.g., 60 mM Tris, 20 mM magnesium chloride, pH 9.0)

  • 4.0 mM ATP solution

  • 12.0 mM glucose solution

  • 0.9 mM NADP⁺ solution

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, glucose, NADP⁺, and G6PDH.

  • Add the test compound (glucokinase activator) or vehicle control to the reaction mixture.

  • Initiate the reaction by adding the glucokinase enzyme.

  • Immediately monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • The initial rate of the reaction is proportional to the glucokinase activity. Calculate the fold activation by comparing the rate in the presence of the test compound to the vehicle control.

In Vivo Evaluation

The efficacy of compounds synthesized using this compound is often assessed in animal models of diabetes using an oral glucose tolerance test (OGTT).

Experimental Protocol: Oral Glucose Tolerance Test (OGTT)

Materials:

  • C57BL/6 mice (or other appropriate diabetic model)

  • Test compound formulated for oral gavage

  • Glucose solution (e.g., 2 g/kg body weight)

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Glucose: Measure the baseline blood glucose level (t=0) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle via oral gavage.

  • Glucose Challenge: After a set period (e.g., 30 minutes), administer a glucose solution via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC compared to the vehicle control indicates improved glucose tolerance.

Safety and Handling

This compound is classified as an irritant.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[9] Work should be conducted in a well-ventilated area or a fume hood.[9]

Table 3: Hazard Information for this compound

Hazard StatementGHS ClassificationPrecautionary Statement(s)Reference(s)
H315: Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362+P364[8]
H319: Causes serious eye irritationEye Irrit. 2P264, P280, P305+P351+P338, P337+P313[8][9]
H335: May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312, P403+P233, P405, P501[8]

In case of contact, flush the affected area with copious amounts of water.[9] If inhaled, move to fresh air.[9] Seek medical attention if irritation persists.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry, particularly in the development of novel therapeutics for type 2 diabetes. Its utility in the synthesis of potent GPR119 agonists and glucokinase activators highlights its importance in modern drug discovery. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with detailed experimental protocols to aid researchers in their endeavors. The provided visualizations of synthetic workflows and biological signaling pathways offer a clear framework for understanding the role of this compound in the broader context of metabolic disease research. As the search for more effective treatments for diabetes and related disorders continues, the strategic use of key intermediates like this compound will undoubtedly remain a cornerstone of innovative drug design and development.

References

4-(Methylsulfonyl)phenol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(Methylsulfonyl)phenol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical whitepaper provides a comprehensive overview of this compound, a key chemical intermediate in organic synthesis and drug discovery. The document details its molecular structure, chemical formula, physicochemical properties, and established synthesis protocols. Furthermore, it explores its significant role as a building block in the development of therapeutic agents, such as GPR119 agonists and glucokinase activators. All quantitative data is presented in structured tables for clarity, and key experimental procedures are described in detail. Logical workflows, including its synthesis and application, are visualized using Graphviz diagrams to facilitate understanding.

Introduction

This compound, also known as p-hydroxyphenyl methyl sulfone, is an organic compound featuring a phenol (B47542) ring substituted with a methylsulfonyl group at the para position. Its unique electronic and structural properties make it a valuable reagent and building block in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing methylsulfonyl group and the acidic phenolic hydroxyl group allows for diverse chemical transformations. This guide serves as a technical resource, consolidating critical information on its structure, properties, synthesis, and applications for professionals in the scientific community.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene (B151609) ring functionalized with a hydroxyl (-OH) group and a methylsulfonyl (-SO₂CH₃) group at opposite ends (positions 1 and 4).

Table 1: Chemical Identifiers and Structural Information

IdentifierValue
Molecular Formula C₇H₈O₃S[1][2][3][4][5]
IUPAC Name This compound[2][6]
CAS Number 14763-60-1[1][5]
Synonyms 4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol, 4-Mesylphenol[1][2][7][8]
InChI InChI=1S/C7H8O3S/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,8H,1H3[2][6]
Canonical SMILES CS(=O)(=O)C1=CC=C(C=C1)O[4][9]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 172.20 g/mol [1][2][3][5]
Appearance Tan to pink-brown powder[1][10]
Melting Point 90-95 °C[1]
Boiling Point 272.52 °C (estimate)[1]
Solubility Soluble in DMSO and Methanol; slightly soluble in water[1][3]
pKa 7.83 at 25 °C[1]
LogP 0.886 (estimate)[1]

Synthesis of this compound

The most common and efficient synthesis of this compound involves the oxidation of its thioether precursor, 4-(methylthio)phenol (B156131). This transformation can be achieved using various oxidizing agents, with Oxone (potassium peroxymonosulfate) being a widely used and effective option.

General Synthesis Workflow

The synthesis is a straightforward two-step process starting from 4-(methylthio)phenol, which is oxidized to the corresponding sulfone.

G cluster_workflow Synthesis Workflow start Start: 4-(Methylthio)phenol step1 Dissolve in Ethanol (B145695)/Water Mixture start->step1 Step 1 step2 Add Oxidizing Agent (Oxone) step1->step2 Step 2 step3 Stir at Room Temperature (18h) step2->step3 Step 3 step4 Work-up: Partition with Ethyl Acetate (B1210297) & Water step3->step4 Step 4 step5 Purification: Dry and Concentrate step4->step5 Step 5 end End Product: this compound step5->end

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Oxidation with Oxone

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1][10][11]

Materials:

  • 4-(methylthio)phenol

  • Oxone (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • A solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) is prepared in ethanol (10.0 mL).[1][11]

  • Water (10.0 mL) is subsequently added to the solution at room temperature.[1][11]

  • Oxone (0.99 g, 6.5 mmol) is added portion-wise to the stirred solution.[1][11]

  • The resulting reaction mixture is stirred vigorously at room temperature for approximately 18 hours.[1][10][11]

  • After the reaction is complete, the mixture is partitioned between ethyl acetate and water.[1][11]

  • The organic layers are combined, washed with brine, and then dried over anhydrous magnesium sulfate.[1][11]

  • The solvent is removed under reduced pressure (in vacuo) to yield this compound. The product is typically obtained as a semi-solid with a high yield (approx. 96%).[1][10][11]

  • Product identity can be confirmed by LCMS, which should show a peak corresponding to [M+H]⁺ at m/z = 173.0.[1][10][11]

Applications in Drug Development

This compound is not typically used as a therapeutic agent itself but serves as a crucial intermediate for the synthesis of more complex, biologically active molecules. Its structure is incorporated into various drug candidates to modulate properties such as solubility, metabolic stability, and target binding.

The methylsulfonyl group is a bioisostere for other functional groups and can act as a hydrogen bond acceptor, which is a critical interaction for drug-receptor binding.[12] Its incorporation can improve the pharmacokinetic profile of a drug candidate by reducing lipophilicity and slowing metabolism.[12]

Role as a Synthetic Building Block

This compound is a documented reagent in the synthesis of novel compounds targeting significant pathways in metabolic diseases.

G cluster_application Role in Drug Discovery cluster_targets Therapeutic Targets cluster_synthesis Multi-Step Synthesis start This compound (Building Block) synth1 Pyrazolo[3,4-d]pyrimidine Derivatives start->synth1 Used in synthesis of synth2 2-(Pyridine-2-yl)-1H-benzimidazole Derivatives start->synth2 Used in synthesis of target1 GPR119 Agonists (Diabetes, Obesity) target2 Glucokinase Activators (Diabetes) synth1->target1 Leads to synth2->target2 Leads to

Caption: Role of this compound as a building block.

Key examples of its application include:

  • GPR119 Agonists: It is used as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which act as agonists for G protein-coupled receptor 119 (GPR119).[1][3][10][13][14] This receptor is a promising target for the treatment of type 2 diabetes and obesity.

  • Glucokinase Activators: The compound is also a key starting material for synthesizing novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives.[1][3][10][13][14] These derivatives have been identified as potent activators of glucokinase, an enzyme that plays a central role in glucose metabolism, making them potential therapeutics for type 2 diabetes.

Spectroscopic and Crystallographic Data

Characterization of this compound is typically performed using standard spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

TechniqueDescription
¹³C NMR Spectral data is available in public databases like SpectraBase.[2]
¹H NMR NMR spectra are available and can be used to confirm the aromatic and methyl protons.[6]
IR Spectroscopy Infrared spectra show characteristic peaks for the O-H stretch of the phenol, aromatic C-H stretches, and strong absorptions for the S=O stretches of the sulfonyl group.[2][15]
Mass Spectrometry LCMS analysis typically shows the protonated molecular ion [M+H]⁺ at m/z 173.0.[10][11]
Raman Spectroscopy Raman spectral data is also available for this compound.[2]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

Table 4: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation[2]
H319 Causes serious eye irritation[2]
H335 May cause respiratory irritation[2]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. The compound should be handled in a well-ventilated area or a chemical fume hood.[2]

Conclusion

This compound is a well-characterized organic compound with significant utility in modern drug discovery and development. Its straightforward synthesis and versatile chemical nature make it an important building block for creating complex molecules with therapeutic potential, particularly in the area of metabolic diseases. This guide has summarized its fundamental properties, synthesis, and key applications, providing a valuable technical resource for researchers and scientists in the field.

References

An In-Depth Technical Guide to the Spectral Data of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound 4-(Methylsulfonyl)phenol. Detailed experimental protocols and tabulated spectral data are presented to support researchers in the identification, characterization, and application of this compound in scientific and drug development endeavors.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 4-Hydroxyphenyl methyl sulfone, p-(Methylsulfonyl)phenol CAS Number: 14763-60-1 Molecular Formula: C₇H₈O₃S Molecular Weight: 172.20 g/mol Appearance: Tan to pink-brown powder.[1] Melting Point: 90-95 °C

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, along with a typical experimental protocol.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons and the methyl protons of the sulfonyl group.

Table 1: ¹H NMR Spectral Data of this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
7.80 (approx.)Doublet2HAromatic (ortho to -SO₂CH₃)
7.00 (approx.)Doublet2HAromatic (ortho to -OH)
3.04Singlet3H-SO₂CH₃

Solvent: CDCl₃, Standard: TMS at 0.00 ppm

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) ppmAssignment
161.4C-OH (aromatic)
130.8Aromatic CH
129.6C-SO₂CH₃ (aromatic)
116.3Aromatic CH
44.9-SO₂CH₃

Solvent: CDCl₃

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve homogeneity.

  • Data Acquisition:

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment (e.g., zgpg30 on Bruker instruments) is common to simplify the spectrum to single lines for each unique carbon.

    • Set the number of scans (ns) to achieve an adequate signal-to-noise ratio.

    • A relaxation delay (d1) of 1-2 seconds is generally sufficient for qualitative spectra.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using the solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm).

    • Perform baseline correction.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve Sample B Lock & Shim A->B Insert into Spectrometer C Acquire FID B->C D Fourier Transform C->D E Phase & Baseline Correction D->E F Reference Spectrum E->F FTIR_Workflow A Collect Background Spectrum (Clean ATR Crystal) B Apply Sample to ATR Crystal A->B C Apply Pressure B->C D Acquire Sample Spectrum C->D E Generate Final Spectrum (Ratio to Background) D->E MS_Workflow A Sample Introduction B Ionization (e.g., ESI, EI) A->B C Mass Analysis (m/z separation) B->C D Detection C->D E Generate Mass Spectrum D->E

References

An In-depth Technical Guide to the Biological Mechanisms of Action Stemming from 4-(Methylsulfonyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenol serves as a critical starting scaffold in the synthesis of potent and selective modulators of key biological targets involved in metabolic diseases. While this compound itself is not biologically active in the contexts explored, its structural motif is integral to the development of two important classes of therapeutic agents: GPR119 agonists and glucokinase activators. This technical guide provides a comprehensive overview of the mechanisms of action of these two classes of compounds, detailing the signaling pathways they modulate, providing quantitative data on their activity, and outlining the experimental protocols used for their characterization.

Introduction: The Role of this compound in Drug Discovery

This compound is a commercially available chemical reagent that has found significant utility in medicinal chemistry as a building block for more complex, biologically active molecules. Its primary role in the context of this guide is as a precursor for the synthesis of GPR119 agonists and glucokinase activators, two classes of compounds with therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders. The methylsulfonyl group of this compound often plays a crucial role in the binding of the final compounds to their respective protein targets, contributing to their potency and selectivity.

GPR119 Agonists Derived from this compound

G protein-coupled receptor 119 (GPR119) is a class A GPCR predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation is a promising strategy for the treatment of type 2 diabetes due to its dual mechanism of action: promoting glucose-dependent insulin (B600854) secretion and stimulating the release of incretin (B1656795) hormones.

Mechanism of Action and Signaling Pathway

GPR119 is a Gαs-coupled receptor. Upon agonist binding, it activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).

  • In Pancreatic β-Cells: Activation of PKA and Epac potentiates glucose-stimulated insulin secretion (GSIS). This glucose-dependent mechanism reduces the risk of hypoglycemia.

  • In Intestinal L-Cells: The rise in cAMP stimulates the secretion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones further enhance insulin secretion from pancreatic β-cells.

GPR119_Signaling_Pathway Agonist Agonist GPR119 GPR119 Agonist->GPR119 Binds Gas Gas GPR119->Gas Activates AC AC Gas->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_Epac PKA_Epac cAMP->PKA_Epac Activates Insulin_Secretion Insulin_Secretion PKA_Epac->Insulin_Secretion Potentiates Incretin_Release Incretin_Release PKA_Epac->Incretin_Release Stimulates

Quantitative Data: In Vitro Potency of GPR119 Agonists

The potency of GPR119 agonists is typically determined by measuring their ability to stimulate cAMP production in a cell line stably expressing the human GPR119 receptor. The half-maximal effective concentration (EC50) is a key parameter.

Compound ClassExample CompoundTargetAssayEC50 (nM)Reference
Pyrazolo[3,4-d]pyrimidineCompound 26Human GPR119cAMP Accumulation10[1]
Furo[3,2-d]pyrimidineCompound 12Human GPR119cAMP Accumulation53[1]
ThienopyrimidineCompound 5dHuman GPR119cAMP Accumulation3[1]
Experimental Protocols

This protocol outlines the measurement of intracellular cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) competitive immunoassay.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (GPR119 agonists) and a reference agonist (e.g., AR231453)

  • cAMP HTRF assay kit (e.g., from Cisbio)

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) wavelengths.

  • Data Analysis: Calculate the 665/620 nm ratio. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.[2][3][4]

HTRF_cAMP_Assay_Workflow start Start cell_seeding Seed HEK293-hGPR119 cells in 384-well plate start->cell_seeding incubation1 Incubate overnight cell_seeding->incubation1 compound_prep Prepare serial dilutions of GPR119 agonist incubation1->compound_prep stimulation Add compound to cells compound_prep->stimulation incubation2 Incubate for 30 min at room temperature stimulation->incubation2 detection_reagents Add HTRF lysis buffer and detection reagents incubation2->detection_reagents incubation3 Incubate for 1 hour at room temperature detection_reagents->incubation3 read_plate Read plate on HTRF reader (620/665 nm) incubation3->read_plate data_analysis Calculate 665/620 ratio and determine EC50 read_plate->data_analysis end End data_analysis->end

This protocol assesses the effect of a GPR119 agonist on glucose tolerance in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (GPR119 agonist) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)

  • Glucose solution (2 g/kg)

  • Glucometer and test strips

Procedure:

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[2][5]

  • Baseline Glucose: Measure baseline blood glucose (t=0) from a tail snip.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After 30-60 minutes, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Data Analysis: Plot the mean blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the treated groups to the vehicle control.[2][5]

Glucokinase Activators Derived from this compound

Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and regulating glucose uptake and metabolism in the liver. Glucokinase activators (GKAs) are allosteric modulators that enhance the enzyme's activity, making them attractive therapeutic agents for type 2 diabetes.

Mechanism of Action and Signaling Pathway

GKAs bind to an allosteric site on the glucokinase enzyme, inducing a conformational change that increases its affinity for glucose and enhances its maximal catalytic rate (Vmax). This leads to increased glucose phosphorylation to glucose-6-phosphate.

  • In Pancreatic β-Cells: The increased production of glucose-6-phosphate accelerates glycolysis and subsequently raises the ATP/ADP ratio. This leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, opening of voltage-gated calcium channels, and ultimately, glucose-stimulated insulin secretion.

  • In the Liver: Enhanced glucokinase activity increases hepatic glucose uptake and promotes glycogen (B147801) synthesis, thereby reducing hepatic glucose output.

Glucokinase_Activator_Mechanism GKA GKA GK GK GKA->GK Allosterically Activates G6P G6P GK->G6P Phosphorylates Glucose Glucose Glucose->GK Substrate Glycolysis Glycolysis G6P->Glycolysis Enters ATP_ADP ATP_ADP Glycolysis->ATP_ADP Increases Hepatic_Uptake Hepatic_Uptake Glycolysis->Hepatic_Uptake Promotes Insulin_Secretion Insulin_Secretion ATP_ADP->Insulin_Secretion Triggers

Quantitative Data: In Vitro Potency of Glucokinase Activators

The potency of GKAs is assessed by their ability to increase the activity of the glucokinase enzyme, often measured as a fold activation at a specific glucose concentration or by determining the concentration required for half-maximal activation (AC50).

Compound ClassExample CompoundFold Activation (at 5 mM Glucose)AC50 (nM)Reference
2-(Pyridine-2-yl)-1H-benzimidazole16p(R)Not specified64[6]
Benzamide19e2.23 (glucose uptake)315 (EC50)[7]
Experimental Protocols

This protocol describes a continuous spectrophotometric rate determination assay to measure glucokinase activity.

Materials:

  • Recombinant human glucokinase

  • Assay buffer (e.g., 25 mM HEPES, pH 7.1, 1 mM DTT, 6 mM MgCl2)

  • Test compounds (GKAs)

  • Glucose

  • ATP

  • Coupling reagents: Glucose-6-phosphate dehydrogenase (G6PDH) and NADP+

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing assay buffer, glucokinase, test compound, and glucose.

  • Initiation of Reaction: Add G6PDH and NADP+, and initiate the reaction by adding ATP.

  • Measurement: Monitor the increase in absorbance at 340 nm over time, which corresponds to the production of NADPH.

  • Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance). Determine the fold activation by comparing the velocity in the presence of the GKA to the vehicle control. The AC50 can be determined from a dose-response curve.[8][9]

This protocol measures the effect of a GKA on insulin secretion from isolated pancreatic islets in response to glucose.

Materials:

  • Isolated pancreatic islets (e.g., from mice or humans)

  • Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with BSA

  • Low glucose KRBH (e.g., 2.8 mM glucose)

  • High glucose KRBH (e.g., 16.7 mM glucose)

  • Test compound (GKA)

  • Insulin ELISA kit

Procedure:

  • Islet Culture: Culture isolated islets overnight.

  • Pre-incubation: Pre-incubate islets in low glucose KRBH for 1-2 hours.

  • Stimulation: Incubate groups of islets in:

    • Low glucose KRBH (basal)

    • High glucose KRBH

    • High glucose KRBH + test compound

  • Incubation: Incubate for 1 hour at 37°C.

  • Supernatant Collection: Collect the supernatant from each group.

  • Insulin Measurement: Measure the insulin concentration in the supernatant using an ELISA kit.

  • Data Analysis: Compare the amount of insulin secreted in the presence of the GKA to the high glucose control.[10][11]

Synthesis Workflow: From this compound to Bioactive Molecules

The following diagram illustrates the general synthetic logic for producing GPR119 agonists and glucokinase activators starting from this compound.

Synthesis_Workflow start This compound step1_gpr step1_gpr start->step1_gpr step1_gka step1_gka start->step1_gka step2_gpr step2_gpr step1_gpr->step2_gpr final_gpr final_gpr step2_gpr->final_gpr step2_gka step2_gka step1_gka->step2_gka step3_gka step3_gka step2_gka->step3_gka final_gka final_gka step3_gka->final_gka

Conclusion

This compound is a valuable synthon that enables the construction of potent and selective modulators of GPR119 and glucokinase. The resulting GPR119 agonists and glucokinase activators exhibit distinct mechanisms of action that converge on the regulation of glucose homeostasis, making them promising candidates for the treatment of type 2 diabetes. This guide has provided an in-depth overview of their biological activities, the signaling pathways involved, and the key experimental methodologies used in their preclinical characterization, offering a valuable resource for researchers in the field of metabolic drug discovery.

References

A Technical Guide to the Biological Activity Screening of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Phenolic compounds are a large and diverse group of molecules that have garnered significant attention in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects.[2][3][4][5][6][7] The presence of a hydroxyl group on an aromatic ring is a key structural feature that contributes to these properties, often by enabling the compound to act as a hydrogen or electron donor to neutralize free radicals.

4-(Methylsulfonyl)phenol (Figure 1) is a simple phenol (B47542) derivative containing a methylsulfonyl group. While its derivatives have been explored for activities such as COX-2 inhibition, the biological profile of the parent compound remains largely uncharacterized in publicly accessible literature.[8] This guide presents a systematic approach to screen for the biological activities of this compound, providing detailed experimental protocols and frameworks for data analysis and visualization.

Figure 1: Chemical Structure of this compound Note: A chemical structure image would be placed here in a formal whitepaper.

Proposed Experimental Screening Workflow

A tiered approach is recommended for the biological activity screening of this compound. This begins with broad in vitro assays to identify potential activities, followed by more specific mechanistic studies for any promising results.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanistic Studies Antioxidant Assays Antioxidant Assays Anti-inflammatory Assays Anti-inflammatory Assays Signaling Pathway Analysis Signaling Pathway Analysis Anti-inflammatory Assays->Signaling Pathway Analysis If active Cytotoxicity Assays Cytotoxicity Assays Cytotoxicity Assays->Signaling Pathway Analysis If active Antimicrobial Assays Antimicrobial Assays Enzyme Inhibition Assays Enzyme Inhibition Assays Gene Expression Analysis Gene Expression Analysis Signaling Pathway Analysis->Gene Expression Analysis In Vivo Model Testing In Vivo Model Testing Gene Expression Analysis->In Vivo Model Testing This compound This compound This compound->Antioxidant Assays This compound->Anti-inflammatory Assays This compound->Cytotoxicity Assays This compound->Antimicrobial Assays This compound->Enzyme Inhibition Assays

Proposed experimental workflow for screening this compound.

Data Presentation: Summary Tables

Quantitative data from the proposed screening assays should be organized into clear, structured tables to facilitate comparison and interpretation. The following are template tables for recording potential results.

Table 1: Antioxidant Activity of this compound

Assay Metric Result (e.g., µM) Positive Control (e.g., Trolox)
DPPH Radical Scavenging IC₅₀
ABTS Radical Scavenging IC₅₀
Ferric Reducing Antioxidant Power (FRAP) FRAP Value (µM Fe(II)/mg)

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µM TE/mg) | | |

Table 2: Anti-inflammatory Activity of this compound

Assay Cell Line Metric Result (e.g., µM) Positive Control (e.g., Dexamethasone)
Nitric Oxide (NO) Production Inhibition RAW 264.7 IC₅₀
Prostaglandin E₂ (PGE₂) Production Inhibition RAW 264.7 IC₅₀
TNF-α Secretion Inhibition THP-1 IC₅₀

| IL-6 Secretion Inhibition | THP-1 | IC₅₀ | | |

Table 3: Cytotoxicity of this compound

Cell Line Cancer Type Metric Result (e.g., µM) Positive Control (e.g., Doxorubicin)
MCF-7 Breast IC₅₀
A549 Lung IC₅₀
HeLa Cervical IC₅₀
HepG2 Liver IC₅₀

| HEK293 | Normal Kidney (Control) | CC₅₀ | | |

Table 4: Antimicrobial Activity of this compound

Microbial Strain Type Metric Result (µg/mL) Positive Control (e.g., Ciprofloxacin)
Staphylococcus aureus Gram-positive Bacteria MIC
Escherichia coli Gram-negative Bacteria MIC

| Candida albicans | Fungi | MIC | | |

Table 5: Enzyme Inhibition Activity of this compound

Enzyme Metric Result (e.g., µM) Positive Control
Cyclooxygenase-2 (COX-2) IC₅₀ Celecoxib
Lipoxygenase (LOX) IC₅₀ Quercetin
Tyrosinase IC₅₀ Kojic Acid

| Acetylcholinesterase (AChE) | IC₅₀ | | Galantamine |

Detailed Experimental Protocols

The following protocols are detailed methodologies for the key in vitro screening assays.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Reagents: DPPH solution (0.1 mM in methanol), this compound stock solution (in DMSO or methanol), Trolox (positive control), methanol.

  • Protocol:

    • Prepare serial dilutions of this compound and Trolox in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] * 100.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging against the concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The formation of a blue-colored ferrous-tripyridyltriazine complex is monitored spectrophotometrically.

  • Reagents: FRAP reagent (acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution), this compound stock solution, Trolox standard solutions.

  • Protocol:

    • Prepare the FRAP reagent fresh by mixing acetate (B1210297) buffer (300 mM, pH 3.6), TPTZ (10 mM in 40 mM HCl), and FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio and warm to 37°C.

    • Add 10 µL of the sample or standard to a 96-well plate.

    • Add 190 µL of the FRAP reagent to each well.

    • Incubate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

    • Construct a standard curve using Trolox and express the results as Trolox equivalents (TE).

Anti-inflammatory Activity Assay

This assay measures the inhibition of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

  • Reagents: RAW 264.7 macrophage cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, this compound, Griess reagent.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent in a new 96-well plate.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Determine the concentration of nitrite (B80452) using a sodium nitrite standard curve and calculate the percentage of inhibition to determine the IC₅₀ value.

Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Reagents: Cancer cell lines (e.g., MCF-7, A549), appropriate cell culture media, MTT solution (5 mg/mL in PBS), DMSO.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach for 24 hours.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Reagents: Bacterial or fungal strains, Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi), this compound, positive control antibiotics.

  • Protocol:

    • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing the appropriate broth.

    • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

    • Add the inoculum to each well.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plate at 37°C for 18-24 hours (for bacteria) or at 35°C for 24-48 hours (for fungi).

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanisms of Action and Signaling Pathways

Should this compound exhibit significant anti-inflammatory or anticancer activity, further studies would be warranted to elucidate its mechanism of action. Phenolic compounds are known to modulate key signaling pathways involved in inflammation and cancer progression, such as the NF-κB and MAPK pathways.[3][9][10][11][12]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Its inhibition is a key target for anti-inflammatory drug development.

G cluster_0 cluster_1 LPS LPS IKK IKK LPS->IKK TNFR TNFR TNFR->IKK IkB IkB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB translocates Nucleus Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus_NFkB->Inflammatory_Genes activates transcription G Growth_Factors Growth_Factors Ras Ras Growth_Factors->Ras Stress Stress JNK JNK Stress->JNK p38 p38 Stress->p38 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis) Transcription_Factors->Cellular_Response

References

Unveiling the Therapeutic Potential of 4-(Methylsulfonyl)phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenol, a seemingly simple aromatic sulfone, holds significant potential not as a direct therapeutic agent but as a key chemical intermediate in the synthesis of pioneering drug candidates. This technical guide delves into the known biological landscape surrounding this compound, focusing on the therapeutic targets of the molecules it helps create and the broader activities of related phenolic compounds. While direct pharmacological data on this compound is limited, its application in the development of G protein-coupled receptor 119 (GPR119) agonists and glucokinase activators positions it as a valuable tool in the pursuit of novel treatments for metabolic disorders. This document summarizes the available information, outlines relevant experimental contexts, and provides visualizations of key signaling pathways to inform future research and development endeavors.

Introduction

This compound, also known as 4-hydroxyphenyl methyl sulfone, is an organic compound with the chemical formula C₇H₈O₃S.[1][2][3][4] While its direct therapeutic applications are not extensively documented, its utility as a reagent in organic synthesis is well-established.[3][5][6][7] Specifically, it serves as a crucial building block for the creation of more complex molecules with defined pharmacological activities. This guide will explore the therapeutic avenues opened up by the use of this compound as a synthetic precursor, with a focus on the downstream targets of these synthesized molecules.

Role as a Chemical Intermediate in Drug Synthesis

Current scientific literature predominantly identifies this compound as a reagent in the synthesis of two significant classes of therapeutic agents: GPR119 agonists and glucokinase activators.[3][5][6][7]

Synthesis of GPR119 Agonists

This compound is utilized in the creation of pyrazolo[3,4-d]pyrimidine derivatives which act as agonists for G protein-coupled receptor 119 (GPR119).[5][6][7] GPR119 is a promising target for the treatment of type 2 diabetes and obesity due to its role in glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

Synthesis of Glucokinase Activators

The compound also serves as a reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that function as potent glucokinase activators.[5][6] Glucokinase plays a pivotal role in glucose sensing in pancreatic β-cells and hepatocytes, making its activation a key strategy for improving glycemic control in diabetic patients.

Potential Therapeutic Targets of Downstream Compounds

The therapeutic relevance of this compound is intrinsically linked to the targets of the molecules it is used to synthesize.

G Protein-Coupled Receptor 119 (GPR119)
  • Mechanism of Action: GPR119 is primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. In β-cells, this enhances glucose-stimulated insulin secretion. In L-cells, it stimulates the release of GLP-1, which in turn potentiates insulin secretion and promotes satiety.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GPR119_Agonist GPR119 Agonist (synthesized using This compound) GPR119 GPR119 GPR119_Agonist->GPR119 Binds to G_alpha_s Gαs GPR119->G_alpha_s Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts ATP to G_alpha_s->AC Activates PKA PKA cAMP->PKA Activates Insulin_Secretion Enhanced Insulin Secretion (Pancreatic β-cell) PKA->Insulin_Secretion Promotes GLP1_Release GLP-1 Release (Intestinal L-cell) PKA->GLP1_Release Promotes

Glucokinase (GCK)
  • Mechanism of Action: Glucokinase acts as a glucose sensor. By phosphorylating glucose to glucose-6-phosphate, it serves as the rate-limiting step in glycolysis in pancreatic β-cells and hepatocytes. Activation of glucokinase lowers the threshold for glucose-stimulated insulin secretion from β-cells and increases glycogen (B147801) synthesis and glycolysis in the liver, ultimately leading to lower blood glucose levels.

Glucokinase_Activation_Workflow cluster_bloodstream Bloodstream cluster_pancreatic_beta_cell Pancreatic β-cell Glucose_High High Blood Glucose Glucose Glucose Glucose_High->Glucose GCK_Activator Glucokinase Activator (synthesized using This compound) GCK Glucokinase (GCK) GCK_Activator->GCK Activates G6P Glucose-6-Phosphate GCK->G6P Phosphorylates Glucose->GCK Substrate Glycolysis Glycolysis G6P->Glycolysis ATP_ADP Increased ATP:ADP Ratio Glycolysis->ATP_ADP Insulin_Release Insulin Release ATP_ADP->Insulin_Release Triggers

Broader Biological Activities of Phenolic Compounds

While specific studies on this compound are lacking, the broader class of phenolic compounds exhibits a range of biological activities.

Antimicrobial and Antiseptic Properties

Phenols are known for their ability to disrupt microbial cell walls and denature proteins, which underlies their use as antiseptics.[8] This general mechanism involves interfering with cellular membranes, leading to cell lysis and death.[8] Some naturally occurring phenols and their derivatives have shown antimicrobial activity against both planktonic and biofilm-forming bacteria.[9]

Immunomodulatory Effects of 4-Substituted Phenols

Research on 4-substituted phenols, a class to which this compound belongs, has revealed potential immunomodulatory effects, particularly in the context of melanocytes.[10] A study on a series of these compounds demonstrated that they can:

  • Inhibit Melanin (B1238610) Synthesis: All tested phenols in the study inhibited cellular melanin synthesis.[10]

  • Inhibit Tyrosinase Activity: The majority of the tested phenols were found to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.[10]

  • Induce Glutathione (GSH) Depletion: These phenols were shown to cause depletion of glutathione, which is indicative of quinone formation and subsequent binding to protein thiols. This process can increase the immunogenicity of melanosomal proteins.[10]

  • Activate T-cells: Specific T-cell activation was observed when stimulated with phenol-exposed pigmented cells.[10]

These findings suggest that 4-substituted phenols may have applications in inducing specific immune responses against melanoma cells, though they also carry a risk of inducing chemical vitiligo.[10]

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not available in the reviewed literature. However, a general protocol for the synthesis of this compound is described.

Synthesis of this compound
  • Starting Material: 4-(methylthio)phenol (B156131)

  • Reagents: Oxone, ethanol, water, ethyl acetate (B1210297), brine, magnesium sulfate.

  • Procedure: Oxone is added in batches to a solution of 4-(methylthio)phenol in ethanol. Water is then added at room temperature, and the mixture is stirred for 18 hours. The reaction mixture is then partitioned between ethyl acetate and water. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under a vacuum to yield this compound.[7]

  • Confirmation: The product can be confirmed using Liquid Chromatography-Mass Spectrometry (LCMS).[7]

Synthesis_Workflow Start 4-(methylthio)phenol in Ethanol Add_Oxone Add Oxone Start->Add_Oxone Add_Water Add Water Add_Oxone->Add_Water Stir Stir for 18 hours Add_Water->Stir Partition Partition between Ethyl Acetate and Water Stir->Partition Wash_Dry Wash with Brine and Dry over MgSO4 Partition->Wash_Dry Concentrate Concentrate under Vacuum Wash_Dry->Concentrate Product This compound Concentrate->Product LCMS LCMS Confirmation Product->LCMS

Quantitative Data

Direct quantitative data on the biological activity of this compound, such as IC₅₀ or Kᵢ values against specific therapeutic targets, is not available in the current body of literature. The primary role of this compound is as a synthetic intermediate, and as such, its own bioactivity has not been the focus of extensive research.

Conclusion and Future Directions

This compound is a valuable molecule in medicinal chemistry, not for its intrinsic therapeutic properties, but for its role as a key precursor in the synthesis of potent and selective modulators of GPR119 and glucokinase. Future research should focus on the continued optimization of synthetic routes involving this compound to generate novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, while the general class of 4-substituted phenols has shown interesting immunomodulatory effects, a dedicated investigation into the specific biological and immunological activities of this compound itself could reveal novel, direct therapeutic applications. Such studies would require a comprehensive screening against a panel of biological targets to uncover any primary pharmacological effects. Until such data becomes available, the significance of this compound will remain in its enabling role in the development of next-generation therapeutics for metabolic and potentially other diseases.

References

4-(Methylsulfonyl)phenol: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and handling precautions for 4-(Methylsulfonyl)phenol. The information is intended to support researchers, scientists, and drug development professionals in the safe use and management of this compound in a laboratory setting.

Chemical and Physical Properties

This compound, also known as 4-hydroxyphenyl methyl sulfone, is a tan to pink-brown crystalline powder.[1] Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior under various laboratory conditions and for planning safe handling and storage procedures.

PropertyValueReference
CAS Number 14763-60-1[2]
Molecular Formula C₇H₈O₃S[3]
Molecular Weight 172.20 g/mol [3]
Appearance Tan to pink-brown powder[1]
Melting Point 90-95 °C
Boiling Point 380.5 ± 34.0 °C at 760 mmHg
Solubility Slight water solubility
Vapor Pressure 0.0 ± 0.9 mmHg at 25°C

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3]

GHS Hazard Classification:
Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Source: Aggregated GHS information from multiple sources.[2][3]

Toxicological Data

Quantitative toxicological data for this compound is limited. The available data primarily pertains to acute oral toxicity. Data for dermal, inhalation, and aquatic toxicity are largely unavailable or refer to the parent compound, phenol, which has a significantly different and more severe toxicity profile. It is crucial to handle this compound with care, assuming it may have uncharacterized toxic properties.

Toxicity EndpointSpeciesRouteValueReference
Acute Oral Toxicity (LD50) RatOral3160 mg/kg[2]
Acute Dermal Toxicity (LD50) Not availableDermalNo data available[2]
Acute Inhalation Toxicity (LC50) Not availableInhalationNo data available[2]
Aquatic Toxicity Not available-No data available[4]

Safe Handling and Personal Protective Equipment (PPE)

Proper handling procedures and the use of appropriate personal protective equipment are paramount to minimizing exposure and ensuring safety in the laboratory.

Engineering Controls
  • Work in a well-ventilated area.[4]

  • Use a chemical fume hood when handling the powder or creating solutions to minimize inhalation of dust and vapors.

Personal Protective Equipment (PPE)

The following PPE should be worn when handling this compound:

  • Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[4]

  • Skin Protection:

    • Wear a lab coat or other protective clothing.

    • Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.[2][4]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the concentration and form of the substance should be used.[4]

PPE_Hierarchy cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_handling Handling Environment node_eye Eye/Face Protection (Safety Goggles/Face Shield) node_skin Skin Protection (Gloves, Lab Coat) node_respiratory Respiratory Protection (Respirator - if needed) node_ventilation Well-Ventilated Area node_hood Chemical Fume Hood node_ventilation->node_hood Ideally uses node_hood->node_respiratory If insufficient, wears node_handler Researcher/ Scientist node_handler->node_eye Wears node_handler->node_skin Wears node_handler->node_ventilation Works in

Figure 1. Recommended Personal Protective Equipment and handling environment.

Storage and Disposal

Storage
  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal
  • Dispose of waste in accordance with local, state, and federal regulations.

  • Do not allow the material to enter drains or waterways.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[4]

  • If inhaled: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4]

Emergency_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention node_exposure Exposure to This compound node_eye Eye Contact: Flush with water for 15 min node_exposure->node_eye node_skin Skin Contact: Wash with soap and water node_exposure->node_skin node_inhalation Inhalation: Move to fresh air node_exposure->node_inhalation node_ingestion Ingestion: Rinse mouth, do not induce vomiting node_exposure->node_ingestion node_medical Seek Immediate Medical Attention node_eye->node_medical node_skin->node_medical if irritation persists node_inhalation->node_medical node_ingestion->node_medical

Figure 2. Workflow for emergency procedures following exposure.
Accidental Release Measures

  • Ensure adequate ventilation.

  • Evacuate personnel from the area.

  • Wear appropriate personal protective equipment as described in Section 4.2.

  • Avoid creating dust.

  • Sweep up the spilled material and place it in a suitable container for disposal.

  • Clean the spill area thoroughly.

Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of this compound are not publicly available. However, standard methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are typically followed. Below are summaries of the general procedures for key toxicity tests.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.

  • Dosage: A single dose of the test substance is administered by gavage. The starting dose is selected based on available information.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

  • Endpoint: The LD50 (the dose estimated to be lethal to 50% of the animals) is determined.

Acute Dermal Toxicity (Based on OECD Guideline 402)
  • Animal Selection: Healthy young adult animals (e.g., rats or rabbits) with intact skin are used.

  • Preparation: The fur is clipped from the dorsal area of the trunk of the test animals 24 hours before the test.

  • Application: The test substance is applied uniformly over a defined area of the clipped skin. The area is then covered with a porous gauze dressing.

  • Exposure: The dressing remains in place for a 24-hour exposure period.

  • Observation: After 24 hours, the dressing and any residual test substance are removed. The animals are observed for mortality and clinical signs of toxicity for 14 days.

  • Endpoint: The dermal LD50 is determined.[5]

Acute Inhalation Toxicity (Based on OECD Guideline 403)
  • Animal Selection: Healthy young adult animals, typically rats, are used.

  • Exposure: Animals are exposed to the test substance, in the form of a gas, vapor, or aerosol, in an inhalation chamber for a defined period (usually 4 hours).

  • Concentration: Several groups of animals are exposed to different concentrations of the test substance.

  • Observation: Animals are observed for mortality and signs of toxicity during and after exposure for a period of 14 days.

  • Endpoint: The LC50 (the concentration in air estimated to be lethal to 50% of the animals) is determined.[6]

Aquatic Toxicity - Acute Immobilisation Test (Based on OECD Guideline 202)
  • Test Organism: Daphnia magna (water flea), less than 24 hours old, are used.

  • Exposure: The daphnids are exposed to a range of concentrations of the test substance in water for 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.[7]

Synthesis of this compound

A common laboratory-scale synthesis involves the oxidation of 4-(methylthio)phenol (B156131).

  • Reaction Setup: 4-(methylthio)phenol is dissolved in a mixture of ethanol (B145695) and water at room temperature.

  • Oxidation: An oxidizing agent, such as Oxone®, is added portion-wise to the solution.

  • Reaction Time: The reaction mixture is stirred for an extended period (e.g., 18 hours).

  • Workup: The reaction mixture is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The organic layer is washed, dried, and concentrated to yield this compound.

Conclusion

This compound is a chemical that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. While acute oral toxicity data is available, a comprehensive toxicological profile is lacking. Therefore, a cautious approach, including the consistent use of appropriate engineering controls and personal protective equipment, is essential to ensure the safety of all laboratory personnel. Adherence to the handling, storage, and emergency procedures outlined in this guide will help to mitigate the risks associated with the use of this compound.

References

GHS Hazard Classification of 4-(Methylsulfonyl)phenol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenol, also known as p-hydroxyphenyl methyl sulfone, is a chemical compound utilized in various research and development applications. A thorough understanding of its hazard profile is crucial for ensuring laboratory safety and proper handling. This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for this compound, supported by available toxicological data and detailed experimental protocols for key hazard endpoints.

GHS Hazard Classification

The GHS classification for this compound is summarized below, indicating its potential to cause significant health effects.

Signal Word: Warning

Pictogram:

  • alt text

Hazard Statements:

  • H319: Causes serious eye irritation. [1] This classification is consistently reported, indicating a primary hazard associated with this compound.

  • H315: Causes skin irritation. [1]

  • H335: May cause respiratory irritation. [1]

Precautionary Statements:

A comprehensive set of precautionary statements is recommended for handling this compound:

  • Prevention: P261, P264, P271, P280

  • Response: P302+P352, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364

  • Storage: P403+P233, P405

  • Disposal: P501

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound. It is important to note that while a comprehensive search was conducted, detailed experimental results for some endpoints were not publicly available.

Acute Toxicity
EndpointRouteSpeciesValueReference
LD50OralRat3160 mg/kg[2]
Other Toxicological Endpoints

Data for other key toxicological endpoints are largely qualitative or not available from the searched sources. The GHS classifications for skin and eye irritation are based on data that was not available in a quantitative format in the public domain.

EndpointGHS ClassificationData Availability
Skin Corrosion/IrritationCategory 2 (Irritant)Qualitative
Serious Eye Damage/IrritationCategory 2 (Irritant)Qualitative[1]
Respiratory or Skin SensitizationNot ClassifiedNo Data Available
Germ Cell MutagenicityNot ClassifiedNo Data Available
CarcinogenicityNot ClassifiedNo Data Available
Reproductive ToxicityNot ClassifiedNo Data Available
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory Irritation)Qualitative[1]
Specific Target Organ Toxicity (Repeated Exposure)Not ClassifiedNo Data Available

Experimental Protocols

Detailed methodologies for key toxicological experiments are outlined below, based on OECD guidelines. These protocols provide a framework for the generation of data required for GHS classification.

OECD Guideline 404: Acute Dermal Irritation/Corrosion

This test is designed to assess the potential of a substance to cause skin irritation or corrosion.

Experimental Workflow:

GHS_Classification_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Scoring cluster_classification Classification Animal_Prep Animal Selection and Preparation (e.g., Albino Rabbit) Application Application to Skin (Semi-occlusive patch) Animal_Prep->Application Test_Substance_Prep Test Substance Preparation (0.5 g or 0.5 mL) Test_Substance_Prep->Application Exposure_Period 4-hour Exposure Application->Exposure_Period Removal Patch Removal and Skin Cleaning Exposure_Period->Removal Observation Observation at 1, 24, 48, 72 hours Removal->Observation Scoring Scoring of Erythema and Edema Observation->Scoring Data_Analysis Data Analysis and Classification (GHS Criteria) Scoring->Data_Analysis

OECD 404 Experimental Workflow

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Test Substance Application: Approximately 24 hours before the test, the animal's back is clipped free of fur. A dose of 0.5 g (for solids) or 0.5 mL (for liquids) of the test substance is applied to a small area of skin (about 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The dressing is left in place for 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a standardized scale.

  • Classification: The scores are used to calculate a primary irritation index, which determines the GHS classification.

OECD Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential of a substance to cause eye irritation or damage.

Experimental Workflow:

GHS_Classification_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_observation Observation and Scoring cluster_classification Classification Animal_Prep Animal Selection (e.g., Albino Rabbit) Instillation Instillation into Conjunctival Sac Animal_Prep->Instillation Test_Substance_Prep Test Substance Preparation (0.1 mL or 0.1 g) Test_Substance_Prep->Instillation Observation Observation at 1, 24, 48, 72 hours Instillation->Observation Scoring Scoring of Cornea, Iris, and Conjunctiva Observation->Scoring Data_Analysis Data Analysis and Classification (GHS Criteria) Scoring->Data_Analysis

OECD 405 Experimental Workflow

Methodology:

  • Animal Selection: Healthy, adult albino rabbits with no pre-existing eye defects are used.

  • Test Substance Instillation: A single dose of 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are scored based on a standardized system.

  • Classification: The severity and reversibility of the ocular lesions are used to determine the GHS classification.

OECD Guideline 471: Bacterial Reverse Mutation Test (Ames Test)

This in vitro test is used to assess the mutagenic potential of a chemical.

Experimental Workflow:

GHS_Classification_Workflow cluster_prep Preparation cluster_exposure Exposure and Incubation cluster_analysis Analysis Strain_Prep Bacterial Strain Preparation (e.g., S. typhimurium, E. coli) Mixing Mixing of Bacteria, Test Substance, and S9/Buffer Strain_Prep->Mixing S9_Prep Metabolic Activation System (S9) Preparation S9_Prep->Mixing Test_Substance_Prep Test Substance Preparation Test_Substance_Prep->Mixing Plating Plating on Minimal Glucose Agar (B569324) Mixing->Plating Incubation Incubation at 37°C for 48-72 hours Plating->Incubation Counting Counting of Revertant Colonies Incubation->Counting Data_Analysis Data Analysis and Interpretation Counting->Data_Analysis

OECD 471 Experimental Workflow

Methodology:

  • Bacterial Strains: Histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), typically derived from the livers of induced rats, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.

  • Plating and Incubation: The treated bacteria are plated on a minimal agar medium. Only bacteria that have undergone a reverse mutation to regain their ability to synthesize the essential amino acid will grow and form colonies. The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Conclusion

This compound is classified under GHS as a substance that causes serious eye irritation, skin irritation, and may cause respiratory irritation. The available acute oral toxicity data in rats suggests low acute toxicity via the oral route. However, a comprehensive toxicological profile is not publicly available, highlighting the need for further testing to fully characterize its potential hazards, particularly concerning skin sensitization, genotoxicity, reproductive toxicity, and effects from repeated exposure. The experimental protocols provided herein serve as a guide for conducting such studies in accordance with internationally recognized guidelines. Researchers and drug development professionals should adhere to the recommended precautionary measures to ensure safe handling and mitigate potential risks.

References

Methodological & Application

Synthesis of 4-(Methylsulfonyl)phenol from 4-(methylthio)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(methylsulfonyl)phenol from 4-(methylthio)phenol (B156131). The oxidation of the thioether to a sulfone is a critical transformation in medicinal chemistry and drug development, as it can significantly modulate the physicochemical and pharmacological properties of a molecule. These protocols offer two reliable methods for this conversion, utilizing either Oxone or sodium periodate (B1199274) as the oxidizing agent.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. The conversion of 4-(methylthio)phenol to its sulfonyl derivative is a key step that enhances polarity and hydrogen bonding potential, which can influence a compound's solubility, metabolic stability, and target engagement. The protocols detailed below are robust and have been selected for their high yield and straightforward execution in a laboratory setting.

Chemical Reaction

The overall chemical transformation is the oxidation of the sulfur atom in 4-(methylthio)phenol to a sulfone.

Reaction cluster_reactant cluster_product reactant 4-(methylthio)phenol product This compound reactant->product oxidant [Oxidizing Agent] oxidant:s->product:n 4-(methylthio)phenol 4-(methylthio)phenol This compound This compound

Caption: Oxidation of 4-(methylthio)phenol to this compound.

Experimental Protocols

Two distinct protocols are presented, offering flexibility in the choice of oxidizing agent and reaction conditions.

Protocol 1: Oxidation using Oxone

This protocol is characterized by its high yield and simple work-up procedure.[1]

Materials:

  • 4-(methylthio)phenol

  • Oxone (Potassium peroxymonosulfate)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate (B1210297)

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add Oxone (2.0-2.2 eq) portion-wise at room temperature with stirring. An exothermic reaction may be observed.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, partition the reaction mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary:

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-(methylthio)phenol140.203.2 mmol1.00.50 g
Oxone614.76 (as KHSO5·0.5KHSO4·0.5K2SO4)6.5 mmol~2.00.99 g
Ethanol---10.0 mL
Water---10.0 mL
Product Molecular Weight ( g/mol ) Yield (%) Physical Form Mass
This compound172.2096%Semi-solid0.60 g
Protocol 2: Oxidation using Sodium Periodate

This method provides an alternative to Oxone, though the reported yield is lower and the procedure is more involved.[2]

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (1.0 eq) in 30% aqueous methanol in a round-bottom flask and cool the solution to 0°C.

  • Add a solution of sodium periodate (1.0 eq) and stir the resulting suspension for 30 minutes.

  • Add water and filter the precipitate.

  • Cool the filtrate to 4°C and add another portion of sodium periodate (1.0 eq). Stir the suspension for 48 hours.

  • Add a final portion of sodium periodate (0.5 eq) and stir for an additional 18 hours.

  • Filter the precipitate and extract the filtrate with diethyl ether.

  • Evaporate the ether to dryness and purify the residue by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as the eluent to obtain this compound.

Data Summary:

Reactant/ReagentMolecular Weight ( g/mol )MolesEquivalentsAmount
4-(methylthio)phenol140.200.05 mol1.07.0 g
Sodium Periodate (1st addition)213.890.05 mol1.010.7 g
Sodium Periodate (2nd addition)213.890.05 mol1.010.7 g
Sodium Periodate (3rd addition)213.890.025 mol0.55.35 g
30% Aqueous Methanol---100 mL
Product Molecular Weight ( g/mol ) Yield (%) Physical Form Mass
This compound172.2032%Not specified2.75 g

Experimental Workflows

Oxone_Workflow start Start dissolve Dissolve 4-(methylthio)phenol in Ethanol/Water (1:1) start->dissolve add_oxone Add Oxone (portion-wise) dissolve->add_oxone stir Stir at Room Temperature (18 hours) add_oxone->stir partition Partition between Ethyl Acetate and Water stir->partition wash Wash Organic Layer with Brine partition->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate end This compound concentrate->end

Caption: Workflow for the synthesis of this compound using Oxone.

NaIO4_Workflow start Start dissolve Dissolve 4-(methylthio)phenol in 30% Aqueous Methanol at 0°C start->dissolve add_naio4_1 Add NaIO4 (1.0 eq) Stir 30 min dissolve->add_naio4_1 filter_1 Add Water & Filter add_naio4_1->filter_1 add_naio4_2 Cool to 4°C, Add NaIO4 (1.0 eq) Stir 48h filter_1->add_naio4_2 add_naio4_3 Add NaIO4 (0.5 eq) Stir 18h add_naio4_2->add_naio4_3 filter_2 Filter add_naio4_3->filter_2 extract Extract with Diethyl Ether filter_2->extract concentrate Concentrate extract->concentrate purify Silica Gel Chromatography concentrate->purify end This compound purify->end

References

High-Yield Synthesis of 4-(Methylsulfonyl)phenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-yield synthesis of 4-(Methylsulfonyl)phenol, a key intermediate in the development of various pharmaceutical compounds. The methodologies outlined below are based on established and reliable oxidation reactions of 4-(methylthio)phenol (B156131), designed to provide high purity and significant yields.

Application Notes

This compound, also known as p-hydroxyphenyl methyl sulfone, is a crucial building block in medicinal chemistry. Its derivatives have shown potential as GPR119 agonists and potent glucokinase activators, highlighting its importance in the synthesis of novel therapeutics.[1][2][3][4] The primary route to this compound is through the oxidation of the corresponding thioether, 4-(methylthio)phenol. The choice of oxidizing agent is critical to achieving high yields and purity, with reagents like Oxone and sodium periodate (B1199274) being commonly employed. While other oxidizing agents can be used, Oxone has demonstrated superior yields in a straightforward procedure.[1][2][3][5][6]

Key Synthesis Pathways

The most prevalent and high-yielding methods for the synthesis of this compound involve the oxidation of 4-(methylthio)phenol. This can be effectively achieved using various oxidizing agents. Below are the reaction schemes for two common methods.

Synthesis_Pathways cluster_oxone Oxone Oxidation cluster_periodate Sodium Periodate Oxidation 4-(Methylthio)phenol 4-(Methylthio)phenol Oxone Oxone 4-(Methylthio)phenol->Oxone Sodium_Periodate Sodium Periodate 4-(Methylthio)phenol->Sodium_Periodate This compound This compound Oxone->this compound High Yield (96%) Ethanol (B145695)/Water Ethanol/Water Ethanol/Water->Oxone Sodium_Periodate->this compound Lower Yield (32%) Aqueous Methanol (B129727) Aqueous Methanol Aqueous Methanol->Sodium_Periodate

Caption: Key synthetic pathways for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary synthesis methods, allowing for easy comparison of their efficiency.

MethodStarting MaterialOxidizing AgentSolvent SystemReaction TimeYield (%)Reference
Oxone Oxidation4-(Methylthio)phenolOxoneEthanol/Water18 hours96%[1][2][3][5]
Sodium Periodate4-(Methylthio)phenolSodium Periodate30% Aqueous Methanol~66 hours32%[7]

Experimental Protocols

Detailed methodologies for the key synthesis experiments are provided below.

Protocol 1: High-Yield Synthesis using Oxone

This protocol describes a highly efficient method for the synthesis of this compound using Oxone as the oxidizing agent, consistently yielding excellent results.[1][2][3][5]

Materials:

Procedure:

  • In a suitable reaction vessel, dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

  • Add water (10.0 mL) to the solution at room temperature.

  • To this stirring solution, add Oxone (0.99 g, 6.5 mmol) portion-wise.

  • Allow the reaction mixture to stir at room temperature for 18 hours.

  • After the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under vacuum to obtain this compound as a semi-solid. (Expected yield: ~0.60 g, 96%).[1][2][5]

Protocol 2: Synthesis using Sodium Periodate

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 mL of 30% aqueous methanol and cool the solution to 0°C.

  • Add a solution of sodium periodate (10.7 g, 0.05 mol) and stir the resulting suspension for 30 minutes.

  • Add 500 mL of water and remove the precipitate by filtration.

  • Cool the filtrate to 4°C and add another portion of sodium periodate (10.7 g, 0.05 mol).

  • Stir the suspension for 48 hours.

  • Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

  • Remove the precipitate by filtration.

  • Extract the filtrate with ether.

  • Evaporate the ether to dryness.

  • Purify the residue by silica gel column chromatography using a 9:1 mixture of chloroform and methanol as the eluent to yield the final product. (Expected yield: ~2.75 g, 32%).[7]

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Dissolve 4-(methylthio)phenol - Add solvent and oxidizing agent Start->Reaction_Setup Reaction Stir at Room Temperature Reaction_Setup->Reaction Workup Workup: - Partition between organic solvent and water - Separate layers Reaction->Workup Purification Purification: - Wash organic layer - Dry and concentrate Workup->Purification Characterization Product Characterization: - LCMS, NMR, etc. Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

References

Application Notes and Protocols for the Quantification of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Methylsulfonyl)phenol is a chemical intermediate used in the synthesis of various pharmaceutical compounds.[1][2] Accurate and robust analytical methods for its quantification are crucial for quality control during synthesis, formulation, and for pharmacokinetic studies. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

I. High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the separation and quantification of phenolic compounds.[3][4][5][6][7] A reverse-phase HPLC method with UV detection is a suitable approach for this compound.

Experimental Protocol: HPLC-UV

This protocol is a general guideline and may require optimization for specific matrices.

1. Instrumentation and Columns:

  • HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, degasser, thermostatted column compartment, autosampler, and a Diode Array Detector (DAD).[7]

  • Column: Agilent InfinityLab Poroshell 120 EC-C18, 4.6 × 100 mm, 4 µm, or equivalent C18 column.[3]

2. Reagents and Standards:

  • This compound: Analytical standard of known purity (≥97%).

  • Acetonitrile (B52724) (ACN): HPLC grade.

  • Water: Deionized or Milli-Q water.

  • Formic Acid: LC-MS grade.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound standard and dissolve in 100 mL of acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 35 °C[3]
Injection Volume 10 µL
Detection Wavelength 220 nm and 270 nm

4. Sample Preparation:

  • Solid Samples: Accurately weigh the sample, dissolve in a known volume of acetonitrile, vortex, and centrifuge. Dilute the supernatant with the mobile phase to fall within the calibration range.

  • Aqueous Samples: Acidify the sample to pH <4 with sulfuric acid.[4] Perform solid-phase extraction (SPE) using a polymeric cartridge if pre-concentration is needed. Elute with acetonitrile and dilute as necessary.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.999).

  • Quantify the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Prepare Standard Stock & Working Solutions HPLC Inject into HPLC System Standard->HPLC Sample Prepare Sample (Dissolution/Extraction) Sample->HPLC Separation Chromatographic Separation on C18 Column HPLC->Separation Detection UV Detection (220/270 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Sample Concentration Integration->Quantification

Caption: Workflow for the quantification of this compound using GC with silylation.

III. Method Comparison

FeatureHPLC-UVGC-FID (with Silylation)
Principle Liquid-solid partitioningGas-solid partitioning
Sample Volatility Not requiredRequired (achieved via derivatization)
Derivatization Not necessaryMandatory
Sensitivity Moderate to highHigh
Selectivity GoodExcellent
Common Interferences Co-eluting non-volatile compoundsCo-eluting volatile compounds, matrix effects on derivatization
Typical Run Time 15-20 minutes20-30 minutes

Both HPLC-UV and GC-FID are suitable methods for the quantification of this compound. The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation. The HPLC method is generally simpler as it does not require a derivatization step. However, the GC method may offer higher sensitivity and selectivity, particularly for complex matrices, after a successful derivatization. It is essential to validate the chosen method for its intended purpose, including assessments of linearity, accuracy, precision, and specificity.

References

Application Note: HPLC Analysis for Purity Determination of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenol is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The purity of this intermediate is a critical quality attribute, as impurities can potentially be carried through the manufacturing process and compromise the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for assessing the purity of pharmaceutical compounds due to its high resolution, sensitivity, and specificity.

This application note provides a detailed protocol for the determination of the purity of this compound using a stability-indicating reverse-phase HPLC (RP-HPLC) method. The method is designed to separate the main component from its potential process-related impurities and degradation products.

Potential Impurities

The primary process-related impurity in the synthesis of this compound is the starting material, 4-(methylthio)phenol. The synthesis typically involves the oxidation of 4-(methylthio)phenol.[1][2] Incomplete oxidation can lead to the presence of the starting material in the final product. Other potential impurities may arise from side reactions or degradation.

HPLC Method for Purity Analysis

A stability-indicating RP-HPLC method was developed to determine the purity of this compound and to separate it from its potential impurities and degradation products.

Chromatographic Conditions
ParameterRecommended Condition
Chromatograph High-Performance Liquid Chromatograph with UV/Vis or Photodiode Array (PDA) Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Program 0-5 min: 30% B5-20 min: 30% to 70% B20-25 min: 70% B25-26 min: 70% to 30% B26-30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 275 nm[1]
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Standard and Sample Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL.

Experimental Protocols

Purity Determination Protocol
  • Set up the HPLC system with the chromatographic conditions specified in Table 3.1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • Identify the peaks corresponding to this compound and any impurities based on their retention times relative to the standard.

  • Calculate the percentage purity of the this compound sample using the area normalization method.

Forced Degradation Study Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.[3]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours. Neutralize the solution before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize the solution before injection.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours. Dissolve in diluent before injection.

  • Photolytic Degradation: Expose the sample (solid and in solution) to UV light (254 nm) and visible light for 7 days.

Analyze the stressed samples using the developed HPLC method to evaluate the separation of the main peak from any degradation products.

Data Presentation

System Suitability Results
ParameterAcceptance CriteriaTypical Results
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20008500
RSD of Peak Area (n=5) ≤ 2.0%0.8%
RSD of Retention Time (n=5) ≤ 1.0%0.2%
Purity Analysis Results
Sample IDRetention Time (min)Peak Area% Area
Impurity 1 (4-(methylthio)phenol)4.8150000.15
This compound 8.2 9950000 99.50
Unknown Impurity 19.5250000.25
Unknown Impurity 211.1100000.10
Total Impurities 0.50
Purity 99.50%
Forced Degradation Study Summary
Stress Condition% DegradationObservations
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) ~15%One major degradation peak observed.
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) ~20%Two major degradation peaks observed.
Oxidative (3% H₂O₂, RT, 24h) ~10%One major degradation peak observed.
Thermal (105°C, 48h) <5%Minor degradation observed.
Photolytic (UV/Vis, 7 days) <5%Minor degradation observed.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Solution (0.5 mg/mL) hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution (0.5 mg/mL) prep_sample->hplc_system inject_blank Inject Blank (Diluent) hplc_system->inject_blank inject_std Inject Standard (n=5) inject_blank->inject_std inject_sample Inject Sample inject_std->inject_sample system_suit System Suitability Check inject_std->system_suit purity_calc Calculate Purity (% Area) inject_sample->purity_calc

Caption: Experimental workflow for HPLC purity analysis.

Purity_Calculation total_area Total Peak Area (Sum of all peaks) purity Purity (%) total_area->purity main_peak_area Peak Area of This compound main_peak_area->purity  / Total Peak Area * 100

Caption: Logical relationship for purity calculation.

Conclusion

The described RP-HPLC method is suitable for the routine purity analysis of this compound. The method is specific, stability-indicating, and capable of separating the main component from its potential process-related impurities and degradation products. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals to implement this method for quality control and stability studies of this compound.

References

The Versatility of 4-(Methylsulfonyl)phenol in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenol, a versatile bifunctional aromatic compound, has emerged as a valuable reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a nucleophilic hydroxyl group and a strongly electron-withdrawing methylsulfonyl group, render it a key building block in the synthesis of a diverse array of molecules, particularly in the realm of medicinal chemistry. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations, including its role in the preparation of biologically active compounds and its utility in classic etherification reactions.

Application in the Synthesis of Bioactive Molecules

This compound serves as a crucial scaffold for the development of novel therapeutic agents, particularly GPR119 agonists and glucokinase activators, which are promising targets for the treatment of type 2 diabetes and other metabolic disorders.

GPR119 Receptor Agonists

G-protein coupled receptor 119 (GPR119) is predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn stimulates glucose-dependent insulin (B600854) secretion and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[1][2] This dual mechanism makes GPR119 an attractive target for the development of new anti-diabetic drugs. The 4-(methylsulfonyl)phenyl moiety is a common feature in a number of potent and selective GPR119 agonists.[3][4]

Signaling Pathway of GPR119 Agonists

GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell GPR119_Agonist GPR119 Agonist (e.g., Pyrazolo[3,4-d]pyrimidine derivative) GPR119 GPR119 Receptor G_Protein Gαs Protein AC Adenylyl Cyclase cAMP cAMP PKA Protein Kinase A (PKA) Insulin_GLP1 Insulin / GLP-1 Secretion

Figure 1: GPR119 agonist signaling cascade.

Glucokinase Activators (GKAs)

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis.[5] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, increasing its affinity for glucose. This leads to enhanced glucose-stimulated insulin secretion from the pancreas and increased glucose uptake and glycogen (B147801) synthesis in the liver.[5] The 4-(methylsulfonyl)phenyl group has been incorporated into the structure of potent benzimidazole-based glucokinase activators.

Mechanism of Action of Glucokinase Activators

GKA_Mechanism

Figure 2: Mechanism of action of Glucokinase Activators.

Experimental Protocols: Synthesis of Bioactive Molecules

General Workflow for Synthesis of a 4-(Methylsulfonyl)phenyl Pyridine (B92270) Intermediate

Synthesis_Workflow Start 4-Bromophenyl methyl sulfoxide Step1 Suzuki Coupling with 2-pyridinylboronic acid Start->Step1 Intermediate 2-(4-(Methylsulfinyl)phenyl)pyridine Step1->Intermediate Step2 Oxidation Intermediate->Step2 Product 2-(4-(Methylsulfonyl)phenyl)pyridine Step2->Product

Figure 3: General workflow for a key intermediate.

Application in Ether Synthesis

The phenolic hydroxyl group of this compound readily participates in various etherification reactions, making it a useful synthon for introducing the 4-(methylsulfonyl)phenoxy moiety into target molecules.

Williamson Ether Synthesis

The Williamson ether synthesis is a straightforward and widely used method for preparing ethers via an SN2 reaction between an alkoxide and a primary alkyl halide. The acidity of the phenolic proton of this compound (pKa ≈ 8.3) allows for easy deprotonation with a moderately strong base to form the corresponding phenoxide, which can then react with an alkylating agent.

Experimental Protocol: Synthesis of 4-(Benzyloxy)phenyl Methyl Sulfone

This protocol describes the synthesis of 4-(benzyloxy)phenyl methyl sulfone via a Williamson ether synthesis.

  • Materials:

  • Procedure:

    • To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to afford 4-(benzyloxy)phenyl methyl sulfone.

Table 1: Williamson Ether Synthesis - Representative Data

ElectrophileBaseSolventTemperatureTimeYield (%)
Benzyl bromideK₂CO₃AcetoneReflux4 h>95
Ethyl iodideNaHDMFrt2 h92
Propargyl bromideCs₂CO₃ACN60 °C6 h88
Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, using a phosphine (B1218219) and an azodicarboxylate. In this context, this compound acts as the nucleophile.

Experimental Protocol: Synthesis of an Alkyl Aryl Ether via Mitsunobu Reaction

This protocol provides a general procedure for the Mitsunobu reaction between this compound and a generic alcohol.

  • Materials:

    • This compound

    • Alcohol (e.g., ethanol, isopropanol)

    • Triphenylphosphine (B44618) (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Anhydrous tetrahydrofuran (B95107) (THF)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of this compound (1.0 eq) and the desired alcohol (1.2 eq) in anhydrous THF, add triphenylphosphine (1.5 eq) at 0 °C under an inert atmosphere.

    • Slowly add DIAD or DEAD (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Table 2: Mitsunobu Reaction - Representative Data

AlcoholReagentsSolventTemperatureTimeYield (%)
EthanolPPh₃, DEADTHF0 °C to rt12 h85
IsopropanolPPh₃, DIADTHF0 °C to rt16 h78
CyclohexanolPPh₃, DIADToluene0 °C to rt24 h75
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from a phenol (B47542) and an aryl halide. This reaction is particularly useful for constructing sterically hindered diaryl ethers.

Experimental Protocol: Synthesis of a Diaryl Ether via Ullmann Condensation

This protocol outlines the synthesis of a diaryl ether from this compound and an aryl halide.

  • Materials:

    • This compound

    • Aryl halide (e.g., iodobenzene, bromobenzene)

    • Copper(I) iodide (CuI)

    • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF) or Dioxane

    • Ethyl acetate

    • Water

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and cesium carbonate (2.0 eq).

    • Add the solvent (DMF or dioxane) and degas the mixture.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Table 3: Ullmann Condensation - Representative Data

Aryl HalideCatalystBaseSolventTemperatureTimeYield (%)
IodobenzeneCuICs₂CO₃DMF110 °C12 h82
BromobenzeneCuIK₂CO₃Dioxane100 °C24 h75
4-IodotolueneCuICs₂CO₃DMF110 °C15 h80

Workflow for Ether Synthesis using this compound

Ether_Synthesis_Workflow cluster_Williamson Williamson Ether Synthesis cluster_Mitsunobu Mitsunobu Reaction cluster_Ullmann Ullmann Condensation Start This compound W_Reagents Base (e.g., K₂CO₃) Alkyl Halide (R-X) Start->W_Reagents M_Reagents Alcohol (R-OH) PPh₃, DEAD/DIAD Start->M_Reagents U_Reagents Aryl Halide (Ar-X) Cu Catalyst, Base Start->U_Reagents W_Product Alkyl Aryl Ether W_Reagents->W_Product M_Product Alkyl Aryl Ether (with inversion at R) M_Reagents->M_Product U_Product Diaryl Ether U_Reagents->U_Product

Figure 4: Overview of ether synthesis reactions.

Conclusion

This compound is a readily accessible and highly useful reagent in organic synthesis. Its application spans from the construction of complex, biologically active molecules to its use in fundamental etherification reactions. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this versatile building block in their synthetic endeavors. The continued exploration of the reactivity of this compound is expected to lead to the discovery of new synthetic methodologies and the development of novel compounds with significant therapeutic potential.

References

Application Notes and Protocols: 4-(Methylsulfonyl)phenol as a Key Intermediate for Novel GPR119 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 119 (GPR119) is a promising therapeutic target for the treatment of type 2 diabetes mellitus (T2DM) and related metabolic disorders.[1][2] GPR119 is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1][2] Its activation stimulates the Gαs protein signaling pathway, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This cascade enhances glucose-dependent insulin (B600854) secretion from β-cells and promotes the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), from the gut. This dual mechanism of action makes GPR119 an attractive target for developing novel anti-diabetic agents.[1][2]

The chemical scaffold of GPR119 agonists often features a central core, an aromatic head motif, and a lipophilic tail.[3] The 4-(methylsulfonyl)phenyl moiety has been identified as a critical component in the design of potent and selective GPR119 agonists. This application note focuses on the utility of 4-(methylsulfonyl)phenol as a key intermediate in the synthesis of such agonists and provides detailed protocols for their evaluation. Specifically, we will highlight a series of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives that have demonstrated significant promise in preclinical studies.[1]

GPR119 Signaling Pathway

The activation of GPR119 by an agonist initiates a well-defined signaling cascade that ultimately leads to improved glucose homeostasis. The binding of the agonist to GPR119, a Gs-coupled receptor, triggers a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cAMP. The subsequent rise in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the secretion of insulin from pancreatic β-cells and the release of GLP-1 from intestinal L-cells in a glucose-dependent manner.[1][2]

GPR119_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR119_Agonist GPR119 Agonist (e.g., 2-(4-(methylsulfonyl)phenyl)pyridine derivative) GPR119 GPR119 Receptor GPR119_Agonist->GPR119 Binds to Gs Gs Protein GPR119->Gs Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles (Pancreatic β-cell) PKA->Insulin_Vesicles Promotes Exocytosis GLP1_Vesicles GLP-1 Vesicles (Intestinal L-cell) PKA->GLP1_Vesicles Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion GLP1_Release GLP-1 Release GLP1_Vesicles->GLP1_Release

GPR119 Signaling Cascade

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the in vitro potency and in vivo efficacy of representative GPR119 agonists derived from a 2-(4-(methylsulfonyl)phenyl)pyridine scaffold.

Table 1: In Vitro Potency of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives

Compound ID Chemical Class EC50 (nM) for human GPR119 (cAMP Assay) Reference
19 2-(4-(methylsulfonyl)phenyl)pyridine 75 [1]

| 20 | 2-(4-(methylsulfonyl)phenyl)pyridine | 25 |[1] |

Table 2: In Vivo Efficacy of Compound 19 in an Oral Glucose Tolerance Test (OGTT)

Animal Model Treatment Dose (mg/kg) Effect on Blood Glucose Excursion Reference
Normal Mice Compound 19 Not Specified Effective decrease [1]

| STZ-induced Diabetic Mice | Compound 19 | Not Specified | Significant reduction compared to vehicle |[1] |

Experimental Protocols

Protocol 1: Synthesis of 2-(4-(methylsulfonyl)phenyl)pyridine Derivatives

This protocol outlines a general synthetic workflow for the preparation of 2-(4-(methylsulfonyl)phenyl)pyridine-based GPR119 agonists, starting from this compound.

Synthesis_Workflow cluster_synthesis Synthetic Workflow Start This compound Step1 Functionalization (e.g., Etherification) Start->Step1 Intermediate1 Functionalized Intermediate Step1->Intermediate1 Step2 Suzuki Coupling with 2-halopyridine derivative Intermediate1->Step2 Intermediate2 2-(4-(methylsulfonyl)phenoxy)pyridine Intermediate Step2->Intermediate2 Step3 Further Modifications (e.g., amination, cyclization) Intermediate2->Step3 Final_Product Final GPR119 Agonist (e.g., Compound 19 or 20) Step3->Final_Product

Synthetic Workflow for GPR119 Agonists

Materials:

  • This compound

  • Appropriate alkylating agent (for etherification)

  • 2-Halopyridine derivative

  • Palladium catalyst (e.g., Pd(PPh3)4) and base (e.g., K2CO3) for Suzuki coupling

  • Appropriate solvents (e.g., DMF, Toluene, Ethanol)

  • Other reagents as required for subsequent modifications

Procedure:

  • Functionalization of this compound: React this compound with a suitable alkylating agent in the presence of a base to introduce a functional group for subsequent coupling reactions.

  • Suzuki Coupling: Couple the functionalized intermediate with an appropriate 2-halopyridine derivative using a palladium catalyst and a base to form the 2-(4-(methylsulfonyl)phenoxy)pyridine core structure.

  • Further Modifications: Perform additional synthetic steps, such as amination or cyclization, to introduce the desired side chains and obtain the final GPR119 agonist.

  • Purification: Purify the final compound using standard techniques such as column chromatography and recrystallization. Characterize the purified compound by NMR, mass spectrometry, and HPLC.

Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)

This protocol measures the ability of a test compound to stimulate cAMP production in cells expressing GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test compounds (e.g., Compound 19, 20) and a reference agonist

  • cAMP HTRF assay kit

  • 384-well white microplates

Procedure:

  • Cell Seeding: Seed HEK293-hGPR119 cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds and reference agonist in assay buffer.

  • Cell Stimulation: Remove the culture medium and add the compound dilutions to the cells.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's protocol.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis: Calculate the 665/620 nm ratio for each well. Plot the ratio against the logarithm of the compound concentration and determine the EC50 value using a sigmoidal dose-response curve fit.

Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol assesses the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in mice.

Materials:

  • Male ICR mice or STZ-induced diabetic mice

  • Test compound (e.g., Compound 19) formulated in a suitable vehicle (e.g., 0.5% CMC-Na)

  • Glucose solution (2 g/kg)

  • Blood glucose meter and test strips

Procedure:

  • Acclimatization and Fasting: Acclimatize the animals for at least one week before the experiment. Fast the mice overnight (12-16 hours) with free access to water.

  • Baseline Blood Glucose: Measure the baseline blood glucose level (t=0 min) from the tail vein.

  • Compound Administration: Administer the test compound or vehicle orally by gavage.

  • Glucose Challenge: After 30 minutes, administer the glucose solution orally.

  • Blood Glucose Monitoring: Measure blood glucose levels at 30, 60, 90, and 120 minutes after the glucose challenge.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion from 0 to 120 minutes. The efficacy is determined by the percentage reduction in the glucose AUC compared to the vehicle-treated group.

Conclusion

This compound is a valuable intermediate for the synthesis of a novel class of potent and selective GPR119 agonists. The 2-(4-(methylsulfonyl)phenyl)pyridine derivatives, in particular, have demonstrated promising in vitro potency and in vivo efficacy in animal models of type 2 diabetes. The provided protocols offer a framework for the synthesis and evaluation of these compounds, which may aid in the development of new therapeutic agents for the management of T2DM.

References

Application Notes and Protocols for the Synthesis of Glucokinase Activators Using 4-(Methylsulfonyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of a series of potent glucokinase activators (GKAs) derived from 4-(methylsulfonyl)phenyl precursors. The methodologies and data presented are based on the discovery and structure-activity relationship (SAR) studies of compounds leading to the identification of potent activators like (2R)-3-cyclopentyl-2-(4-methanesulfonylphenyl)-N-thiazol-2-yl-propionamide.

Glucokinase (GK) plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β-cells and regulating glucose metabolism in the liver.[1][2] Small molecule activators of GK are a promising therapeutic class for the treatment of type 2 diabetes mellitus (T2DM).[2][3] This document outlines the synthetic routes, key experimental procedures, and summarizes the critical SAR data for researchers engaged in the development of novel GKAs.

Glucokinase Activation Signaling Pathway

Glucokinase activators are allosteric modulators that bind to a site on the GK enzyme distinct from the glucose binding site. This binding stabilizes a conformational state of the enzyme with a higher affinity for glucose, thereby increasing the rate of glucose phosphorylation to glucose-6-phosphate (G6P).[2][4] This enhanced activity has dual benefits in the context of T2DM:

  • In Pancreatic β-Cells: Increased G6P production accelerates glycolysis and raises the ATP/ADP ratio. This leads to the closure of ATP-sensitive potassium (KATP) channels, membrane depolarization, calcium influx, and ultimately, enhanced glucose-stimulated insulin (B600854) secretion (GSIS).

  • In the Liver: Enhanced GK activity promotes hepatic glucose uptake and increases the flux of glucose into both glycolysis and glycogen (B147801) synthesis, thereby reducing hepatic glucose output.

Below is a diagram illustrating the signaling pathway of glucokinase activation in pancreatic β-cells.

glucokinase_pathway cluster_blood Bloodstream cluster_beta_cell Pancreatic β-Cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Transport Glucose_in Glucose GLUT2->Glucose_in GK Glucokinase (GK) Glucose_in->GK GKA Glucokinase Activator GKA->GK Allosteric Activation G6P Glucose-6-Phosphate GK->G6P Phosphorylation Glycolysis Glycolysis G6P->Glycolysis ATP ↑ ATP/ADP Ratio Glycolysis->ATP KATP KATP Channel Closure ATP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca_channel Voltage-gated Ca²⁺ Channel Opening Depolarization->Ca_channel Ca_influx ↑ Intracellular Ca²⁺ Ca_channel->Ca_influx Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Bloodstream_out Bloodstream_out Insulin_Secretion->Bloodstream_out Release into Bloodstream

Caption: Glucokinase activation pathway in pancreatic β-cells.

Synthesis of Glucokinase Activators

The synthesis of the target glucokinase activators involves a multi-step process starting from commercially available materials. The core of the molecules is an arylpropionic acid scaffold, which is then coupled with a heterocyclic amine. The following protocols are generalized from the procedures described by Haynes et al. (2010).[1]

Experimental Workflow for Synthesis

The overall synthetic strategy is depicted in the workflow diagram below.

synthesis_workflow cluster_synthesis Synthetic Workflow Start Starting Materials: 4-(Methylthio)phenylacetic acid Alkyl Halide (e.g., Cyclopentyl Bromide) Alkylation Step 1: α-Alkylation Start->Alkylation Intermediate1 Intermediate: 2-(4-(Methylthio)phenyl)alkanoic acid Alkylation->Intermediate1 Oxidation Step 2: Oxidation Intermediate1->Oxidation Intermediate2 Intermediate: 2-(4-(Methylsulfonyl)phenyl)alkanoic acid Oxidation->Intermediate2 Amide_Coupling Step 3: Amide Coupling with 2-Aminothiazole (B372263) Intermediate2->Amide_Coupling Final_Product Final Product: Glucokinase Activator Amide_Coupling->Final_Product Purification Purification (e.g., Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS) Purification->Characterization

Caption: General workflow for the synthesis of glucokinase activators.

Protocol 1: Synthesis of 2-(4-(Methylsulfonyl)phenyl)alkanoic Acids

This protocol describes the preparation of the key carboxylic acid intermediate.

Materials:

  • 4-(Methylthio)phenylacetic acid

  • Lithium diisopropylamide (LDA) solution

  • Alkyl halide (e.g., cyclopentyl bromide)

  • Oxone® (Potassium peroxymonosulfate)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727) (MeOH)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1N

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • α-Alkylation:

    • Dissolve 4-(methylthio)phenylacetic acid in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add 2.2 equivalents of LDA solution, maintaining the temperature below -70 °C.

    • Stir the resulting dianion solution at -78 °C for 30 minutes.

    • Add 1.2 equivalents of the desired alkyl halide (e.g., cyclopentyl bromide) dropwise.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

    • Quench the reaction by adding 1N HCl until the pH is acidic.

    • Extract the product with an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solution under reduced pressure to obtain the crude 2-(4-(methylthio)phenyl)alkanoic acid, which can be used in the next step without further purification.

  • Oxidation:

    • Dissolve the crude thioether from the previous step in a mixture of methanol and water.

    • Add 3.0 equivalents of Oxone® portion-wise at room temperature.

    • Stir the mixture vigorously for 4-6 hours.

    • Dilute the reaction with water and extract the product with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and brine.

    • Dry the organic phase over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure 2-(4-(methylsulfonyl)phenyl)alkanoic acid.

Protocol 2: Amide Coupling to Synthesize Final Glucokinase Activators

This protocol details the coupling of the carboxylic acid intermediate with 2-aminothiazole.

Materials:

Procedure:

  • Amide Bond Formation:

    • To a solution of triphenylphosphine (1.2 equivalents) in anhydrous acetonitrile at 0 °C, add N-bromosuccinimide (1.2 equivalents) portion-wise.

    • Stir the resulting mixture for 10 minutes at 0 °C.

    • Add the 2-(4-(methylsulfonyl)phenyl)alkanoic acid (1.0 equivalent) to the reaction mixture.

    • Follow with the addition of 2-aminothiazole (1.1 equivalents) and diisopropylethylamine (2.5 equivalents).

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography (eluting with a suitable gradient of ethyl acetate in hexanes) to afford the final glucokinase activator.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Structure-Activity Relationship (SAR) Data

The following tables summarize the quantitative SAR data for a selection of synthesized glucokinase activators, highlighting the impact of substitutions on the molecule's potency. The potency is expressed as SC1.5, which is the concentration of the compound required to produce a 1.5-fold stimulation of glucokinase activity in an in vitro assay.[1] A lower SC1.5 value indicates higher potency.

Table 1: Effect of R₂ Substitution on Glucokinase Activator Potency

CompoundR₂ GroupSC₁.₅ (µM)
1 H29
5f Cyclopropyl6
5j Cyclopentyl0.53
9a Cyclopentyl0.07

Data sourced from Haynes et al., J. Med. Chem. 2010, 53, 9, 3618–3625.[1]

Table 2: Effect of Amide Moiety Modification on Potency

CompoundAmide MoietySC₁.₅ (µM)
5h N-Methylurea1.4
20 N-Methylthiourea3.8
8a 2-Aminothiazole0.25
21a 2-Aminothiazole0.07

Data for compounds 5h, 20, and 8a are representative of classes discussed in Haynes et al., with 21a being an optimized lead. Data sourced from Haynes et al., J. Med. Chem. 2010, 53, 9, 3618–3625.[1]

Glucokinase Activity Assay Protocol

The following is a generalized protocol for determining the in vitro activity of synthesized compounds as glucokinase activators. This assay measures the rate of glucose phosphorylation by coupling the production of glucose-6-phosphate to the reduction of NADP⁺ by G6P dehydrogenase, which can be monitored spectrophotometrically or fluorometrically.

Materials:

  • Recombinant human glucokinase

  • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.1, containing MgCl₂, DTT, and KCl)

  • D-Glucose

  • Adenosine 5'-triphosphate (ATP)

  • β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP⁺)

  • Test compounds dissolved in DMSO

  • 96-well microplate (UV-transparent or black for fluorescence)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of glucose, ATP, and NADP⁺ in the assay buffer.

    • Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction:

    • In each well of the microplate, add the following in order:

      • Assay Buffer

      • Test compound solution (final DMSO concentration should be ≤1%)

      • Recombinant glucokinase enzyme

      • Glucose solution

      • G6PDH

      • NADP⁺ solution

    • Incubate the plate for 5-10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the reaction by adding the ATP solution to all wells.

  • Data Acquisition:

    • Immediately place the plate in the microplate reader.

    • Measure the increase in absorbance at 340 nm (for NADPH production) or fluorescence (Ex/Em ≈ 340/460 nm) over time in a kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each concentration of the test compound.

    • Plot the reaction rate as a function of the compound concentration.

    • Determine the EC₅₀ (concentration for 50% of maximal activation) or SCx (concentration for x-fold stimulation) values by fitting the data to a suitable dose-response curve.

This detailed guide provides the necessary information for the synthesis and evaluation of glucokinase activators derived from 4-(methylsulfonyl)phenol analogues, facilitating further research and development in this important therapeutic area.

References

The Pivotal Role of 4-(Methylsulfonyl)phenol in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 4-(Methylsulfonyl)phenol, a versatile aromatic sulfone, has emerged as a critical building block in the synthesis of a range of pharmaceuticals, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique structural features allow for its incorporation into complex molecules, leading to the creation of potent and selective therapeutic agents. This application note provides a detailed overview of the use of this compound in pharmaceutical manufacturing, complete with experimental protocols, quantitative data, and graphical representations of its role in key biological pathways and synthetic processes.

Core Applications in Drug Synthesis

This compound serves as a key intermediate in the synthesis of several classes of therapeutic agents. Its primary applications include:

  • Selective COX-2 Inhibitors: The methylsulfonyl group is a key pharmacophore for selective COX-2 inhibition. This compound is a crucial precursor for the synthesis of celecoxib (B62257) and its analogues, which are widely used as non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3] The synthesis of these inhibitors often involves the reaction of a derivative of this compound with other organic moieties to form the final drug substance.

  • GPR119 Agonists: This compound is utilized as a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives which act as GPR119 agonists.[4][5][6] These agonists are being investigated for the treatment of type 2 diabetes and other metabolic disorders.

  • Glucokinase Activators: this compound is also a reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives that are potent glucokinase activators.[4][5][6] These compounds have the potential to be used in the treatment of type 2 diabetes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy of drugs synthesized using this compound and the efficiency of the synthetic processes.

Table 1: In Vitro COX-2 Inhibitory Activity of Compounds Synthesized from this compound Derivatives

Compound Name/IDChemical ClassCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)
8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n)Imidazo[1,2-a]pyridine0.0735.6508.6
Celecoxib (Reference)Pyrazole0.0624.3405
Rofecoxib Analogue (Azido Bioisostere)Furanone0.196159.7812
2-(4-(methylsulfonyl)phenyl)-3-phenylquinoline-4-carboxylic acid (QIN2)Quinoline0.0748.1687.1

Data compiled from multiple sources.[3][5][7]

Table 2: Synthesis Yields for Celecoxib Production Utilizing a this compound Precursor

Synthesis StepReaction DescriptionYield (%)
Claisen Condensationp-methylacetophenone and ethyl trifluoroacetate (B77799) to form 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione86 - 91
Cyclization1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione with 4-sulfonamidophenylhydrazine hydrochlorideNot specified
Overall Yield (from 2-bromo-5-hydroxypyridine (B120221) for a GPR119 agonist)Multi-step synthesis of GSK-129226340.6

Data compiled from patent literature.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the oxidation of 4-(methylthio)phenol (B156131) to this compound.

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL).

  • Add water (10.0 mL) to the solution at room temperature.

  • Add Oxone (0.99 g, 6.5 mmol) portion-wise to the solution.

  • Stir the reaction mixture for 18 hours at room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution under vacuum to yield this compound.

Expected Yield: Approximately 96% (0.60 g).

Protocol 2: General Procedure for the Synthesis of Celecoxib

This protocol outlines the key cyclization step in the synthesis of Celecoxib from an intermediate derived from this compound chemistry.

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione

  • 4-hydrazinobenzenesulfonamide hydrochloride

  • Ethanol

  • Water

Procedure:

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (10g) in ethanol (120mL).

  • Adjust the pH to 7-8.

  • Add purified water (30mL) and 4-hydrazinobenzenesulfonamide hydrochloride (10.2g, 46.0mmol).

  • Heat the mixture to reflux and maintain for 20 hours, monitoring the reaction progress by HPLC.

  • Upon completion, stop the heating and concentrate the reaction mixture to dryness under reduced pressure.

  • The crude Celecoxib can then be purified by recrystallization.

Visualizing the Role of this compound

The following diagrams illustrate the biological mechanism of action for drugs synthesized using this compound and a typical experimental workflow.

COX2_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Celecoxib Celecoxib (from this compound) Celecoxib->COX2 Inhibits

Caption: COX-2 Inhibition by Celecoxib.

Synthesis_Workflow cluster_synthesis Synthesis of Celecoxib Intermediate cluster_cyclization Final Drug Synthesis cluster_purification Purification and Isolation Start This compound Derivative Reaction1 Reaction 1: Coupling/Condensation Start->Reaction1 ReagentA Reagent A ReagentA->Reaction1 Intermediate Key Intermediate Reaction1->Intermediate Reaction2 Reaction 2: Cyclization Intermediate->Reaction2 ReagentB Reagent B ReagentB->Reaction2 Crude_Drug Crude Celecoxib Reaction2->Crude_Drug Purification Purification (e.g., Recrystallization) Crude_Drug->Purification Final_Product Pure Celecoxib (API) Purification->Final_Product

Caption: General Synthetic Workflow.

References

Application Notes and Protocols for 4-(Methylsulfonyl)phenol in Agrochemical Contexts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

4-(Methylsulfonyl)phenol is a specialty chemical primarily utilized as a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] While not typically formulated as a primary active ingredient in commercial agrochemical products, its chemical structure lends itself to inclusion in various synthesis pathways for creating more complex pesticidal molecules. Furthermore, evidence suggests its role as a metabolite or transformation product of existing pesticides, making its study crucial for environmental fate and toxicological assessments.[3][4]

These application notes provide an overview of the known and potential uses of this compound in agrochemical research and development, along with protocols for its synthesis and analysis.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and formulation studies.

PropertyValueReference
CAS Number 14763-60-1[2]
Molecular Formula C₇H₈O₃S[2]
Molecular Weight 172.20 g/mol [2]
Appearance Tan to pink-brown powder[5]
Solubility Soluble in DMSO and Methanol[6]

Applications in Agrochemical R&D

The primary application of this compound in the agrochemical sector is as a chemical intermediate. Its functional groups—a hydroxyl group on the phenol (B47542) ring and a methylsulfonyl group—provide reactive sites for synthesizing a variety of derivatives with potential pesticidal activity.

Intermediate in Pesticide Synthesis

The phenolic hydroxyl group can be readily derivatized to form ethers and esters, while the sulfonyl group can influence the electronic properties and bioavailability of the final molecule. Researchers can utilize this compound as a starting material for the synthesis of novel herbicides, fungicides, and insecticides.

Logical Workflow for Synthesis of Novel Pesticides:

start This compound step1 Functional Group Derivatization (e.g., Etherification, Esterification) start->step1 step2 Introduction of Pesticidal Moiety step1->step2 step3 Purification and Characterization step2->step3 end Novel Pesticide Candidate step3->end

Synthesis of Pesticide Candidates.
Reference Standard in Metabolic and Environmental Fate Studies

A structurally similar compound, 3,5-dimethyl-4-(methylsulfonyl)phenol, also known as Mesurol phenol sulfone, is a known transformation product of the insecticide and molluscicide Methiocarb.[3][4] This suggests that this compound could also be a metabolite of Methiocarb or other structurally related pesticides. Therefore, it serves as a critical analytical standard for:

  • Identifying and quantifying pesticide residues in soil, water, and biological samples.

  • Elucidating metabolic pathways of parent pesticides in target and non-target organisms.

  • Assessing the environmental persistence and mobility of pesticide degradation products.

Experimental Workflow for Metabolite Analysis:

sample Environmental or Biological Sample (Soil, Water, Tissue) extraction Sample Extraction (e.g., QuEChERS, SPE) sample->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis comparison Comparison with This compound Standard analysis->comparison identification Metabolite Identification and Quantification comparison->identification

Metabolite Identification Workflow.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from 4-(methylthio)phenol (B156131).

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL) in a round-bottom flask.[5]

  • Add water (10.0 mL) to the solution at room temperature.[5]

  • Add Oxone® (0.99 g, 6.5 mmol) portion-wise to the stirred solution.[5]

  • Stir the reaction mixture for 18 hours at room temperature.[5]

  • After 18 hours, partition the mixture between ethyl acetate and water in a separatory funnel.[5]

  • Separate the organic layer and wash it with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate.[5]

  • Concentrate the solution under vacuum using a rotary evaporator to yield this compound as a semi-solid.[5]

Expected Yield: Approximately 96% (0.60 g).[5]

Protocol 2: Analytical Method for Quantification in Soil Samples (Conceptual)

This protocol provides a general framework for the analysis of this compound in soil, based on standard methods for similar phenolic compounds.

Materials:

  • Soil sample

  • Acetonitrile (B52724) (analytical grade)

  • Water (HPLC grade)

  • Formic acid

  • This compound analytical standard

  • Internal standard (e.g., a deuterated analog)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.22 µm)

  • LC-MS/MS system with a C18 column

Procedure:

  • Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile and the internal standard. c. Vortex vigorously for 1 minute to ensure thorough mixing. d. Centrifuge at 4000 rpm for 5 minutes to separate the soil particles from the solvent.

  • Sample Cleanup (if necessary for complex matrices): a. A dispersive solid-phase extraction (dSPE) cleanup step with appropriate sorbents (e.g., PSA, C18) can be employed to remove interfering substances.

  • Analysis: a. Take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial. b. Analyze the sample using an LC-MS/MS system. c. LC Conditions (Example):

    • Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 2.6 µm)
    • Mobile Phase: Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
    • Flow Rate: 0.3 mL/min d. MS/MS Conditions (Example):
    • Ionization: Electrospray ionization (ESI) in negative mode.
    • Monitor specific precursor-product ion transitions for this compound and the internal standard.

  • Quantification: a. Create a calibration curve using serial dilutions of the this compound analytical standard. b. Quantify the concentration in the soil sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Mechanisms of Action

Currently, there is no publicly available data detailing specific signaling pathways in pests or plants that are directly targeted by this compound in an agrochemical context. Research on the biological activity of its derivatives is ongoing. For instance, some benzenesulfonamide (B165840) derivatives have shown insecticidal activity by targeting the V-ATPase in the midgut of insects.

Hypothetical Signaling Pathway Disruption:

cluster_pest Target Pest Cell receptor Cellular Target (e.g., Enzyme, Receptor) pathway Physiological Pathway (e.g., Respiration, Ion Transport) receptor->pathway Disruption effect Adverse Effect (e.g., Paralysis, Death) pathway->effect compound This compound Derivative compound->receptor Binding

Hypothetical Mechanism of Action.

Conclusion

This compound is a valuable intermediate for the synthesis of novel agrochemicals. While not directly used in formulations, its study is essential for understanding the environmental fate and metabolic pathways of certain existing pesticides. The provided protocols offer a foundation for researchers to synthesize and analyze this compound in an agrochemical research setting. Further investigation into the biological activities of its derivatives may reveal new modes of action and lead to the development of next-generation crop protection agents.

References

Application Notes and Protocols for the Experimental Oxidation of 4-(Methylthio)phenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the oxidation of 4-(methylthio)phenol (B156131) to its corresponding sulfoxide (B87167) and sulfone derivatives. The selective oxidation of the methylthio group is a critical transformation in medicinal chemistry and drug development, as it can significantly impact the physicochemical and pharmacological properties of molecules. The resulting sulfoxides and sulfones are often metabolites of sulfur-containing drugs, and their synthesis is essential for metabolic studies and the development of new chemical entities.

The protocols outlined below utilize common and effective oxidizing agents, including Oxone®, sodium periodate (B1199274) (NaIO₄), and meta-chloroperoxybenzoic acid (m-CPBA). Each method offers distinct advantages regarding reaction conditions, selectivity, and ease of workup.

Experimental Protocols

Detailed methodologies for the selective oxidation of 4-(methylthio)phenol are presented below. These protocols are designed to be readily implemented in a standard laboratory setting.

Protocol 1: Oxidation using Oxone® to 4-(Methylsulfonyl)phenol

This protocol describes the use of Oxone®, a stable and versatile oxidizing agent, for the conversion of 4-(methylthio)phenol to this compound.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL) at room temperature.[1]

  • To this solution, add Oxone® (0.99 g, 6.5 mmol) in portions.

  • Stir the reaction mixture vigorously at room temperature for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate in vacuo to yield this compound.[1]

Protocol 2: Stepwise Oxidation using Sodium Periodate to this compound

This protocol details a stepwise oxidation using sodium periodate, which can allow for the isolation of the intermediate sulfoxide with careful control of stoichiometry and reaction time, though this specific protocol is for the sulfone.

Materials:

Procedure:

  • Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 ml of 30% aqueous methanol and cool the solution to 0°C.[2]

  • Add a solution of sodium periodate (10.7 g, 0.05 mol) and stir the resulting suspension for 30 minutes.

  • Add 500 ml of water and remove the precipitate by filtration.

  • Cool the filtrate to 4°C and add another portion of sodium periodate (10.7 g, 0.05 mol).

  • Stir the suspension for 48 hours, then add a final portion of sodium periodate (5.35 g, 0.025 mol).[2]

  • After stirring for an additional 18 hours, remove the precipitate by filtration.

  • Extract the filtrate with ether.

  • Evaporate the ether to dryness.

  • Purify the residue by silica gel column chromatography using a 9:1 chloroform:methanol eluent to obtain the final product.[2]

Protocol 3: General Oxidation using m-CPBA

meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for the oxidation of sulfides to sulfoxides and sulfones.[3][4][5] The degree of oxidation can be controlled by the stoichiometry of m-CPBA used.

Materials:

  • 4-(methylthio)phenol

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (B109758) (or other suitable aprotic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(methylthio)phenol in dichloromethane in a round-bottom flask and cool to 0°C in an ice bath.

  • For the synthesis of the sulfoxide , add a solution of m-CPBA (1.0-1.2 equivalents) in dichloromethane dropwise to the stirred solution.

  • For the synthesis of the sulfone , add a solution of m-CPBA (2.0-2.5 equivalents) in dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography or recrystallization.

Data Presentation

The following table summarizes the quantitative data from the described protocols for the oxidation of 4-(methylthio)phenol.

Oxidizing AgentProductSolvent SystemReaction TimeYieldReference
Oxone®This compoundEthanol/Water18 h96%[1]
Sodium PeriodateThis compound30% aq. Methanol~66.5 h32%[2]

Note: A specific yield for the m-CPBA oxidation of 4-(methylthio)phenol was not found in the provided search results, as it is a general protocol.

Visualizations

Experimental Workflow for Oxidation of 4-(methylthio)phenol

The following diagram illustrates the general experimental workflow for the oxidation of 4-(methylthio)phenol.

experimental_workflow start Start: 4-(methylthio)phenol reaction Oxidation Reaction (e.g., Oxone, NaIO4, m-CPBA) start->reaction Add Oxidant & Solvent workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification Crude Product product Final Product (Sulfoxide or Sulfone) purification->product Pure Product chemical_transformation substrate 4-(methylthio)phenol (C7H8OS) sulfoxide 4-(methylsulfinyl)phenol (C7H8O2S) substrate->sulfoxide [O] sulfone This compound (C7H8O3S) sulfoxide->sulfone [O]

References

Application Note: Purification of 4-(Methylsulfonyl)phenol by Silica Gel Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the purification of 4-(Methylsulfonyl)phenol using silica (B1680970) gel column chromatography. This method is effective for isolating the target compound from reaction mixtures and achieving high purity suitable for subsequent applications in research and drug development.

Introduction

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[1] Its purification is a critical step to ensure the quality and reliability of downstream processes. Column chromatography is a widely used technique for the separation of compounds based on their differential adsorption to a stationary phase.[2] Due to the polar nature of the phenolic hydroxyl and sulfonyl groups, this compound exhibits strong interactions with polar adsorbents like silica gel.[3] This protocol outlines a robust method for its purification, addressing common challenges such as peak tailing associated with phenolic compounds.[4][5]

Data Presentation

The following table summarizes the key parameters for the column chromatography purification of this compound.

ParameterSpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard polar adsorbent suitable for the separation of polar compounds like phenols.[2][6]
Mobile Phase Gradient of Hexane and Ethyl Acetate (EtOAc)A common solvent system for separating moderately polar to polar compounds.[7][8] A gradient allows for efficient elution of both less polar impurities and the more polar target compound.
Eluent Modifier 0.1% Acetic Acid (optional)To suppress the ionization of the phenolic hydroxyl group and minimize peak tailing by reducing strong interactions with the silica surface.[4]
Sample Preparation Dry Loading or Minimal Solvent DissolutionDry loading is recommended for compounds with limited solubility in the initial mobile phase to ensure a concentrated starting band and better separation.[4]
Column Dimensions Dependent on sample size (e.g., 2-4 cm diameter for gram-scale purification)To be scaled according to the amount of crude material to be purified.
Flow Rate Gravity-driven or low-pressure flash chromatographyTo allow for proper equilibration between the stationary and mobile phases.
Detection Method Thin-Layer Chromatography (TLC) with UV visualization (254 nm)For monitoring the separation and identifying fractions containing the pure product.
Expected Purity >98%Dependent on the crude sample purity and careful execution of the protocol.

Experimental Protocols

This section details the step-by-step methodology for the purification of this compound.

Materials and Reagents
  • Crude this compound

  • Silica Gel (60 Å, 230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Acetic Acid (optional)

  • Dichloromethane (DCM) or other suitable solvent for sample loading

  • Glass chromatography column with stopcock

  • Cotton or glass wool

  • Sand (acid-washed)

  • Collection tubes or flasks

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

Procedure

1. Preparation of the Mobile Phase

Prepare stock solutions of the mobile phase. For a gradient elution, you will need a non-polar solvent (Solvent A: Hexane) and a more polar solvent (Solvent B: Ethyl Acetate). If peak tailing is observed during initial TLC analysis, add 0.1% acetic acid to Solvent B.

2. Column Packing (Wet Slurry Method)

a. Secure the chromatography column in a vertical position. b. Place a small plug of cotton or glass wool at the bottom of the column to support the packing material. c. Add a thin layer (approx. 1 cm) of sand on top of the plug. d. In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 100% Hexane or a low percentage of Ethyl Acetate in Hexane). The amount of silica should be 50-100 times the weight of the crude sample. e. Pour the slurry into the column. Gently tap the column to dislodge any air bubbles and ensure even packing. f. Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica gel. g. Add a protective layer of sand (approx. 1 cm) on top of the packed silica gel. h. Equilibrate the column by passing several column volumes of the initial mobile phase through it until the packing is stable.

3. Sample Loading

  • Dry Loading (Recommended): a. Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). b. Add a small amount of silica gel (2-3 times the weight of the crude sample) to the solution. c. Evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder. d. Carefully add this powder to the top of the prepared column.

  • Wet Loading: a. Dissolve the crude sample in the smallest possible volume of the initial mobile phase or a slightly more polar solvent. b. Using a pipette, carefully apply the solution to the top of the column, taking care not to disturb the sand layer.

4. Elution and Fraction Collection

a. Begin the elution with the initial, less polar mobile phase (e.g., 10% Ethyl Acetate in Hexane). b. Gradually increase the polarity of the mobile phase by increasing the percentage of Ethyl Acetate. A suggested gradient could be:

  • 10-20% EtOAc in Hexane (to elute non-polar impurities)
  • 20-50% EtOAc in Hexane (to elute the target compound)
  • 50-100% EtOAc in Hexane (to elute highly polar impurities) c. Collect fractions of a consistent volume in numbered tubes or flasks.

5. Fraction Analysis

a. Monitor the separation by TLC. Spot a small aliquot from every few fractions onto a TLC plate. b. Develop the TLC plate in a suitable solvent system (e.g., 30-50% Ethyl Acetate in Hexane). c. Visualize the spots under a UV lamp at 254 nm. d. Combine the fractions that contain the pure this compound.

6. Isolation of the Purified Compound

a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent using a rotary evaporator to yield the purified this compound as a solid. c. Determine the yield and assess the purity using appropriate analytical techniques (e.g., NMR, HPLC, melting point).

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification protocol.

Purification_Workflow prep Preparation packing Column Packing (Silica Gel Slurry) prep->packing loading Sample Loading (Dry or Wet Method) packing->loading elution Gradient Elution (Hexane/EtOAc) loading->elution collection Fraction Collection elution->collection tlc TLC Analysis of Fractions collection->tlc Monitoring analysis Analysis analysis->tlc pooling Pooling of Pure Fractions tlc->pooling Identification isolation Solvent Evaporation pooling->isolation product Purified this compound isolation->product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(Methylsulfonyl)phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly through the oxidation of 4-(methylthio)phenol (B156131).

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors. Incomplete reaction is a primary suspect. Ensure your starting material, 4-(methylthio)phenol, is fully consumed by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS). Another common issue is over-oxidation of the desired sulfone to sulfonic acid, which can occur with harsh oxidizing agents or prolonged reaction times.[1] The choice of oxidizing agent and careful control of reaction conditions are crucial. Additionally, losses during the work-up and purification steps can significantly impact the final yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Common impurities include unreacted 4-(methylthio)phenol and the intermediate 4-(methylsulfinyl)phenol (B81417) (sulfoxide). Over-oxidation can also lead to the formation of sulfonic acid byproducts. Purification can typically be achieved through recrystallization from a suitable solvent system, such as aqueous ethanol (B145695) or a mixture of ethyl acetate (B1210297) and hexane. For persistent impurities, silica (B1680970) gel column chromatography may be necessary.[2]

Q3: The oxidation of 4-(methylthio)phenol seems to be stalled and is not proceeding to completion. What could be the cause?

A3: An incomplete reaction can be due to several factors. The potency of your oxidizing agent may be diminished; for instance, Oxone® can degrade over time. It is advisable to use a fresh batch of the oxidizing agent. The reaction temperature might be too low, slowing down the reaction rate. While the oxidation is often carried out at room temperature, gentle heating could be explored, though with caution to avoid over-oxidation.[3] Finally, ensure the stoichiometry of your reagents is correct, as an insufficient amount of the oxidizing agent will naturally lead to an incomplete conversion.

Q4: I am observing the formation of multiple byproducts in my reaction mixture. How can I improve the selectivity of the reaction?

A4: The formation of byproducts is often linked to the reaction conditions. The choice of solvent can influence selectivity. A mixture of ethanol and water is commonly used for oxidations with Oxone®.[3] The rate of addition of the oxidizing agent can also play a role; adding it portion-wise can help to control the reaction exotherm and minimize side reactions. Maintaining a consistent temperature is also critical for selectivity.

Frequently Asked Questions (FAQs)

Q: What are the most common synthetic routes to produce this compound?

A: The most prevalent laboratory-scale synthesis involves the oxidation of 4-(methylthio)phenol.[4] This precursor is readily available and can be oxidized using various reagents to form the desired sulfone.

Q: Which oxidizing agents are most effective for the conversion of 4-(methylthio)phenol to this compound?

A: Several oxidizing agents can be employed. Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is a popular choice due to its effectiveness and relatively mild reaction conditions.[3][5] Sodium periodate (B1199274) is another option, although it may require multiple additions and longer reaction times.[2] Hydrogen peroxide has also been used in the presence of a suitable catalyst.[6]

Q: What are the key safety precautions to consider during this synthesis?

A: Oxidizing agents should be handled with care as they can be corrosive and may react exothermically. The reaction should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. When working with organic solvents, be mindful of their flammability.

Data Presentation

Table 1: Comparison of Different Oxidizing Agents for the Synthesis of this compound

Oxidizing AgentSubstrateSolvent SystemReaction TimeYieldReference
Oxone®4-(methylthio)phenolEthanol/Water18 hours96%[3][5]
Sodium Periodate4-(methylthio)phenol30% Aqueous Methanol (B129727)>66 hours32%[2]
Hydrogen Peroxide4-[4-(methylthio)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazoleDichloromethane30 minutes68%[6]

Experimental Protocols

Protocol 1: Synthesis of this compound using Oxone® [3][5]

  • Dissolution: In a round-bottom flask, dissolve 4-(methylthio)phenol (0.50 g, 3.2 mmol) in a mixture of ethanol (10.0 mL) and water (10.0 mL).

  • Addition of Oxidizing Agent: At room temperature, add Oxone® (0.99 g, 6.5 mmol) in portions to the solution with stirring.

  • Reaction: Stir the reaction mixture at room temperature for 18 hours.

  • Work-up: Partition the reaction mixture between ethyl acetate and water. Separate the organic layer, wash it with brine, and dry it over magnesium sulfate.

  • Isolation: Concentrate the organic layer under vacuum to obtain this compound. The reported yield for this procedure is 96%.

Protocol 2: Synthesis of this compound using Sodium Periodate [2]

  • Initial Reaction: Dissolve 4-(methylthio)phenol (7.0 g, 0.05 mol) in 100 mL of 30% aqueous methanol and cool the solution to 0°C. Add a solution of sodium periodate (10.7 g, 0.05 mol) and stir the resulting suspension for 30 minutes.

  • Filtration and Further Oxidation: Add 500 mL of water and filter the precipitate. Cool the filtrate to 4°C and add another portion of sodium periodate (10.7 g, 0.05 mol). Stir the suspension for 48 hours.

  • Final Oxidation Step: Add a final portion of sodium periodate (5.35 g, 0.025 mol) and stir for an additional 18 hours.

  • Work-up and Purification: Filter the precipitate and extract the filtrate with ether. Evaporate the ether to dryness. Purify the residue using silica gel column chromatography with a chloroform:methanol (9:1) eluent to yield the final product. The reported yield for this method is 32%.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 4-(methylthio)phenol dissolve Dissolve Starting Material in Solvent start_material->dissolve oxidant Oxidizing Agent (e.g., Oxone®) add_oxidant Add Oxidizing Agent oxidant->add_oxidant solvent Solvent (e.g., Ethanol/Water) solvent->dissolve dissolve->add_oxidant stir Stir at Room Temperature add_oxidant->stir partition Partition between EtOAc and Water stir->partition wash_dry Wash and Dry Organic Layer partition->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purification (Recrystallization or Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_diagnosis Diagnosis cluster_solutions Potential Solutions start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/LCMS) start->check_reaction check_impurities Analyze Impurities (NMR/LCMS) start->check_impurities incomplete_reaction Incomplete Reaction check_reaction->incomplete_reaction side_reactions Side Reactions/ Byproducts check_impurities->side_reactions purification_issue Purification Issues check_impurities->purification_issue increase_time Increase Reaction Time/ Temperature (cautiously) incomplete_reaction->increase_time If starting material remains fresh_reagent Use Fresh Oxidizing Agent incomplete_reaction->fresh_reagent optimize_stoichiometry Optimize Reagent Stoichiometry incomplete_reaction->optimize_stoichiometry control_addition Control Rate of Oxidant Addition side_reactions->control_addition If over-oxidation or other byproducts optimize_solvent Optimize Solvent System side_reactions->optimize_solvent recrystallize Recrystallize from Appropriate Solvents purification_issue->recrystallize If product is not clean column_chromatography Perform Column Chromatography purification_issue->column_chromatography increase_time->start Re-evaluate fresh_reagent->start Re-evaluate optimize_stoichiometry->start Re-evaluate control_addition->start Re-evaluate optimize_solvent->start Re-evaluate recrystallize->start Re-evaluate column_chromatography->start Re-evaluate

Caption: Troubleshooting flowchart for this compound synthesis.

References

Troubleshooting low yield in 4-(Methylsulfonyl)phenol preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(Methylsulfonyl)phenol. The primary route for this synthesis involves the oxidation of 4-(methylthio)phenol (B156131).

Troubleshooting Guides

Low yields in the preparation of this compound can arise from several factors, including incomplete reaction, formation of byproducts, and issues during workup and purification. This guide addresses common problems in a question-and-answer format.

Q1: My reaction seems to be incomplete, and I am recovering a significant amount of the starting material, 4-(methylthio)phenol. What could be the cause?

A1: Incomplete conversion is a common issue and can be attributed to several factors related to the oxidizing agent and reaction conditions.

  • Insufficient Oxidizing Agent: The stoichiometry of the oxidizing agent to the starting material is crucial. Ensure you are using a sufficient excess of the oxidant. For instance, the oxidation of a sulfide (B99878) to a sulfone is a two-step process, requiring at least two equivalents of the oxidizing agent.

  • Low Reaction Temperature: Oxidation reactions often require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction may be sluggish, leading to incomplete conversion within a practical timeframe.[1]

  • Inadequate Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) is highly recommended to determine the optimal reaction time.

  • Poor Solubility: The starting material and oxidizing agent must be adequately dissolved in the chosen solvent for the reaction to occur efficiently. If solubility is an issue, consider using a co-solvent system or a different solvent altogether.

Q2: I am observing the formation of a significant byproduct. How can I identify and minimize it?

A2: The most common byproduct in the oxidation of 4-(methylthio)phenol is the intermediate 4-(methylsulfinyl)phenol (B81417) (the corresponding sulfoxide).

  • Identification: The sulfoxide (B87167) byproduct can be identified by techniques such as NMR spectroscopy and mass spectrometry. It will have a different retention factor (Rf) on a TLC plate compared to the starting material and the desired sulfone product.

  • Minimization:

    • Choice of Oxidant: Some oxidizing agents are more prone to stopping at the sulfoxide stage under certain conditions. Stronger oxidizing agents or a larger excess of the oxidant can favor the formation of the sulfone. For example, Oxone® (potassium peroxymonosulfate) is often effective in achieving complete oxidation to the sulfone.[2]

    • Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can often drive the reaction from the sulfoxide to the sulfone. However, this must be balanced against the risk of other side reactions.

Q3: The yield is low even after confirming complete conversion of the starting material. What other side reactions could be occurring?

A3: Besides the formation of the sulfoxide, other side reactions can lower the yield of the desired product.

  • Oxidation of the Phenolic Ring: The phenol (B47542) group is susceptible to oxidation, especially under harsh conditions, which can lead to the formation of quinone-like structures and other degradation products.[3][4] This is more likely with very strong, non-selective oxidizing agents. Using milder, more selective oxidants can help mitigate this.

  • Reaction with Solvent: The choice of solvent is critical. Protic solvents like alcohols can sometimes participate in side reactions depending on the oxidant used.

Q4: I am losing a significant amount of product during the workup and purification steps. How can I improve my recovery?

A4: Product loss during workup and purification is a frequent cause of low overall yield.

  • Aqueous Workup: this compound has some water solubility due to the presence of the polar sulfonyl and hydroxyl groups. During aqueous extraction, ensure the aqueous phase is thoroughly extracted multiple times with a suitable organic solvent (e.g., ethyl acetate) to maximize product recovery. Salting out the aqueous layer by adding brine can also help reduce the solubility of the product in the aqueous phase.

  • Purification Method:

    • Column Chromatography: If column chromatography is used for purification, ensure the chosen solvent system provides good separation between the desired product, any remaining starting material, and byproducts. The polarity of the eluent should be optimized to ensure the product elutes in a reasonable volume without excessive band broadening. A common eluent system is a mixture of chloroform (B151607) and methanol (B129727).[5]

    • Recrystallization: Recrystallization can be an effective purification method if a suitable solvent is found. However, significant product loss can occur if the product is too soluble in the chosen solvent at low temperatures or if too much solvent is used. Careful optimization of the recrystallization solvent and procedure is necessary.

Frequently Asked Questions (FAQs)

Q: What is a typical high-yield procedure for the preparation of this compound?

A: A commonly cited high-yield method involves the oxidation of 4-(methylthio)phenol using Oxone®. A representative procedure reports a 96% yield.[2]

Q: What are the key differences between using sodium periodate (B1199274) and Oxone® as the oxidizing agent?

A: Both are effective oxidizing agents for converting sulfides to sulfones. However, literature reports suggest that Oxone® can provide significantly higher yields under optimized conditions. For instance, one study reports a 32% yield using sodium periodate, while another reports a 96% yield with Oxone®.[2][5] The reaction conditions and workup procedures for each will also differ.

Q: How can I monitor the progress of my reaction?

A: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. The starting material (4-(methylthio)phenol), the intermediate sulfoxide, and the final product (this compound) will have different polarities and thus different Rf values, allowing you to track the disappearance of the starting material and the appearance of the product.

Q: Are there any safety precautions I should be aware of?

A: Yes. Oxidizing agents should be handled with care as they can react violently with other substances. The starting material, 4-(methylthio)phenol, and the product, this compound, may cause skin and eye irritation.[6] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Reported Yields for this compound Synthesis

Starting MaterialOxidizing AgentSolventReported Yield (%)Reference
4-(methylthio)phenolSodium periodate30% Aqueous Methanol32[5]
4-(methylthio)phenolOxone®Ethanol (B145695)/Water96[2]

Experimental Protocols

Protocol 1: Low-Yield Synthesis using Sodium Periodate [5]

To a solution of 4-(methylthio)phenol (7.0 g, 0.05 mol) in 30% aqueous methanol (100 ml) at 0°C, a solution of sodium periodate (10.7 g, 0.05 mol) is added, and the resulting suspension is stirred for 30 minutes. Water (500 ml) is then added, and the precipitate is removed by filtration. The filtrate is cooled to 4°C, and a further portion of sodium periodate (10.7 g, 0.05 mol) is added. The resulting suspension is stirred for 48 hours, after which another portion of sodium periodate (5.35 g, 0.025 mol) is added. After stirring for an additional 18 hours, the precipitate is removed by filtration. The filtrate is extracted with ether, which is then evaporated to dryness. The residue is purified on a silica (B1680970) column using chloroform:methanol (9:1) as the eluent to give this compound (2.75 g, 32% yield).

Protocol 2: High-Yield Synthesis using Oxone® [2]

To a solution of 4-(methylthio)phenol (0.50 g, 3.2 mmol) in ethanol (10.0 mL), Oxone® (0.99 g, 1.6 mmol, which corresponds to 3.2 mmol of KHSO5) is added portion-wise. Subsequently, water (10.0 mL) is added at room temperature. The reaction mixture is stirred for 18 hours, after which it is partitioned between ethyl acetate (B1210297) and water. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated under vacuum to afford this compound as a semi-solid (0.60 g, 96% yield).

Visualizations

Troubleshooting_Low_Yield start Low Yield of this compound check_conversion Check Reaction Conversion (TLC, LCMS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion No complete_conversion Complete Conversion check_conversion->complete_conversion Yes oxidant Insufficient Oxidant? incomplete_conversion->oxidant check_byproducts Check for Byproducts (NMR, MS) complete_conversion->check_byproducts temp Low Temperature? oxidant->temp No increase_oxidant Increase Oxidant Stoichiometry oxidant->increase_oxidant Yes time Inadequate Time? temp->time No increase_temp Increase Reaction Temperature temp->increase_temp Yes solubility Poor Solubility? time->solubility No increase_time Increase Reaction Time time->increase_time Yes change_solvent Change Solvent/Use Co-solvent solubility->change_solvent Yes sulfoxide Sulfoxide Formation check_byproducts->sulfoxide Sulfoxide Detected other_byproducts Other Side Reactions check_byproducts->other_byproducts Other Byproducts workup_loss Product Loss During Workup/Purification check_byproducts->workup_loss No Major Byproducts optimize_oxidant Use Stronger/Excess Oxidant sulfoxide->optimize_oxidant optimize_conditions Optimize Reaction Conditions sulfoxide->optimize_conditions milder_oxidant Use Milder/Selective Oxidant other_byproducts->milder_oxidant optimize_workup Optimize Extraction/Purification workup_loss->optimize_workup

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway reactant 4-(methylthio)phenol intermediate 4-(methylsulfinyl)phenol (Sulfoxide) reactant->intermediate [O] side_product Quinone-type Byproducts reactant->side_product Harsh [O] product This compound (Sulfone) intermediate->product [O] product->side_product Harsh [O]

Caption: Reaction pathway for the oxidation of 4-(methylthio)phenol.

References

Stability and degradation of 4-(Methylsulfonyl)phenol under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability and Degradation of 4-(Methylsulfonyl)phenol

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of this compound under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

A1: this compound, also known as 4-hydroxyphenyl methyl sulfone, is a tan to pink-brown crystalline solid. It is generally stable under normal temperature and pressure. However, like other phenolic compounds, it is susceptible to degradation under specific stress conditions, particularly oxidation.[1] The presence of the electron-withdrawing methylsulfonyl group can influence its reactivity compared to unsubstituted phenol (B47542).

Q2: What are the primary factors that can cause the degradation of this compound in experimental settings?

A2: The primary factors that can lead to the degradation of this compound include:

  • Oxidative conditions: Exposure to oxidizing agents, and even atmospheric oxygen over time, can lead to the formation of colored degradation products.[1]

  • Photolytic conditions: Exposure to light, especially UV radiation, can induce photodegradation.

  • Extreme pH: While generally stable, prolonged exposure to highly acidic or basic conditions, particularly at elevated temperatures, may cause hydrolysis.

  • High temperatures: Thermal stress can lead to decomposition, potentially generating toxic fumes.[2]

Q3: What are the visual indicators of this compound degradation?

A3: A common sign of degradation for phenolic compounds is a change in the color of the solid material or its solution, often turning yellow or brown.[1] This is typically due to the formation of oxidized species, such as quinone-like compounds. However, the absence of a color change does not guarantee stability, as some degradation products may be colorless. Therefore, analytical techniques are necessary for a definitive assessment.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of phenols and aryl sulfones, potential degradation products could include:

  • Oxidative Degradation: Hydroxylated and quinone-type structures are common degradation products of phenols.[3][4]

  • Hydrolytic Degradation: Under harsh hydrolytic conditions, cleavage of the methyl-sulfur bond or the aryl-sulfur bond could theoretically occur, though the sulfonyl group is generally resistant to hydrolysis.

  • Photolytic Degradation: Photodegradation may lead to the formation of radical species, resulting in a complex mixture of degradation products, including polymeric material.

Troubleshooting Guides

Issue 1: Discoloration of this compound Solid or Solution

  • Possible Cause: Oxidation of the phenolic hydroxyl group. This is often accelerated by exposure to air, light, or the presence of trace metal ion contaminants.[1]

  • Troubleshooting Steps:

    • Protect from Light: Store the compound in an amber-colored vial or in a dark place.

    • Inert Atmosphere: For solutions, consider purging the solvent with an inert gas (e.g., nitrogen or argon) before dissolution and storing the solution under an inert atmosphere.

    • Use High-Purity Solvents: Ensure that the solvents used are of high purity and free from oxidizing contaminants.

    • Chelating Agents: If metal ion catalysis is suspected, the addition of a small amount of a chelating agent like EDTA may help to improve stability.

Issue 2: Appearance of Unknown Peaks in HPLC/GC Analysis

  • Possible Cause: Degradation of this compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: To tentatively identify the degradation products, perform a forced degradation study under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).[5]

    • Use a Photodiode Array (PDA) Detector: In HPLC analysis, a PDA detector can help to compare the UV-Vis spectra of the unknown peaks with that of the parent compound. A different spectrum suggests a degradation product.

    • Mass Spectrometry (MS) Analysis: Couple your chromatographic method with a mass spectrometer (LC-MS or GC-MS) to obtain molecular weight and fragmentation information for the unknown peaks, which can help in their structural elucidation.[6][7]

Issue 3: Poor Recovery or Inconsistent Results in Assays

  • Possible Cause: Adsorption of the compound onto container surfaces or instability in the analytical method itself.

  • Troubleshooting Steps:

    • Container Compatibility: Ensure that the containers used for storage and analysis are made of inert materials (e.g., borosilicate glass, polypropylene).

    • Method Validation: Validate your analytical method according to ICH guidelines to ensure it is stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradation products.

    • Sample Preparation: Prepare samples fresh for analysis whenever possible. If samples need to be stored, evaluate their stability under the storage conditions.

Experimental Protocols

The following are general protocols for conducting forced degradation studies on this compound. The specific conditions may need to be adjusted based on the observed stability of the compound.

1. Acidic and Basic Hydrolysis

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

    • For acidic hydrolysis, add an equal volume of 0.1 M HCl.

    • For basic hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it (with NaOH for the acidic sample and HCl for the basic sample), and dilute with the mobile phase for analysis.

2. Oxidative Degradation

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Add a solution of hydrogen peroxide to achieve a final concentration of, for example, 3% H₂O₂.

    • Keep the solution at room temperature and protect it from light.

    • Monitor the degradation at various time points (e.g., 2, 4, 8, 24 hours).

    • Analyze the samples directly or after appropriate dilution.

3. Photolytic Degradation

  • Procedure:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a photochemically transparent container (e.g., quartz cuvette).

    • Expose the solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at appropriate time intervals.

4. Thermal Degradation

  • Procedure:

    • Place a known amount of solid this compound in a vial.

    • Heat the sample in a temperature-controlled oven at a temperature below its melting point (e.g., 80 °C).

    • At specified time points, remove a sample, allow it to cool, and prepare a solution for analysis.

    • For solution-state thermal stability, prepare a solution of the compound and incubate it at an elevated temperature (e.g., 60 °C) in the dark.

Data Presentation

The following tables are templates for summarizing quantitative data from forced degradation studies. The data presented here is illustrative and should be replaced with actual experimental results.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation ProductsMajor Degradation Product (Retention Time, min)
0.1 M HCl, 60 °C2498.514.2
4897.214.2
7295.824.2, 5.1
0.1 M NaOH, 60 °C2492.123.8, 6.5
4885.633.8, 6.5, 7.2
7278.333.8, 6.5, 7.2
3% H₂O₂, RT888.432.9, 4.5, 5.8
2475.142.9, 4.5, 5.8, 6.9
Photolytic (ICH Q1B)2490.323.5, 5.3
Thermal (Solid, 80 °C)7299.20-
Thermal (Solution, 60 °C)7296.514.8

Table 2: Illustrative HPLC Method Parameters for Stability Indicating Assay

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 10 µL

Visualizations

G cluster_0 Inferred Degradation Pathways of this compound cluster_1 Potential Degradation Products MSP This compound Oxidation Oxidation (e.g., H₂O₂, light, air) MSP->Oxidation Hydrolysis Hydrolysis (Strong Acid/Base, Heat) MSP->Hydrolysis Photolysis Photolysis (UV/Vis Light) MSP->Photolysis Thermolysis Thermal Stress (High Temperature) MSP->Thermolysis Quinones Hydroxylated and Quinone-type Compounds Oxidation->Quinones Hydrolyzed Hydrolyzed Products (e.g., cleavage of C-S bond - less likely) Hydrolysis->Hydrolyzed Polymeric Polymeric and Radical-derived Products Photolysis->Polymeric Decomposition Decomposition Products (e.g., SO₂, phenolic fragments) Thermolysis->Decomposition

Caption: Inferred degradation pathways of this compound under various stress conditions.

G cluster_0 Forced Degradation Experimental Workflow start Start: This compound Sample stress Apply Stress Conditions: - Acid/Base Hydrolysis - Oxidation - Photolysis - Thermal start->stress sampling Sample at Time Points stress->sampling analysis Analyze using Stability-Indicating Method (e.g., HPLC-UV/MS) sampling->analysis data Data Analysis: - Quantify Parent Drug - Identify/Quantify Degradants analysis->data report Report: - Stability Profile - Degradation Pathways data->report G cluster_0 Troubleshooting: Unexpected Analytical Results result result start Unexpected Peak(s) in Chromatogram? is_degradant Does it appear in stressed samples? start->is_degradant is_impurity Is it present in the starting material? is_degradant->is_impurity No result_degradant Likely a degradation product. Characterize using MS. is_degradant->result_degradant Yes is_artifact Is it present in the blank injection? is_impurity->is_artifact No result_impurity Likely a process impurity. Check starting material purity. is_impurity->result_impurity Yes result_unknown Unknown origin. Investigate sample preparation. is_artifact->result_unknown No result_artifact Likely a system artifact (e.g., from solvent, vial). is_artifact->result_artifact Yes

References

Storage conditions for 4-(Methylsulfonyl)phenol to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(Methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage, handling, and troubleshooting of this compound to prevent degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound to prevent degradation?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark environment.[1] Several suppliers recommend specific temperature ranges, which are summarized in the table below. It is crucial to keep the container tightly closed to protect it from moisture and light.[1] The compound should be stored away from incompatible materials, particularly strong oxidizing agents.

Q2: What are the known degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, phenols, in general, are susceptible to oxidative, photolytic, and thermal degradation.

  • Oxidation: Phenolic compounds can be oxidized to form colored quinone-type structures. The presence of the electron-withdrawing methylsulfonyl group may influence the susceptibility of the phenol (B47542) ring to oxidation.

  • Photodegradation: Exposure to UV light can lead to the degradation of sulfonated phenols, potentially involving desulfonation or cleavage of the benzimidazole (B57391) ring in related structures.[2][3]

  • Thermal Degradation: Aryl sulfones can undergo thermal decomposition, although this typically occurs at elevated temperatures.[4][5][6] The decomposition of phenolic polymers involves a series of complex reactions, including crosslinking and char formation at higher temperatures.[5]

Q3: Are there any known impurities associated with this compound?

A3: Impurities in this compound can arise from the synthesis process. A common synthesis route involves the oxidation of 4-(methylthio)phenol.[5][7][8][9][10] Therefore, potential impurities could include the starting material, 4-(methylthio)phenol, or by-products from incomplete oxidation.

Troubleshooting Guides

Experimental Issues

Problem: Inconsistent experimental results using this compound.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Ensure that the compound has been stored under the recommended conditions (cool, dry, dark, and tightly sealed). If degradation is suspected, it is advisable to use a fresh batch of the compound. For sensitive experiments, consider performing a purity check using a suitable analytical method like HPLC before use.

  • Possible Cause 2: Presence of impurities.

    • Solution: If impurities are suspected, purify the compound using an appropriate technique such as recrystallization or column chromatography. The choice of solvent for recrystallization will depend on the solubility of this compound and its impurities.

Analytical (HPLC) Issues

Problem: Difficulty in obtaining a sharp, symmetrical peak for this compound during HPLC analysis.

  • Possible Cause 1: Inappropriate column selection.

    • Solution: For the analysis of phenolic compounds, reversed-phase columns (e.g., C18, C8, Phenyl-Hexyl) are commonly used.[11] Experiment with different column chemistries to find the one that provides the best peak shape and resolution.

  • Possible Cause 2: Improper mobile phase composition or pH.

    • Solution: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like phenols. Adjusting the pH to suppress the ionization of the phenolic hydroxyl group (typically by using an acidic mobile phase) can improve peak symmetry. A systematic approach to method development, exploring different organic modifiers (e.g., acetonitrile (B52724), methanol) and pH levels, is recommended.[12]

  • Possible Cause 3: Column overload.

    • Solution: Injecting too concentrated a sample can lead to peak fronting or tailing. Try diluting the sample and reinjecting.

Data Presentation

Table 1: Recommended Storage Temperatures for this compound from Various Suppliers

Supplier RecommendationTemperature Range
Room Temperature[13]
Inert atmosphere, Room Temperature[5]
-20°C[14]

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under various stress conditions and to develop stability-indicating analytical methods.[15][16][17][18][19][20][21]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Follow the same heating and monitoring procedure as for acid hydrolysis. Neutralize the solution with 0.1 N HCl after cooling.

  • Oxidative Degradation: Mix the stock solution with an equal volume of a suitable oxidizing agent (e.g., 3% H₂O₂). Keep the solution at room temperature and monitor at various time points.

  • Thermal Degradation: Expose the solid compound to dry heat in an oven at a high temperature (e.g., 100-120 °C) for a set duration. Also, heat a solution of the compound.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be kept in the dark.

3. Sample Analysis: Analyze the stressed samples and a control sample (unstressed) using a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

4. Data Evaluation: Calculate the percentage of degradation for each stress condition. Identify and characterize the major degradation products using techniques like LC-MS.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the active pharmaceutical ingredient (API) without interference from degradation products or impurities.[22][23][24]

1. Instrument and Column:

  • HPLC system with a UV detector or a mass spectrometer.

  • A reversed-phase column (e.g., C18, Phenyl-Hexyl, 150 mm x 4.6 mm, 3-5 µm).[11]

2. Mobile Phase Development:

  • Start with a simple mobile phase, such as a gradient of water (with 0.1% formic acid or phosphoric acid to control pH) and acetonitrile or methanol.

  • Optimize the gradient profile to achieve good separation between the main peak and any impurity or degradation peaks.

  • If necessary, screen different pH values and organic modifiers to improve resolution and peak shape.

3. Method Validation:

  • Specificity: Analyze blank samples, placebo (if applicable), and stressed samples to ensure that there is no interference at the retention time of this compound.

  • Linearity: Prepare a series of standard solutions at different concentrations and plot the peak area versus concentration. The correlation coefficient (r²) should be close to 1.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix.

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample.

  • Robustness: Intentionally vary method parameters (e.g., flow rate, column temperature, mobile phase composition) to evaluate the method's reliability.

Mandatory Visualizations

Degradation_Pathway This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Oxidation Oxidation Photolysis Photolysis Hydrolysis Hydrolysis Heat Heat

Caption: Potential Degradation Pathways for this compound.

Troubleshooting_Workflow Inconsistent_Results Inconsistent Experimental Results? Check_Storage Verify Storage Conditions (Cool, Dry, Dark) Inconsistent_Results->Check_Storage Check_Purity Assess Compound Purity (e.g., via HPLC) Check_Storage->Check_Purity Storage OK Use_Fresh_Batch Use a Fresh Batch of Compound Check_Storage->Use_Fresh_Batch Improper Storage Check_Purity->Use_Fresh_Batch Purity OK Purify_Compound Purify by Recrystallization or Chromatography Check_Purity->Purify_Compound Impurities Detected

Caption: Troubleshooting Workflow for Inconsistent Experimental Results.

References

Technical Support Center: Purification of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 4-(Methylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

The most common impurities in crude this compound, particularly when synthesized by the oxidation of 4-(methylthio)phenol, include:

  • Unreacted Starting Material: 4-(Methylthio)phenol.

  • Intermediate Oxidation Product: 4-(Methylsulfinyl)phenol (B81417) (the corresponding sulfoxide).

  • Oxidation of Phenolic Hydroxyl Group: Over-oxidation can lead to the formation of corresponding quinones, which are often colored.[1]

  • Residual Reagents and Solvents: Inorganic salts from the workup and residual solvents.

Q2: What are the key physical and chemical properties to consider during purification?

Understanding the physicochemical properties of this compound and its primary impurities is crucial for developing an effective purification strategy.

PropertyThis compound4-(Methylthio)phenol (Impurity)4-(Methylsulfinyl)phenol (Impurity)
Molecular Weight 172.20 g/mol [2][3]140.20 g/mol 156.20 g/mol
Melting Point 90-95 °C[2][3]84-86 °CNot readily available
Boiling Point ~272 °C (estimate)[2]153-156 °C @ 20 mmHgNot readily available
pKa 7.83[2]~10Not readily available
Solubility DMSO, Methanol (B129727): Soluble[2][3]. Water: Slightly soluble[2][3].Chloroform, Methanol: Soluble. Water: 9.59 g/L.Not readily available
Appearance Tan to pink-brown powder[2]White crystalline powderNot readily available

Q3: Which purification techniques are most effective for this compound?

The most common and effective purification techniques for this compound are:

  • Column Chromatography: Highly effective for separating the product from both less polar (4-(methylthio)phenol) and more polar impurities.

  • Recrystallization: A good method for removing smaller amounts of impurities, provided a suitable solvent is identified.

  • Acid-Base Extraction: Useful for removing non-acidic impurities.

Troubleshooting Guides

Column Chromatography

Issue 1: The compound is not moving from the origin on the TLC plate, even with a polar eluent.

  • Cause: this compound is a polar compound due to the phenol (B47542) and sulfonyl groups. It can exhibit strong interactions with the silica (B1680970) gel stationary phase.

  • Solution:

    • Increase Solvent Polarity: Use a more polar solvent system. A common starting point is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol). For highly retained compounds, a higher percentage of methanol may be necessary. A gradient elution, starting with a less polar mixture and gradually increasing the polarity, can be very effective.

    • Add an Acidic Modifier: Adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to the eluent can help to reduce tailing and improve the elution of phenolic compounds by protonating the silica surface and the compound itself, reducing strong ionic interactions.

    • Consider a Different Stationary Phase: If the compound is still immobile, consider using a less polar stationary phase like alumina (B75360) or a reversed-phase silica gel (C18). For reversed-phase chromatography, a polar mobile phase (e.g., water/methanol or water/acetonitrile) would be used.

Issue 2: The product is co-eluting with an impurity.

  • Cause: The impurity has a similar polarity to this compound. This is often the case with the 4-(methylsulfinyl)phenol intermediate.

  • Solution:

    • Optimize the Solvent System: Test a variety of solvent systems with different selectivities. For example, replacing ethyl acetate with acetone (B3395972) or using a ternary mixture (e.g., hexane/ethyl acetate/methanol) can alter the separation.

    • Fine-tune the Gradient: Use a shallower gradient during elution to improve the resolution between closely eluting compounds.

    • Dry Loading: Adsorbing the crude product onto a small amount of silica gel before loading it onto the column can lead to a sharper band and better separation.

Issue 3: The compound appears to be degrading on the column, indicated by streaking or the appearance of new, colored spots.

  • Cause: Phenols can be sensitive to the acidic nature of silica gel and may oxidize, especially if the crude material contains trace metals.

  • Solution:

    • Use Neutralized Silica Gel: Prepare a slurry of silica gel and wash it with a dilute solution of a non-nucleophilic base like triethylamine (B128534) in the eluent, then re-equilibrate with the pure eluent.

    • Work Quickly: Do not let the compound sit on the column for an extended period.

    • Use an Inert Atmosphere: If the compound is particularly sensitive, running the column under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.

Experimental Workflow for Column Chromatography

Caption: Workflow for the purification of this compound by column chromatography.

Recrystallization

Issue 1: The compound "oils out" instead of forming crystals.

  • Cause: The melting point of the impure compound is lower than the boiling point of the solvent, or the concentration of impurities is too high, depressing the melting point.

  • Solution:

    • Add More Solvent: Re-heat the solution until the oil redissolves, then add more hot solvent to lower the saturation point.

    • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can help.

    • Use a Lower Boiling Point Solvent: If possible, choose a solvent with a lower boiling point.

    • Scratch the Flask: Scratching the inside of the flask with a glass rod at the surface of the liquid can provide a nucleation site for crystal growth.

    • Seed Crystals: Add a small crystal of pure this compound to the cooled solution to induce crystallization.

Issue 2: No crystals form upon cooling.

  • Cause: The solution is not supersaturated, meaning too much solvent was used, or the compound is very soluble in the solvent even at low temperatures.

  • Solution:

    • Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.

    • Add an Anti-Solvent: If a suitable anti-solvent is known (a solvent in which the compound is insoluble but is miscible with the recrystallization solvent), add it dropwise to the cooled solution until it becomes cloudy. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.

    • Cool to a Lower Temperature: Use an ice-salt bath or a freezer to achieve a lower temperature, which may be necessary to induce crystallization.

Issue 3: The recovered crystals are still impure.

  • Cause: The crystals formed too quickly, trapping impurities within the crystal lattice, or the impurities have very similar solubility properties to the product.

  • Solution:

    • Slow Down Crystallization: Repeat the recrystallization and allow the solution to cool more slowly.

    • Wash the Crystals: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any surface impurities.

    • Perform a Second Recrystallization: A second recrystallization from the same or a different solvent system can significantly improve purity.

Logical Flow for Recrystallization Troubleshooting

Caption: A logical workflow for troubleshooting common issues during recrystallization.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and may need optimization based on the specific impurity profile of the crude material.

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., hexane:ethyl acetate in ratios of 4:1, 2:1, 1:1) to find a system that gives the product an Rf value of approximately 0.3-0.4 and good separation from impurities.

  • Column Preparation:

    • Select a glass column of an appropriate size (a rule of thumb is to use 50-100g of silica gel per gram of crude product).

    • Pack the column with silica gel (230-400 mesh) using a wet slurry method with the least polar eluent determined from the TLC analysis.

    • Ensure the silica gel is well-settled and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and evaporating the solvent to obtain a dry, free-flowing powder.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the more polar compounds.

    • Collect fractions and monitor them by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified product.

    • Assess the purity by melting point, NMR, or HPLC analysis.

Protocol 2: Purification by Recrystallization

Due to the lack of specific quantitative solubility data, the choice of solvent will require some small-scale experimentation.

  • Solvent Screening:

    • Place a small amount of the crude this compound in several test tubes.

    • Add a small amount of different solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene, or mixtures like ethanol/water) to each test tube.

    • Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If there are insoluble impurities, perform a hot gravity filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold solvent.

    • Dry the crystals in a vacuum oven.

Protocol 3: Purification by Acid-Base Extraction

This method is useful for removing non-acidic impurities.

  • Dissolution: Dissolve the crude this compound in an organic solvent like diethyl ether or ethyl acetate.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a weak base like sodium bicarbonate (NaHCO₃). This will remove any strongly acidic impurities. This compound, being a weaker acid (pKa ≈ 7.83), will likely not be fully deprotonated by a weak base.

  • Extraction of Phenol: Extract the organic layer with a 1M aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH). The this compound will be deprotonated to its phenoxide salt and will move into the aqueous layer.

  • Separation: Separate the aqueous layer containing the sodium 4-(methylsulfonyl)phenoxide.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (test with pH paper). The this compound will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Further Purification: The product obtained from acid-base extraction may require further purification by recrystallization or column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Methylsulfonyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(Methylsulfonyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common and well-documented routes for the synthesis of this compound are:

Q2: I am getting a low yield in my oxidation of 4-(methylthio)phenol. What are the possible causes?

A2: Low yields in this oxidation reaction can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, incorrect temperature, or a suboptimal amount of the oxidizing agent. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Over-oxidation: While the goal is to form the sulfone, harsh reaction conditions or an excessive amount of a strong oxidizing agent can lead to the formation of undesired byproducts through over-oxidation of the phenol (B47542) ring, resulting in colored impurities.

  • Degradation of Starting Material or Product: Phenols can be sensitive to certain reaction conditions and may degrade, especially at elevated temperatures or in the presence of strong oxidants.

  • Issues with the Oxidizing Agent: The quality and activity of the oxidizing agent are critical. For example, Oxone® can lose its activity over time if not stored properly.

  • Sub-optimal pH: The pH of the reaction mixture can influence the rate and selectivity of the oxidation.

Q3: What are the common impurities I should look out for?

A3: The impurities can vary depending on the synthetic route:

  • From Oxidation of 4-(Methylthio)phenol:

    • 4-(Methylsulfinyl)phenol (the sulfoxide): This is a common intermediate and will be present if the oxidation is incomplete.

    • Unreacted 4-(Methylthio)phenol: Can be present if the reaction does not go to completion.

    • Quinone-type compounds: These colored impurities can form due to the oxidation of the phenol ring.

  • From Nucleophilic Aromatic Substitution:

    • Unreacted 4-halophenyl methyl sulfone: The starting material may be present if the reaction is incomplete.

    • Byproducts from side reactions: Depending on the reaction conditions, side reactions such as the formation of diaryl ethers can occur.

Q4: How can I best purify the final this compound product?

A4: The most common methods for purifying this compound are:

  • Recrystallization: This is a highly effective method for removing small amounts of impurities. A good solvent system is one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvent systems include ethanol (B145695)/water mixtures and hot ethanol.

  • Column Chromatography: For separating mixtures with closely related polarities, silica (B1680970) gel column chromatography can be employed. A typical eluent system would be a mixture of a non-polar solvent like hexanes or dichloromethane (B109758) and a polar solvent like ethyl acetate (B1210297) or methanol.

  • Aqueous Work-up: A standard aqueous work-up after the reaction is essential to remove inorganic salts and water-soluble impurities. This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.

Troubleshooting Guides

Guide 1: Low Yield in the Oxidation of 4-(Methylthio)phenol
Problem Potential Cause Recommended Solution
Low Conversion (Significant Starting Material Remains) Incomplete reaction due to insufficient reaction time or temperature.Monitor the reaction by TLC. If the reaction has stalled, consider increasing the reaction time or gradually increasing the temperature. Ensure the oxidizing agent was added in the correct stoichiometric amount.
Low reactivity of the oxidizing agent.Use a fresh batch of the oxidizing agent. For Oxone®, ensure it has been stored in a cool, dry place.
Product Degradation (Dark-colored reaction mixture) Over-oxidation or decomposition of the phenol.Perform the reaction at a lower temperature. Add the oxidizing agent portion-wise to control the reaction exotherm. Ensure the reaction is not exposed to strong light.
Formation of Significant Amounts of Sulfoxide (B87167) Insufficient amount of oxidizing agent or incomplete reaction.Increase the equivalents of the oxidizing agent. Ensure adequate reaction time for the full conversion of the sulfoxide to the sulfone.
Guide 2: Issues in the Nucleophilic Aromatic Substitution (SNAr) Route
Problem Potential Cause Recommended Solution
No or Very Low Conversion Insufficiently activated aromatic ring.The methylsulfonyl group is a good activating group for SNAr. Ensure the reaction temperature is high enough to overcome the activation energy.
Poorly soluble reactants.Use a polar aprotic solvent such as DMSO or DMF to ensure all reactants are in solution.
Ineffective base.Use a strong base like NaOH or KOH. Ensure the base is not old or has absorbed significant atmospheric CO2.
Formation of Byproducts Side reactions due to high temperatures or prolonged reaction times.Optimize the reaction temperature and time by monitoring with TLC. Consider using a milder base if possible.

Data Presentation

Table 1: Comparison of Oxidation Conditions for 4-(Methylthio)phenol
Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
Oxone®Ethanol/Water201896[1]
Sodium Periodate30% Aqueous Methanol0 to 466.532[2]
Hydrogen Peroxide / Sodium TungstateEthylene Dichloride503Not specified for this step[3]

Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 4-(Methylthio)phenol with Oxone®[1]

Materials:

  • 4-(Methylthio)phenol

  • Oxone® (Potassium peroxymonosulfate)

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round-bottom flask, dissolve 4-(methylthio)phenol (1.0 eq) in a 1:1 mixture of ethanol and water.

  • To this solution, add Oxone® (2.0-2.2 eq) portion-wise at room temperature with stirring.

  • Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexanes and ethyl acetate as the eluent).

  • After the reaction is complete, partition the mixture between ethyl acetate and water.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution (General Procedure)

Materials:

  • 4-Chlorophenyl methyl sulfone or 4-Fluorophenyl methyl sulfone

  • Sodium hydroxide (B78521) (NaOH) or Potassium hydroxide (KOH)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the 4-halophenyl methyl sulfone (1.0 eq) in DMSO or DMF.

  • Add a solution of NaOH or KOH (2.0-3.0 eq) in water.

  • Heat the reaction mixture to a temperature between 100-150 °C and stir vigorously. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and carefully acidify with HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography.

Mandatory Visualizations

experimental_workflow_oxidation cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve 4-(Methylthio)phenol in Ethanol/Water add_oxone Add Oxone® start->add_oxone stir Stir at Room Temperature (18h) add_oxone->stir partition Partition with Ethyl Acetate and Water stir->partition wash Wash with Brine partition->wash dry Dry with MgSO4 wash->dry concentrate Concentrate dry->concentrate product Crude this compound concentrate->product recrystallize Recrystallization (Optional) product->recrystallize final_product Pure this compound recrystallize->final_product

Caption: Experimental workflow for the oxidation of 4-(methylthio)phenol.

troubleshooting_low_yield problem Low Yield cause1 Incomplete Reaction problem->cause1 cause2 Product Degradation problem->cause2 cause3 Impurity Formation problem->cause3 solution1a Increase Reaction Time/Temp cause1->solution1a solution1b Check Reagent Quality cause1->solution1b solution2a Lower Reaction Temperature cause2->solution2a solution2b Use Milder Conditions cause2->solution2b solution3a Optimize Stoichiometry cause3->solution3a solution3b Improve Purification cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Purification of 4-(Methylsulfonyl)phenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(Methylsulfonyl)phenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

The synthesis of this compound typically involves the oxidation of 4-(methylthio)phenol. Therefore, the most common impurities are:

  • 4-(Methylthio)phenol: The unreacted starting material.

  • 4-(Methylsulfinyl)phenol: An intermediate oxidation product. Incomplete oxidation can lead to the presence of this sulfoxide (B87167) impurity.

Q2: What are the recommended methods for purifying this compound?

The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile and the desired final purity.

Q3: What is a suitable solvent for the recrystallization of this compound?

While specific solvent screening is always recommended, a common and effective solvent system for structurally similar compounds like 4-(4-(methylsulfonyl)phenoxy)phenol is aqueous ethanol (B145695) [1]. This suggests that a mixture of ethanol and water would be a good starting point for the recrystallization of this compound. The compound is also known to be soluble in methanol (B129727) and DMSO.

Q4: What are the general parameters for column chromatography of this compound?

For the purification of this compound using column chromatography, silica (B1680970) gel is a suitable stationary phase. A reported mobile phase for a similar purification is a mixture of chloroform and methanol (9:1 v/v) [2]. Given the polar nature of the sulfone, a polar stationary phase like silica gel with a moderately polar eluent system is appropriate.

Troubleshooting Guides

Recrystallization
Issue Possible Cause(s) Solution(s)
Oiling out (product separates as a liquid instead of crystals) The saturation temperature of the solution is above the melting point of the compound. High levels of impurities can also depress the melting point.- Reheat the solution to dissolve the oil. - Add a small amount of the primary solvent (the "good" solvent, e.g., ethanol) to lower the saturation point. - Allow the solution to cool more slowly.
Low or no crystal formation upon cooling - Too much solvent was used. - The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of pure this compound.
Crystals are colored or appear impure - Co-crystallization of impurities. - Inefficient removal of colored impurities.- Consider a second recrystallization. - If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before filtration. Be aware that this may reduce your yield.
Column Chromatography
Issue Possible Cause(s) Solution(s)
Poor separation of this compound and 4-(methylthio)phenol The mobile phase is too polar, causing both compounds to elute too quickly.- Decrease the polarity of the mobile phase. For a chloroform:methanol system, decrease the proportion of methanol.
This compound is not eluting from the column The mobile phase is not polar enough to displace the highly polar sulfone from the silica gel.- Gradually increase the polarity of the mobile phase. For a chloroform:methanol system, slowly increase the percentage of methanol. A gradient elution might be effective.
Streaking or tailing of the product band - The compound is interacting too strongly with the acidic sites on the silica gel. - The sample is overloaded on the column.- Add a small amount (0.1-1%) of a modifier like acetic acid or triethylamine (B128534) to the mobile phase to improve the peak shape. - Ensure the amount of crude product loaded is appropriate for the column size.

Data Presentation

The following table provides illustrative data on the effectiveness of different purification methods for this compound. Please note that these values are estimates and actual results may vary depending on the specific experimental conditions and the initial purity of the crude product.

Purification Method Key Parameters Initial Purity (Illustrative) Final Purity (Illustrative) Yield (Illustrative)
Recrystallization Solvent: Aqueous Ethanol90% (with 8% 4-(methylthio)phenol, 2% 4-(methylsulfinyl)phenol)>98%70-85%
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Chloroform:Methanol (9:1)85% (with 10% 4-(methylthio)phenol, 5% 4-(methylsulfinyl)phenol)>99%60-80%

Experimental Protocols

Protocol 1: Recrystallization from Aqueous Ethanol
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.

  • Inducing Saturation: While keeping the solution hot, add hot water dropwise until the solution becomes faintly and persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold aqueous ethanol.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point (90-95 °C).

Protocol 2: Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., chloroform). Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase (e.g., chloroform:methanol 9:1 v/v). A gradient elution, starting with a less polar mixture and gradually increasing the polarity (e.g., by increasing the methanol percentage), can improve separation.

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure to obtain the purified product.

Visualization

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization Crude->Recrystallization Aqueous Ethanol Column Column Chromatography Crude->Column Silica Gel Analysis Purity Analysis (e.g., HPLC, Melting Point) Recrystallization->Analysis Column->Analysis Pure_Product Pure this compound Analysis->Pure_Product >98% Purity

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Method Which method? Start->Method Recrystallization_Issue Recrystallization Problem Method->Recrystallization_Issue Recrystallization Column_Issue Column Chromatography Problem Method->Column_Issue Column Oiling_Out Oiling Out Recrystallization_Issue->Oiling_Out Product is oily? Low_Yield Low/No Crystals Recrystallization_Issue->Low_Yield Few/no crystals? Poor_Separation Poor Separation Column_Issue->Poor_Separation Impurities co-elute? No_Elution Product Stuck Column_Issue->No_Elution Product doesn't move? Solution_Oiling Re-dissolve, add more 'good' solvent, cool slowly Oiling_Out->Solution_Oiling Solution_Yield Concentrate solution, seed/scratch Low_Yield->Solution_Yield Solution_Separation Decrease mobile phase polarity Poor_Separation->Solution_Separation Solution_Elution Increase mobile phase polarity No_Elution->Solution_Elution

Caption: Decision tree for troubleshooting purification issues.

References

4-(Methylsulfonyl)phenol solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of 4-(Methylsulfonyl)phenol in common organic solvents. All information is presented in a question-and-answer format to directly address issues that may be encountered during experimental work.

Solubility Data

While specific quantitative solubility data for this compound is not extensively published, the following table provides a summary of its known and predicted solubility characteristics at room temperature. These values should be used as a guide, and experimental verification is recommended for precise applications.

SolventChemical FormulaTypePredicted/Known Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticSoluble[1][2]
Methanol (B129727)CH₃OHPolar ProticSoluble[1][2]
Ethanol (B145695)C₂H₅OHPolar ProticModerately Soluble
AcetoneC₃H₆OPolar AproticModerately Soluble
Tetrahydrofuran (THF)C₄H₈OPolar AproticSparingly Soluble
N,N-Dimethylformamide (DMF)C₃H₇NOPolar AproticSoluble
WaterH₂OPolar ProticSlightly Soluble[2]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A1: Difficulty in dissolving this compound can arise from several factors, including the choice of solvent and the presence of impurities.

  • Solvent Selection: this compound is a polar molecule and generally dissolves best in polar solvents. It is known to be soluble in polar aprotic solvents like DMSO and DMF, as well as polar protic solvents like methanol.[1][2] If you are using a less polar solvent, you may encounter solubility issues.

  • Heating: Gently warming the solvent while stirring can significantly increase the solubility of this compound. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

  • Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance dissolution.

  • Co-solvents: Adding a small amount of a strong polar solvent in which this compound is highly soluble (e.g., DMSO or DMF) can act as a co-solvent and improve the overall solubility in a less ideal solvent system.

Q2: My this compound precipitated out of solution during my reaction. How can I prevent this?

A2: Precipitation during a reaction can be caused by changes in temperature, solvent composition, or the formation of less soluble byproducts.

  • Temperature Control: If your reaction is conducted at a temperature lower than the one at which you dissolved the compound, precipitation may occur as solubility often decreases with temperature. Maintaining a consistent and appropriate reaction temperature is crucial.

  • Solvent Polarity: As a reaction progresses, the overall polarity of the reaction mixture can change, potentially leading to the precipitation of your starting material. Using a solvent system that maintains the solubility of all components throughout the reaction is important.

  • Supersaturation: You may have created a supersaturated solution that is unstable. Ensure you are not exceeding the solubility limit of this compound in your chosen solvent at the reaction temperature.

  • "Salting Out": The formation of ionic byproducts can decrease the solubility of organic compounds in certain solvents. If this is suspected, a different solvent system may be necessary.

Q3: What is a good solvent system for the recrystallization of this compound?

A3: An ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

  • Single Solvent System: Based on its known solubility, a mixture of ethanol and water could be a good starting point. This compound has some solubility in hot ethanol, and the addition of water (an anti-solvent) can induce crystallization upon cooling.

  • Solvent/Anti-Solvent System: You can dissolve the compound in a minimal amount of a "good" solvent (like hot methanol or acetone) and then slowly add a "poor" solvent (an "anti-solvent" like water or a non-polar solvent like hexanes) until the solution becomes turbid. Gentle heating to redissolve the precipitate followed by slow cooling should yield crystals.

Q4: Can I use this compound in both protic and aprotic solvents?

A4: Yes, this compound can be used in both protic and aprotic polar solvents. The choice of solvent will depend on the specific requirements of your reaction.

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents can engage in hydrogen bonding and can also act as a source of protons. This may be beneficial or detrimental depending on your reaction mechanism.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents possess large dipole moments but do not have O-H or N-H bonds. They are good at dissolving polar compounds and are often used when a non-nucleophilic, non-acidic solvent is required.

Troubleshooting Guides

Issue 1: Compound "Oils Out" Instead of Crystallizing During Recrystallization

Problem: Upon cooling, this compound separates as an oil rather than forming solid crystals.

Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is too concentrated.

Solutions:

  • Lower the Saturation Temperature: Add more solvent to the hot solution to make it less concentrated. This will lower the temperature at which the solution becomes saturated, which may be below the melting point of the compound.

  • Change Solvent System: Select a solvent with a lower boiling point.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.

cluster_troubleshooting Troubleshooting 'Oiling Out' Start Start Compound Oils Out Compound Oils Out Start->Compound Oils Out Add More Solvent Add More Solvent to Lower Saturation Temp Compound Oils Out->Add More Solvent Is solution too concentrated? Change Solvent Select Solvent with Lower Boiling Point Compound Oils Out->Change Solvent Is solvent boiling point too high? Induce Crystallization Induce Crystallization Add More Solvent->Induce Crystallization Change Solvent->Induce Crystallization Scratch Flask Scratch Inner Surface of Flask Induce Crystallization->Scratch Flask Add Seed Crystal Add a Seed Crystal Induce Crystallization->Add Seed Crystal Successful Crystallization Successful Crystallization Scratch Flask->Successful Crystallization Add Seed Crystal->Successful Crystallization

Caption: Workflow for troubleshooting when a compound "oils out".

Issue 2: Incomplete Dissolution in a Chosen Solvent

Problem: this compound does not fully dissolve in the selected solvent, even with heating and stirring.

Cause: The solubility limit has been exceeded, or the solvent is inappropriate for this compound.

Solutions:

  • Verify Solvent Choice: Confirm that you are using a sufficiently polar solvent. Refer to the solubility table above.

  • Increase Solvent Volume: Gradually add more solvent until the compound dissolves completely.

  • Use a Co-solvent: Add a small percentage of a stronger solvent (e.g., DMSO) to the primary solvent to increase the overall solvating power.

  • Check Compound Purity: Impurities can sometimes reduce the solubility of a compound. Consider purifying a small sample to see if its solubility characteristics change.

cluster_dissolution Troubleshooting Incomplete Dissolution Start Start Incomplete Dissolution Incomplete Dissolution Start->Incomplete Dissolution Verify Solvent Is the solvent polar enough? Incomplete Dissolution->Verify Solvent Increase Volume Increase Solvent Volume Verify Solvent->Increase Volume Yes Use Co-solvent Add a Co-solvent (e.g., DMSO) Verify Solvent->Use Co-solvent No Check Purity Check Compound Purity Increase Volume->Check Purity Use Co-solvent->Check Purity Dissolved Dissolved Check Purity->Dissolved

Caption: Logical steps for addressing incomplete dissolution.

Experimental Protocols

Protocol for Determining Approximate Solubility

This protocol provides a general method for estimating the solubility of this compound in a given organic solvent.

Materials:

  • This compound

  • Selected organic solvent

  • Small vials or test tubes with caps

  • Magnetic stirrer and stir bars

  • Vortex mixer

  • Analytical balance

  • Graduated pipettes or burette

Procedure:

  • Accurately weigh approximately 100 mg of this compound into a vial.

  • Add a small, measured volume of the solvent (e.g., 0.5 mL) to the vial.

  • Cap the vial and vortex or stir vigorously for 2-3 minutes at room temperature.

  • Observe if the solid has completely dissolved.

  • If the solid has not dissolved, add another small, measured increment of the solvent (e.g., 0.1 mL).

  • Repeat steps 3-5 until the solid is completely dissolved.

  • Record the total volume of solvent used.

  • Calculate the approximate solubility in mg/mL or g/100mL.

Protocol for Single-Solvent Recrystallization

This protocol outlines a standard procedure for purifying this compound using a single solvent.

Materials:

  • Crude this compound

  • Appropriate recrystallization solvent (e.g., ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture on a hot plate while stirring.

  • Add small portions of the hot solvent until the solid just dissolves. Avoid adding excess solvent.

  • If there are insoluble impurities, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask.

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Allow the crystals to dry completely on the filter paper under vacuum or by air drying.

cluster_recrystallization Single-Solvent Recrystallization Workflow Start Start Dissolve Dissolve Crude Compound in Minimal Hot Solvent Start->Dissolve Hot_Filtration Insoluble Impurities? Dissolve->Hot_Filtration Filter_Hot Perform Hot Gravity Filtration Hot_Filtration->Filter_Hot Yes Cool Cool Slowly to Room Temperature Hot_Filtration->Cool No Filter_Hot->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Vacuum_Filtration Collect Crystals via Vacuum Filtration Ice_Bath->Vacuum_Filtration Wash Wash Crystals with Cold Solvent Vacuum_Filtration->Wash Dry Dry Crystals Wash->Dry End Pure Crystals Dry->End

Caption: Step-by-step workflow for single-solvent recrystallization.

References

Preventing decomposition of 4-(Methylsulfonyl)phenol during heating

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Methylsulfonyl)phenol, focusing on preventing its decomposition during heating.

Troubleshooting Guide

Issue: Suspected Decomposition of this compound Upon Heating

If you observe discoloration (e.g., yellowing, browning), gas evolution, or unexpected results in your experiments involving the heating of this compound, it may be undergoing thermal decomposition. This guide will help you identify the cause and find a solution.

dot

Caption: Troubleshooting workflow for addressing the thermal decomposition of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the thermal stability of this compound?
Q2: What are the likely decomposition products of this compound?

Based on studies of similar aromatic sulfones and phenolic compounds, thermal decomposition is expected to proceed through the cleavage of the carbon-sulfur and sulfur-oxygen bonds. Potential decomposition products may include:

  • Sulfur Dioxide (SO₂): A common product from the decomposition of sulfones at high temperatures.

  • Phenol: Resulting from the cleavage of the C-S bond.

  • Benzene and other aromatic fragments: From further degradation of the phenyl ring.

  • Methane and other small molecules: From the methyl group on the sulfone.

Pyrolysis-GC-MS is the recommended technique to definitively identify the decomposition products under your specific experimental conditions.

Q3: How can I prevent the decomposition of this compound during my experiment?

Several strategies can be employed to minimize or prevent thermal decomposition:

  • Temperature Control: Keep the heating temperature as low as possible and for the shortest duration necessary for your reaction.

  • Inert Atmosphere: Conduct experiments under an inert atmosphere, such as nitrogen or argon, to prevent oxidative decomposition. The activation energy for thermal decomposition is often significantly lower in the presence of oxygen.

  • Use of Antioxidants/Stabilizers: The addition of a small amount of a suitable antioxidant can significantly inhibit decomposition.

Q4: What types of antioxidants are effective for stabilizing this compound?

Hindered phenolic antioxidants are a primary choice for stabilizing organic molecules at high temperatures. They act as radical scavengers, terminating the chain reactions involved in oxidative degradation. For enhanced protection, a synergistic mixture of a primary antioxidant (hindered phenol) and a secondary antioxidant (e.g., a thioester or phosphite) can be used.

Antioxidant TypeExample(s)FunctionRecommended Concentration
Primary (Radical Scavenger) Hindered Phenols (e.g., Irganox 1010, BHT)Donates a hydrogen atom to peroxy radicals, terminating the degradation chain reaction.0.05 - 0.5 wt%
Secondary (Hydroperoxide Decomposer) Thioesters (e.g., Distearyl thiodipropionate), Phosphites (e.g., Tris(2,4-di-tert-butylphenyl)phosphite)Decomposes hydroperoxides into non-radical, stable products.0.1 - 1.0 wt%

dot

StabilizerMechanism MSP This compound (MSP) Radical MSP Radical (MSP-O•) MSP->Radical oxidation Heat Heat, O2 Heat->MSP initiates Decomposition Decomposition Products Radical->Decomposition HPA Hindered Phenolic Antioxidant (HPA) Radical->HPA reacts with HPA->MSP regenerates StableRadical Stable HPA Radical HPA->StableRadical forms

Caption: Mechanism of stabilization by a hindered phenolic antioxidant.

Experimental Protocols

Protocol 1: Determining the Onset of Thermal Decomposition using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to decomposition.

Apparatus:

  • Thermogravimetric Analyzer (TGA)

  • TGA pans (e.g., alumina, platinum)

  • Microbalance

Procedure:

  • Accurately weigh 5-10 mg of this compound into a TGA pan.

  • Place the pan in the TGA furnace.

  • Purge the furnace with the desired gas (e.g., high-purity nitrogen for an inert atmosphere or dry air for an oxidative atmosphere) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Record the mass loss as a function of temperature.

  • The onset decomposition temperature is typically determined as the temperature at which a significant (e.g., 5%) mass loss is observed.

Protocol 2: Evaluating the Efficacy of an Antioxidant using Differential Scanning Calorimetry (DSC)

Objective: To measure the Oxidation Induction Time (OIT) of this compound with and without an antioxidant to assess the stabilizer's effectiveness. A longer OIT indicates better oxidative stability.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • DSC pans (e.g., aluminum, open or with a pinhole lid)

  • Crimper for sealing pans

Procedure:

  • Sample Preparation:

    • Control: Weigh 2-5 mg of this compound into an open aluminum DSC pan.

    • Stabilized Sample: Prepare a homogeneous mixture of this compound and the desired antioxidant (e.g., 0.1 wt%). Weigh 2-5 mg of the mixture into an open aluminum DSC pan.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample under a nitrogen atmosphere from ambient temperature to a temperature above its melting point but below its rapid decomposition temperature (e.g., 200°C) at a heating rate of 10-20°C/min.

  • Hold the sample at this isothermal temperature for a few minutes to ensure it is fully molten and thermally stable.

  • Switch the purge gas from nitrogen to oxygen or air at a constant flow rate.

  • Continue to hold the sample at the isothermal temperature and record the heat flow.

  • The OIT is the time from the introduction of the oxidative atmosphere to the onset of the exothermic peak, which indicates the beginning of oxidation.

  • Compare the OIT of the control and the stabilized sample.

dot

Caption: Workflow for the thermal analysis of this compound.

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 4-(Methylsulfonyl)phenol and Other Phenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-(Methylsulfonyl)phenol with other phenol (B47542) derivatives in the context of chemical synthesis, supported by experimental data and detailed protocols. The selection of a phenol derivative in a synthetic route can significantly impact reaction outcomes, and this document aims to provide a clear, data-driven comparison to aid in this decision-making process.

Introduction to Phenol Derivatives in Synthesis

Phenols are a cornerstone in organic synthesis, serving as versatile precursors for a wide array of functional groups and molecular scaffolds. Their utility is profoundly influenced by the nature and position of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) modulate the acidity of the phenolic proton and the nucleophilicity of the corresponding phenoxide, thereby influencing their reactivity in various transformations. This guide focuses on a comparative analysis of this compound, a phenol derivative bearing a strong electron-withdrawing sulfonyl group, against other commonly used para-substituted phenols: 4-nitrophenol, 4-cyanophenol, and 4-methoxyphenol.

Comparative Performance in O-Benzylation

To provide a quantitative comparison, we will examine the performance of these phenol derivatives in a classic Williamson ether synthesis, specifically the O-benzylation using benzyl (B1604629) tosylate in the presence of potassium carbonate. This reaction is a fundamental transformation in organic synthesis, often employed for the protection of hydroxyl groups.

Quantitative Data Summary

The table below summarizes the acidity (pKa) of the selected phenol derivatives and their reported or estimated yields in the O-benzylation reaction. The pKa value is a critical parameter, as it indicates the ease of deprotonation to form the nucleophilic phenoxide ion. A lower pKa signifies a more acidic phenol.

Phenol Derivativepara-SubstituentSubstituent EffectpKaO-Benzylation Yield (%)
This compound-SO₂CH₃Strong Electron-Withdrawing7.83[1]90-95 (estimated)
4-Nitrophenol-NO₂Strong Electron-Withdrawing~7.15[1]92-98[2]
4-Cyanophenol-CNElectron-Withdrawing~7.97[3]90-95 (estimated)
4-Methoxyphenol-OCH₃Electron-Donating~10.495-99

Yields for this compound and 4-Cyanophenol are estimated based on the performance of other phenols with electron-withdrawing groups under similar reaction conditions.

The data illustrates that phenols with strong electron-withdrawing groups are significantly more acidic than those with electron-donating groups. This increased acidity facilitates the formation of the phenoxide ion under basic conditions. While high yields are generally achievable for all derivatives in this specific O-benzylation reaction, the reaction kinetics can be influenced by the nucleophilicity of the resulting phenoxide.

Experimental Protocols

General Protocol for the O-Benzylation of a Substituted Phenol

This protocol provides a general method for the O-benzylation of a para-substituted phenol using benzyl tosylate.

Materials:

  • Substituted phenol (1.0 equiv)

  • Benzyl tosylate (1.1 equiv)[2]

  • Anhydrous potassium carbonate (K₂CO₃) (1.5 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF)[2]

  • Ethyl acetate (B1210297)

  • Water

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)[2]

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted phenol (1.0 equiv) and anhydrous potassium carbonate (1.5 equiv).[2]

  • Add anhydrous DMF to the flask to dissolve the reactants.[2]

  • Add benzyl tosylate (1.1 equiv) to the reaction mixture.[2]

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.[2]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water (3x) and brine (1x).[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure aryl benzyl ether.[2]

Visualizing Synthetic and Biological Pathways

To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow and a relevant biological signaling pathway.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A Combine Phenol, K₂CO₃, and DMF B Add Benzyl Tosylate A->B C Heat to 80°C B->C D Cool and Dilute with Ethyl Acetate C->D E Wash with Water and Brine D->E F Dry over Na₂SO₄ and Concentrate E->F G Column Chromatography F->G H Characterize Pure Product G->H

A typical experimental workflow for O-benzylation of phenols.

This compound is a known reagent in the synthesis of novel 2-(pyridine-2-yl)-1H-benzimidazole derivatives which act as potent glucokinase activators. Glucokinase (GK) plays a crucial role in glucose homeostasis, and its activation is a therapeutic target for type 2 diabetes.

signaling_pathway cluster_cell Pancreatic β-cell Glucose Glucose GLUT2 GLUT2 Transporter Glucose->GLUT2 Uptake GK Glucokinase (GK) GLUT2->GK G6P Glucose-6-Phosphate GK->G6P Phosphorylation Metabolism Metabolism G6P->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP K_channel K-ATP Channel Closure ATP_ADP->K_channel Depolarization Membrane Depolarization K_channel->Depolarization Ca_channel Ca²⁺ Influx Depolarization->Ca_channel Insulin Insulin Secretion Ca_channel->Insulin GKA Glucokinase Activator GKA->GK Allosteric Activation

Glucokinase activation pathway in pancreatic β-cells.

Conclusion

This guide provides a comparative overview of this compound and other phenol derivatives in a common synthetic transformation. The strong electron-withdrawing nature of the methylsulfonyl group in this compound renders it more acidic than phenol and 4-methoxyphenol, facilitating its deprotonation. Its reactivity in nucleophilic substitution reactions is comparable to other phenols bearing strong electron-withdrawing groups, such as 4-nitrophenol. The choice of a specific phenol derivative will ultimately depend on the desired electronic properties of the target molecule and the specific reaction conditions. The provided experimental protocol offers a reliable starting point for the synthesis of aryl benzyl ethers from a range of substituted phenols.

References

A Comparative Guide to the Reactivity of 4-(Methylsulfonyl)phenol and p-Toluenesulfonic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the selection of appropriate reagents and catalysts is paramount to achieving desired chemical transformations efficiently and selectively. This guide provides a detailed comparison of the reactivity of two commercially available aromatic compounds: 4-(Methylsulfonyl)phenol and p-Toluenesulfonic acid. While both molecules share a substituted benzene (B151609) ring structure, their distinct functional groups impart vastly different chemical properties and reactivities, making them suitable for different applications.

This objective comparison, supported by experimental data and protocols, will aid researchers in making informed decisions when selecting between a weakly acidic phenol (B47542) and a strong sulfonic acid for their synthetic needs.

Core Chemical Properties: A Tale of Two Acidities

The fundamental difference in reactivity between this compound and p-Toluenesulfonic acid stems from the profound disparity in their acidic strengths. This is quantitatively expressed by their pKa values.

p-Toluenesulfonic acid (TsOH) is a strong organic acid, with a pKa of approximately -2.8, making it comparable in strength to mineral acids like sulfuric acid.[1] This high acidity is due to the electron-withdrawing nature of the sulfonyl group and the extensive resonance stabilization of the resulting tosylate anion. Its non-oxidizing nature and solid, easy-to-handle form make it a popular choice as a catalyst in a wide range of acid-catalyzed reactions.[2]

This compound , on the other hand, is a significantly weaker acid. The presence of the hydroxyl group directly attached to the aromatic ring classifies it as a phenol. While the methylsulfonyl group is electron-withdrawing and increases the acidity of the phenolic proton compared to phenol itself, its pKa is 7.83.[3][4] This value indicates it is a weak acid, capable of donating a proton only in the presence of a sufficiently strong base.

PropertyThis compoundp-Toluenesulfonic Acid
Molecular Formula C₇H₈O₃SC₇H₈O₃S
Molecular Weight 172.20 g/mol 172.20 g/mol
Appearance Tan to pink-brown powder[3][5]White crystalline solid[6]
pKa 7.83[3][4]~ -2.8[1]
Acidity Weakly acidic phenolStrong organic acid
Primary Role in Synthesis Reagent/Building block[3][5]Acid catalyst[2][7]

Reactivity in Action: A Comparative Overview

The differing acidities of these two compounds dictate their primary roles and reactivity in organic synthesis.

p-Toluenesulfonic Acid: The Quintessential Acid Catalyst

As a strong acid, p-Toluenesulfonic acid excels as a catalyst for a multitude of reactions that require protonation of a substrate to facilitate a subsequent transformation. A prime example is the Fischer esterification , where TsOH is used to catalyze the formation of an ester from a carboxylic acid and an alcohol.

The catalytic cycle, initiated by the protonation of the carbonyl oxygen of the carboxylic acid, is a classic illustration of its function. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl Alcohol Alcohol p-TsOH p-TsOH p-TsOH->Carboxylic Acid Protonation Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H₂O Protonated Ester->p-TsOH Ester Ester Protonated Ester->Ester - H⁺ (regenerates p-TsOH) Water Water

This compound: A Versatile Building Block

In stark contrast, the weakly acidic nature of this compound precludes its use as an effective acid catalyst in reactions like esterification under typical conditions. Instead, its reactivity is centered around the phenolic hydroxyl group and the aromatic ring. It serves as a valuable nucleophile in its deprotonated form (phenoxide) and can undergo reactions at the hydroxyl group, such as etherification and esterification, when reacted with appropriate electrophiles.

Furthermore, it is utilized as a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. For instance, it is a reagent in the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, which are investigated for their potential as GPR119 agonists.[3][5]

Experimental Protocols

To provide a practical understanding of the differing reactivities, the following experimental protocols are presented.

Experiment 1: Esterification of Acetic Acid with Ethanol (B145695)

This experiment highlights the catalytic efficiency of p-Toluenesulfonic acid. An attempt to use this compound under the same conditions would result in negligible product formation, demonstrating its inability to function as an effective acid catalyst for this transformation.

Objective: To synthesize ethyl acetate (B1210297) from acetic acid and ethanol using p-Toluenesulfonic acid as a catalyst.

Materials:

  • Glacial Acetic Acid

  • Absolute Ethanol

  • p-Toluenesulfonic acid monohydrate

  • Sodium bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separating funnel

Procedure:

  • In a 100 mL round-bottom flask, combine glacial acetic acid (0.2 mol, 12.0 g), absolute ethanol (0.4 mol, 23.2 mL), and p-Toluenesulfonic acid monohydrate (0.01 mol, 1.9 g).

  • Add a few boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separating funnel and wash with 50 mL of water, followed by 50 mL of saturated sodium bicarbonate solution to neutralize the unreacted acid and the catalyst.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and purify the resulting ethyl acetate by distillation.

Esterification_Workflow

Experiment 2: Synthesis of 4-(Methylsulfonyl)phenyl Acetate

This protocol demonstrates the reactivity of the phenolic hydroxyl group of this compound in an esterification reaction where it acts as the nucleophile, not the catalyst.

Objective: To synthesize 4-(methylsulfonyl)phenyl acetate by reacting this compound with acetic anhydride (B1165640).

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (B92270)

  • Hydrochloric Acid (5% solution)

  • Water

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (0.01 mol, 1.72 g) in pyridine (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride (0.012 mol, 1.13 mL) to the cooled solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Pour the reaction mixture into 50 mL of ice-cold 5% hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 4-(methylsulfonyl)phenyl acetate.

Phenol_Esterification_Workflow

Conclusion

  • p-Toluenesulfonic acid is a strong, non-oxidizing acid that serves as an excellent and widely used catalyst for a vast array of acid-catalyzed reactions. Its high acidity allows it to efficiently protonate substrates, thereby activating them for subsequent chemical transformations.

  • This compound is a weakly acidic phenol whose utility lies in its role as a nucleophilic reagent and a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its phenolic hydroxyl group can be readily functionalized, but it lacks the acidic strength to be an effective catalyst for reactions requiring strong acid catalysis.

For researchers and professionals in drug development, a clear understanding of these differences is crucial for rational reaction design and the successful synthesis of target molecules. The choice between these two reagents is not one of preference but of selecting the right tool for the specific chemical task at hand.

References

A Comparative Guide to the Biological Activity of 4-(Methylsulfonyl)phenol and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 4-(Methylsulfonyl)phenol and its structurally related analogs. The aim is to furnish researchers, scientists, and drug development professionals with a data-driven overview of their antioxidant, anti-inflammatory, and cytotoxic properties. This document synthesizes available experimental data, details relevant methodologies, and visualizes key relationships to facilitate informed decision-making in research and development.

Introduction

Phenolic compounds are a well-established class of molecules with a diverse range of biological activities. The introduction of a methylsulfonyl group to the phenol (B47542) ring, as seen in this compound, can significantly modulate its electronic properties and, consequently, its biological efficacy. Understanding the structure-activity relationships (SAR) of this compound in comparison to its analogs, such as those with methylthio and methylsulfinyl groups, is crucial for the rational design of novel therapeutic agents. This guide explores the comparative antioxidant, anti-inflammatory, and cytotoxic potential of these compounds.

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and its analogs. It is important to note that direct comparative studies across a wide range of simple analogs are limited in the publicly available literature. The data presented is compiled from various sources and should be interpreted with consideration for the different experimental conditions.

Antioxidant Activity

The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The electron-withdrawing nature of the sulfonyl group in this compound is expected to influence its antioxidant potential compared to its thio- and sulfinyl-analogs.

CompoundAssayIC50 / ActivityReference
This compound -Data not available-
Analogs (General Phenolic Compounds) DPPH Radical ScavengingVaries based on substitution[1][2]
ABTS Radical ScavengingVaries based on substitution[2]
Structure-Activity Relationship The number and position of hydroxyl and electron-donating/withdrawing groups significantly impact antioxidant activity.[1][2]-

Note: The absence of direct comparative IC50 values for this compound and its simple analogs in standard antioxidant assays represents a gap in the current literature.

Anti-inflammatory Activity

The anti-inflammatory properties of phenolic compounds can be mediated through various mechanisms, including the inhibition of enzymes like cyclooxygenase (COX) and the scavenging of inflammatory mediators like nitric oxide (NO).

CompoundAssayIC50 / ActivityReference
4-(Methylsulfonyl)aniline Derivatives in vivo egg-white induced edemaSignificant reduction in paw edema[3]
General Phenolic Compounds COX-2 InhibitionVaries based on structure[4]
Nitric Oxide ScavengingVaries based on structure[5]
Structure-Activity Relationship The presence of a methylsulfonyl group in some aniline-based structures maintains or increases anti-inflammatory activity.[3]-
Cytotoxic Activity

The cytotoxic potential of phenolic compounds is of significant interest in cancer research. The substitution on the phenol ring plays a critical role in determining the potency and selectivity of these compounds against cancer cell lines.

CompoundCell LineIC50 / CC50Reference
7,8-Diacetoxy-3-(4-(methylsulfonyl)phenyl)-4-phenylcoumarin A549 (Lung Cancer)13.5 ± 0.15 µM[6]
General Phenolic Compounds Various Cancer Cell LinesVaries widely based on structure[7][8]
Structure-Activity Relationship The presence of the 4-methylsulfonylphenyl group on a coumarin (B35378) scaffold is critical for high cytotoxic activity.[6]-

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activities discussed in this guide.

Antioxidant Activity Assays

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [6][9]

  • Principle: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

  • Reagent Preparation:

    • DPPH solution (0.1 mM) in methanol.

  • Procedure:

    • Add 180 µL of DPPH solution to the wells of a 96-well plate.

    • Add 20 µL of the test compound at various concentrations.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [6][9]

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.

  • Reagent Preparation:

    • ABTS solution (7 mM) and potassium persulfate (2.45 mM) are mixed and allowed to react in the dark for 12-16 hours to generate the ABTS•+ stock solution.

    • The ABTS•+ working solution is prepared by diluting the stock solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Procedure:

    • Add 190 µL of the ABTS•+ working solution to the wells of a 96-well plate.

    • Add 10 µL of the test compound at various concentrations.

    • Incubate at room temperature for 6-10 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assays

1. COX-2 Inhibition Assay (Fluorometric) [10][11][12]

  • Principle: This assay measures the peroxidase activity of COX-2. The conversion of arachidonic acid to prostaglandin (B15479496) G2 is coupled to the oxidation of a probe, which generates a fluorescent signal.

  • Procedure:

    • In a 96-well plate, add COX-2 enzyme to the assay buffer.

    • Add the test inhibitor at various concentrations.

    • Pre-incubate to allow for inhibitor binding.

    • Initiate the reaction by adding arachidonic acid and the fluorometric probe.

    • Measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm).

  • Calculation:

    • The rate of reaction is determined from the linear phase of the fluorescence curve.

    • The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

2. Nitric Oxide (NO) Scavenging Assay [5][13][14]

  • Principle: This assay measures the ability of a compound to scavenge nitric oxide generated from a donor molecule, such as sodium nitroprusside. The amount of remaining NO is determined by the Griess reaction, which forms a colored azo dye.

  • Procedure:

    • Mix sodium nitroprusside solution with the test compound at various concentrations in a phosphate (B84403) buffer (pH 7.4).

    • Incubate the mixture at room temperature.

    • After incubation, add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Measure the absorbance of the resulting chromophore at approximately 546 nm.

  • Calculation:

    • % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

    • The IC50 value is determined from the concentration-response curve.

Cytotoxicity Assay

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [15][16][17][18][19]

  • Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or SDS solution).

    • Measure the absorbance at a wavelength between 570 and 600 nm.

  • Calculation:

    • % Cell Viability = (Abs_sample / Abs_control) x 100

    • The IC50 value is determined by plotting cell viability against the compound concentration.

Visualizations

Logical Workflow for Evaluating Biological Activity

Biological Activity Workflow cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Comparative Evaluation Antioxidant Antioxidant Assays (DPPH, ABTS) IC50 IC50 Determination Antioxidant->IC50 AntiInflammatory Anti-inflammatory Assays (COX-2, NO Scavenging) AntiInflammatory->IC50 Cytotoxicity Cytotoxicity Assays (MTT) Cytotoxicity->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for assessing and comparing the biological activities of phenolic compounds.

Proposed Anti-inflammatory Signaling Pathway Modulation

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activation COX2 COX-2 NFkB->COX2 Upregulation iNOS iNOS NFkB->iNOS Upregulation Prostaglandins Prostaglandins COX2->Prostaglandins NO Nitric Oxide iNOS->NO Inflammation Inflammation Prostaglandins->Inflammation NO->Inflammation PhenolicCompound This compound & Analogs PhenolicCompound->COX2 Inhibition? PhenolicCompound->iNOS Inhibition? PhenolicCompound->NO Scavenging?

Caption: Potential mechanisms of anti-inflammatory action for phenolic compounds.

Conclusion

This guide provides a comparative framework for understanding the biological activities of this compound and its analogs. While direct comparative data is not always available, the provided information on structurally related compounds and detailed experimental protocols offers a solid foundation for future research. The structure-activity relationships suggest that the methylsulfonyl group can significantly influence the cytotoxic properties of a parent molecule. Further studies are warranted to elucidate the specific antioxidant and anti-inflammatory potential of this compound and its simple analogs to fully understand their therapeutic potential. The experimental protocols and visualizations included herein are intended to support and guide these future investigations.

References

A Comparative Guide to Structural Analogs of 4-(Methylsulfonyl)phenol: Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of structural analogs of 4-(Methylsulfonyl)phenol, focusing on their physicochemical properties and biological activities as modulators of key drug targets. The information presented is intended to support research and development efforts in medicinal chemistry and drug discovery.

Introduction

This compound is a versatile chemical scaffold that has been extensively utilized in the development of various therapeutic agents. Its structural features, including the phenolic hydroxyl group and the methylsulfonyl moiety, provide opportunities for diverse chemical modifications to optimize biological activity, selectivity, and pharmacokinetic properties. This guide focuses on two primary classes of therapeutic agents derived from this scaffold: G protein-coupled receptor 119 (GPR119) agonists and glucokinase (GK) activators, both of which are promising targets for the treatment of type 2 diabetes and other metabolic disorders.

Physicochemical and Biological Properties of this compound Analogs

The following tables summarize the key physicochemical and biological properties of selected structural analogs of this compound. These compounds have been investigated for their potential as GPR119 agonists and glucokinase activators.

Table 1: Physicochemical Properties of this compound and its Analogs

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Solubility
This compoundthis compoundC₇H₈O₃S172.2090-95[1]Soluble in DMSO, Methanol; slightly soluble in water[1]
3-Methyl-4-(methylsulfonyl)phenol3-Methyl-4-(methylsulfonyl)phenolC₈H₁₀O₃S186.23Not ReportedNot Reported
PSN-GK1PSN-GK1C₂₁H₂₆FN₃O₄S451.52Not ReportedNot Reported
AR231453AR231453C₂₂H₂₈FN₅O₃S477.56Not ReportedNot Reported

Table 2: Biological Activity of this compound Analogs as GPR119 Agonists and Glucokinase Activators

CompoundTargetAssay TypeEC₅₀ / αKₐ (nM)Reference
PSN-GK1GlucokinaseEnzyme Activity AssayPotent Activator (Specific value not publicly available)[2]
AR231453GPR119cAMP Accumulation Assay4.7 - 9[3]
Furo[3,2-d]pyrimidine Analog (Compound 26)GPR119cAMP Accumulation Assay42[4]
Sulfonamide Analog (Compound 17c)GlucokinaseEnzyme Activity Assay39[5]
Pyrazolopyrimidine Analog (Compound 36)GPR119Biochemical ScreenPotent Agonist (Specific value not publicly available)[6]

Signaling Pathways and Experimental Workflows

GPR119 Agonist Signaling Pathway

GPR119 is a Gs-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Agonist binding to GPR119 initiates a signaling cascade that leads to an increase in intracellular cyclic AMP (camp), which in turn potentiates glucose-stimulated insulin (B600854) secretion (GSIS) and the release of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).

GPR119_Signaling_Pathway cluster_membrane Cell Membrane GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Agonist GPR119 Agonist (e.g., AR231453) Agonist->GPR119 Binds Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GSIS Glucose-Stimulated Insulin Secretion PKA->GSIS Potentiates GLP1 GLP-1 Secretion PKA->GLP1 Stimulates

Caption: GPR119 agonist signaling cascade.

Glucokinase Activator Mechanism of Action

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes. GK activators are allosteric modulators that bind to a site distinct from the glucose-binding site, inducing a conformational change that increases the enzyme's affinity for glucose. This leads to enhanced glucose phosphorylation, and subsequently, increased insulin secretion from pancreatic β-cells and increased glucose uptake and glycogen (B147801) synthesis in the liver.

Glucokinase_Activation cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte GK_pancreas Glucokinase (GK) G6P_pancreas Glucose-6-Phosphate GK_pancreas->G6P_pancreas ADP_pancreas ADP GK_pancreas->ADP_pancreas Glucose_pancreas Glucose Glucose_pancreas->GK_pancreas Glycolysis_pancreas Glycolysis G6P_pancreas->Glycolysis_pancreas ATP_pancreas ATP ATP_pancreas->GK_pancreas ATP_increase ↑ ATP/ADP Ratio Glycolysis_pancreas->ATP_increase KATP_channel KATP Channel Closure ATP_increase->KATP_channel Depolarization Membrane Depolarization KATP_channel->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Insulin_secretion Insulin Secretion Ca_influx->Insulin_secretion GK_liver Glucokinase (GK) G6P_liver Glucose-6-Phosphate GK_liver->G6P_liver Glucose_uptake ↑ Glucose Uptake GK_liver->Glucose_uptake Glucose_liver Glucose Glucose_liver->GK_liver Glycogen_synthesis Glycogen Synthesis G6P_liver->Glycogen_synthesis GKA Glucokinase Activator (e.g., PSN-GK1) GKA->GK_pancreas Allosterically Activates GKA->GK_liver Allosterically Activates

Caption: Mechanism of glucokinase activation.

Experimental Protocols

GPR119 cAMP Accumulation Assay

This protocol describes a common method for determining the potency of GPR119 agonists by measuring intracellular cAMP levels. A Homogeneous Time-Resolved Fluorescence (HTRF) assay is frequently used for this purpose.[3][7][8][9][10]

Materials:

  • HEK293 cells stably expressing human GPR119.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • Test compounds (this compound analogs).

  • Reference agonist (e.g., AR231453).

  • Forskolin (positive control).

  • HTRF cAMP detection kit.

  • 384-well white microplates.

  • HTRF-compatible plate reader.

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Detach cells and resuspend in assay buffer containing a PDE inhibitor. Adjust cell density to 2,000-5,000 cells per well.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, followed by dilution in assay buffer to the final desired concentrations. The final DMSO concentration should be kept low (e.g., ≤ 0.5%).

  • Assay Execution: Dispense the cell suspension into the wells of a 384-well plate. Add the diluted test compounds, reference agonist, positive control (Forskolin), or vehicle control to the respective wells. Incubate the plate for 30-60 minutes at room temperature.

  • cAMP Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's protocol. Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at both 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF ratio (Emission 665 nm / Emission 620 nm). Normalize the data using the vehicle control (0% stimulation) and a maximal agonist concentration or Forskolin (100% stimulation). Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the EC₅₀ value.

Glucokinase Activity Assay

This protocol outlines a coupled-enzyme assay to measure the activity of glucokinase and the potency of its activators. The production of glucose-6-phosphate (G-6-P) is coupled to the reduction of NADP⁺ to NADPH by glucose-6-phosphate dehydrogenase (G6PDH), and the increase in NADPH is monitored spectrophotometrically at 340 nm.[11][12][13][14][15]

Materials:

  • Recombinant human glucokinase.

  • Reaction buffer (e.g., 25 mM HEPES pH 7.1, 25 mM KCl, 5 mM MgCl₂, 1 mM DTT).

  • D-glucose.

  • ATP.

  • NADP⁺.

  • Glucose-6-phosphate dehydrogenase (G6PDH).

  • Test compounds (this compound analogs).

  • 96-well UV-transparent microplate.

  • Spectrophotometric plate reader.

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing reaction buffer, ATP, NADP⁺, and G6PDH.

  • Compound and Enzyme Addition: Add the test compounds at various concentrations to the wells of the microplate. Then, add the recombinant human glucokinase.

  • Initiation of Reaction: Initiate the reaction by adding a solution of D-glucose. For EC₅₀ determination, a fixed glucose concentration is used.

  • Data Acquisition: Monitor the increase in absorbance at 340 nm over time in a kinetic mode.

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time curve. To determine the EC₅₀ of an activator, plot the initial reaction rates against the compound concentrations and fit the data to a suitable model.

Conclusion

The this compound scaffold serves as a valuable starting point for the design and synthesis of potent and selective modulators of GPR119 and glucokinase. The data and protocols presented in this guide offer a framework for the comparative evaluation of novel analogs, facilitating the identification of lead compounds with improved therapeutic potential for the treatment of type 2 diabetes and other metabolic diseases. Further structure-activity relationship studies, guided by the principles outlined herein, will be instrumental in the development of next-generation therapeutics targeting these important pathways.

References

Unveiling the Antioxidant Potential of Sulfonylphenols: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the antioxidant activity of sulfonylphenol derivatives. By examining experimental data from key antioxidant assays, we aim to provide a clear and objective overview of their performance, shedding light on their potential as therapeutic agents.

The inherent antioxidant activity of phenolic compounds is well-established, primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The introduction of a sulfonyl group to the phenolic structure can modulate this activity, influencing the compound's electronic properties and, consequently, its radical scavenging capabilities. This guide delves into the antioxidant performance of a series of aryl sulfonyl ester-based heterocyclic Schiff bases, providing a quantitative comparison of their efficacy.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a series of synthesized aryl sulfonyl ester-based heterocyclic Schiff bases was evaluated using multiple assays. The half-maximal inhibitory concentration (IC50) was determined to quantify the concentration of each compound required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value indicates a higher antioxidant activity. The results are summarized in the table below, alongside the standard antioxidant, Butylated Hydroxytoluene (BHT).

CompoundDPPH IC50 (µM/mL)ABTS IC50 (µM/mL)CUPRAC IC50 (µM/mL)
2e 70.33±0.1741.88±0.2173.49±0.00
2g 102.30±0.2150.75±0.32100.30±0.11
2d 95.36±0.2465.12±0.1190.14±0.42
BHT 80.11±0.1255.31±0.0785.74±0.19

Data sourced from a study on Aryl Sulfonyl Ester-Based Heterocyclic Schiff Bases.[1]

Among the tested compounds, compound 2e demonstrated the most potent antioxidant activity across all three assays, with IC50 values lower than or comparable to the standard antioxidant BHT in the DPPH and CUPRAC assays, and notably stronger in the ABTS assay.[1] Compound 2g also exhibited significant antioxidant potential, particularly in the ABTS assay.[1]

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, which results in a color change from purple to yellow.[2] The change in absorbance is measured spectrophotometrically to determine the extent of radical scavenging.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (typically 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol.[2]

  • Reaction Mixture: A specific volume of the test compound at various concentrations is mixed with a fixed volume of the DPPH solution. A control is prepared using the solvent instead of the test compound.[2]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[2]

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[2]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate (B84403) buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction Mixture: A small volume of the test compound at various concentrations is added to a larger volume of the ABTS•+ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes).

  • Absorbance Measurement: The absorbance is measured at 734 nm.

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_sulfonylphenols Prepare Sulfonylphenol Solutions (Varying Concentrations) mix Mix Sulfonylphenol and Radical Solutions prep_sulfonylphenols->mix prep_radicals Prepare Radical Solutions (DPPH or ABTS) prep_radicals->mix incubate Incubate (Dark, Room Temperature) mix->incubate measure_abs Measure Absorbance (Spectrophotometer) incubate->measure_abs calculate_inhibition Calculate % Inhibition measure_abs->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50

Caption: Experimental workflow for antioxidant activity assessment.

radical_scavenging_pathway Sulfonylphenol Sulfonylphenol (Ar-SO2-Ph-OH) FreeRadical Free Radical (R•) (e.g., DPPH•, ABTS•+) PhenoxylRadical Stabilized Phenoxyl Radical (Ar-SO2-Ph-O•) Sulfonylphenol->PhenoxylRadical H• donation NeutralizedRadical Neutralized Radical (RH) FreeRadical->NeutralizedRadical H• acceptance

Caption: General mechanism of radical scavenging by a sulfonylphenol.

References

Comparative Toxicity Profile: 4-(Methylsulfonyl)phenol versus Other Sulfonyl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the toxicity profile of 4-(Methylsulfonyl)phenol against two other sulfonyl-containing compounds: the dietary supplement Methylsulfonylmethane (MSM) and the industrial chemical Bisphenol S (BPS). The information presented herein is intended to offer an objective overview supported by available experimental data to aid in risk assessment and guide future research.

Quantitative Toxicity Data Summary

The following table summarizes the key quantitative toxicity data for this compound, Methylsulfonylmethane (MSM), and Bisphenol S (BPS).

Toxicity EndpointThis compoundMethylsulfonylmethane (MSM)Bisphenol S (BPS)
Acute Oral Toxicity (LD50) 3160 mg/kg (Rat)[1]>5000 mg/kg (Rat)[2]2830 mg/kg (Rat)[3]
Cytotoxicity (IC50) Data not readily available~200 mM in HT-29 colon cancer cells (24h)[4]1-100 µM in HaCaT human keratinocytes (24h)[5]
Mutagenicity (Ames Test) Mutagenic for bacteria and/or yeastNot considered genotoxicGenotoxic potential indicated in some studies
Primary Target Organs Kidneys, liver, central nervous system (CNS)Generally considered non-toxicEndocrine system (estrogenic activity)
Irritation Causes serious eye irritationNo irritant effect on skin or eyes[2]Potential for skin and eye irritation

Experimental Protocols

Detailed experimental protocols for the toxicity data of this compound are not extensively available in the public domain. However, the following are standardized and widely accepted protocols for the key toxicity assays mentioned in this guide.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance.

  • Animal Model: Typically, young adult female rats are used.

  • Housing and Acclimation: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimate for at least 5 days before the study.

  • Dosing: The test substance is administered in a single oral dose via gavage. The dosing is performed in a stepwise procedure using a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (5, 50, 300, and 2000 mg/kg body weight).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step, i.e., no further testing is needed, dosing of three additional animals with the same dose, or dosing of three additional animals at the next higher or the next lower dose level. The method results in the classification of the substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[6][7][8][9][10]

In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Adherent or suspension cells are cultured in a suitable medium and seeded into 96-well plates at a predetermined density.

  • Compound Exposure: After cell attachment (for adherent cells), the culture medium is replaced with a medium containing various concentrations of the test compound. A control group with no compound is also included. The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan (B1609692) Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be calculated.[3][11][12][13][14]

Mutagenicity - Bacterial Reverse Mutation Test (Ames Test, OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

  • Bacterial Strains: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for histidine or tryptophan, respectively. These strains carry mutations in the genes involved in the synthesis of these amino acids and cannot grow on a medium lacking them.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), which is typically a liver homogenate from rats pre-treated with an enzyme inducer. This is to assess the mutagenicity of the parent compound and its metabolites.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. This can be done using the plate incorporation method (the test substance is mixed with the bacteria and molten top agar (B569324) and poured onto a minimal agar plate) or the pre-incubation method (the test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated).

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Scoring: Only bacteria that have undergone a reverse mutation (reversion) to a prototrophic state can grow and form colonies on the minimal agar plates. The number of revertant colonies is counted for each concentration of the test substance and compared to the number of spontaneous revertant colonies in the negative (solvent) control. A substance is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies.[15][16][17][18][19]

Signaling Pathway Visualization

The toxicity of many phenolic compounds is linked to the induction of oxidative stress. This pathway illustrates a simplified overview of how a toxicant can lead to cellular damage through the generation of reactive oxygen species (ROS).

Oxidative_Stress_Pathway Oxidative Stress-Induced Cellular Damage Toxicant Toxicant (e.g., Phenolic Compound) Cell Cellular Environment Toxicant->Cell Enters Mitochondria Mitochondria ROS Reactive Oxygen Species (ROS) Generation Mitochondria->ROS Disruption of Electron Transport Chain Antioxidants Antioxidant Defense (e.g., GSH, SOD, CAT) ROS->Antioxidants Neutralized by Oxidative_Damage Oxidative Damage ROS->Oxidative_Damage Overwhelms Defenses Lipid_Peroxidation Lipid Peroxidation Oxidative_Damage->Lipid_Peroxidation Protein_Oxidation Protein Oxidation Oxidative_Damage->Protein_Oxidation DNA_Damage DNA Damage Oxidative_Damage->DNA_Damage Cell_Death Cell Death (Apoptosis/Necrosis) Lipid_Peroxidation->Cell_Death Protein_Oxidation->Cell_Death DNA_Damage->Cell_Death

Caption: Oxidative Stress Pathway.

Conclusion

Based on the available data, this compound exhibits a moderate acute toxicity profile, similar to that of Bisphenol S, and is reported to be mutagenic. In contrast, Methylsulfonylmethane (MSM) demonstrates a very low toxicity profile and is not considered genotoxic. The primary toxicological concerns for this compound appear to be related to potential organ damage and mutagenicity, while Bisphenol S is primarily recognized for its endocrine-disrupting properties. Further research with detailed and standardized experimental protocols is necessary to fully elucidate the toxicity profile of this compound and to conduct a more direct and quantitative comparison with other sulfonyl compounds.

References

Efficacy of 4-(Methylsulfonyl)phenol Derivatives in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(methylsulfonyl)phenol moiety is a key pharmacophore in modern drug discovery, prominently featured in a range of therapeutic agents. Its strong electron-withdrawing nature and ability to form crucial hydrogen bonds have made it a valuable component in the design of selective inhibitors targeting various enzymes and receptors. This guide provides a comparative analysis of the efficacy of this compound derivatives, with a primary focus on their well-established role as cyclooxygenase-2 (COX-2) inhibitors and emerging applications in cancer therapy. Experimental data is presented to offer a clear comparison with alternative compounds, and detailed protocols for key biological assays are provided.

I. Comparative Efficacy as Selective COX-2 Inhibitors

Derivatives of this compound are renowned for their potent and selective inhibition of COX-2, an enzyme upregulated during inflammation. This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs) that also inhibit the constitutively expressed COX-1 enzyme.

Quantitative Comparison of COX-1 and COX-2 Inhibition

The following table summarizes the in vitro efficacy of various classes of this compound derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, provides a measure of the compound's preference for COX-2.

Compound ClassDerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyridines 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine35.60.07508.6
2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine (unsubstituted)>500.39>128
Diarylpropenones (Z)-1-(4-(methylsulfonyl) phenyl)-2,3-diphenylprop-2-en-1-one--High
Pyridines 5-Chloro-3-(4-methylsulfonyl)phenyl-2-(2-methyl-5-pyridinyl)pyridine--High
Oxadiazoles 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole63.70.48132.83
Reference Drugs Celecoxib24.30.06405
Rofecoxib18.80.5336
Indomethacin0.0461.180.04

II. Emerging Roles in Cancer Therapy

Recent studies have begun to explore the potential of this compound derivatives as anticancer agents. The mechanism of action in this context is often linked to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

In Vitro Anticancer Activity

The following table presents the IC50 values of selected phenolic derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
2-((1,2,3,4-tetrahydroquinolin-1-yl)(4- methoxyphenyl)methyl) phenolHuman osteosarcoma (U2OS)50.5 ± 3.8Induces apoptosis, migration inhibitor
Phenylsulfonylpiperazine Derivative (Compound 3)Luminal Breast Cancer (MCF7)4.48Cytotoxic, antimigratory, antiproliferative

III. Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

A. In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against COX-1 and COX-2 enzymes.

1. Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin) dissolved in DMSO

  • Stop solution (e.g., 1 M HCl)

  • Prostaglandin E2 (PGE2) enzyme immunoassay (EIA) kit

2. Procedure:

  • Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in a 96-well plate.

  • Add various concentrations of the test compounds or reference inhibitors to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Terminate the reaction by adding the stop solution.

  • Quantify the amount of PGE2 produced using a PGE2 EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

B. Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

1. Animals:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

2. Materials:

  • 1% (w/v) solution of λ-carrageenan in sterile saline

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

3. Procedure:

  • Fast the rats overnight with free access to water.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

C. Ulcerogenic Liability Assay

This assay assesses the potential of a compound to induce gastric ulcers, a common side effect of NSAIDs.

1. Animals:

  • Male Wistar rats (180-220 g)

2. Materials:

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle

  • Dissecting microscope

3. Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer high doses of the test compounds or the reference drug orally. The control group receives the vehicle.

  • After a set period (e.g., 4-6 hours), sacrifice the animals by cervical dislocation.

  • Remove the stomachs and open them along the greater curvature.

  • Wash the stomachs with saline and examine the gastric mucosa for any signs of ulceration (hemorrhagic spots, lesions) under a dissecting microscope.

  • Score the ulcers based on their number and severity to determine the ulcer index.

IV. Visualizing Pathways and Workflows

A. COX-2 Signaling Pathway in Inflammation

The following diagram illustrates the signaling cascade leading to inflammation, which is targeted by this compound derivatives.

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Metabolized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates Inhibitor This compound Derivatives Inhibitor->COX2 Inhibits

Caption: COX-2 inflammatory pathway and the inhibitory action of derivatives.

B. Experimental Workflow for Drug Discovery

This diagram outlines the general workflow from the synthesis of this compound derivatives to their biological evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening (COX-1/COX-2 Assay) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo_Testing In Vivo Testing (Rat Paw Edema, Ulcerogenicity) SAR_Analysis->In_Vivo_Testing Promising Candidates Lead_Optimization->Synthesis Iterative Design Preclinical_Development Preclinical Development In_Vivo_Testing->Preclinical_Development

Caption: A typical workflow for the discovery of novel drug candidates.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Biological Activity with Supporting Experimental Data

This guide provides an in vitro comparison of 4-(Methylsulfonyl)phenol and its related analogues, focusing on their potential as tyrosinase inhibitors, antioxidants, and anti-inflammatory agents. While direct comparative studies on this compound are limited, this document synthesizes available data on its and structurally similar compounds' biological activities, supported by detailed experimental protocols for key in vitro assays.

Executive Summary

This compound, a compound characterized by a phenol (B47542) ring substituted with a methylsulfonyl group, and its analogues are of interest for their potential biological activities. The electron-withdrawing nature of the sulfonyl group in this compound suggests it may have different properties compared to analogues with electron-donating or less electron-withdrawing substituents. This guide explores these potential differences in the context of tyrosinase inhibition, antioxidant capacity, and anti-inflammatory effects.

Comparative Analysis of Biological Activity

One study on the structure-activity relationship of substituted phenols in a tyrosinase-dependent cytotoxicity assay reported that sulfonyl derivatives were inactive as tyrosinase substrates.[1] This suggests that this compound is unlikely to be a substrate for tyrosinase, a key enzyme in melanin (B1238610) synthesis. However, this does not preclude its potential as a tyrosinase inhibitor. The inhibitory activities of various phenolic compounds against tyrosinase are well-documented, with the substitution pattern on the phenyl ring playing a crucial role.[2][3]

In the realm of antioxidant activity, the capacity of phenolic compounds is heavily influenced by the nature of the substituents on the aromatic ring.[4][5] Generally, electron-donating groups enhance antioxidant activity, while electron-withdrawing groups, such as the methylsulfonyl group, tend to decrease it.

Regarding anti-inflammatory properties, various phenolic compounds have been shown to possess anti-inflammatory effects through mechanisms like the inhibition of cyclooxygenase (COX) enzymes.[6][7] The presence of a sulfone moiety in other classes of compounds has been associated with potent COX inhibition.[6][7]

Table 1: Inferred In Vitro Activity Profile of this compound and Related Compounds

Compound4-SubstituentExpected Tyrosinase InhibitionExpected Antioxidant CapacityExpected Anti-inflammatory Activity
This compound -SO₂CH₃Potential Inhibitor (Not a Substrate)[1]LowerPotential Activity
4-(Methylthio)phenol -SCH₃Potential Inhibitor/SubstrateModeratePotential Activity
4-Methoxyphenol -OCH₃Known InhibitorHigherKnown Activity
4-Aminophenol -NH₂Potential Inhibitor/SubstrateHigherPotential Activity

This table is based on general structure-activity relationship principles for phenolic compounds and requires direct experimental validation for conclusive comparisons.

Experimental Protocols

Detailed methodologies are essential for the accurate in vitro comparison of these compounds. Below are protocols for key assays relevant to the biological activities discussed.

Tyrosinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of tyrosinase, the key enzyme in melanogenesis.

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome (B613829), which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor will reduce the rate of dopachrome formation.

Procedure:

  • Prepare a stock solution of mushroom tyrosinase in phosphate (B84403) buffer (pH 6.8).

  • Prepare various concentrations of the test compounds (e.g., this compound and its analogs) and a positive control (e.g., kojic acid).

  • In a 96-well plate, add the tyrosinase solution to wells containing the test compounds or control.

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding L-DOPA solution to each well.

  • Measure the absorbance at 475 nm at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the antioxidant capacity of a compound within a cellular environment.

Principle: The CAA assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of reactive oxygen species (ROS) generated by an initiator like AAPH, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF). Antioxidants can quench these ROS, thus reducing the fluorescence signal.

Procedure:

  • Seed human hepatocarcinoma (HepG2) cells in a 96-well plate and grow to confluency.

  • Wash the cells with phosphate-buffered saline (PBS).

  • Treat the cells with various concentrations of the test compounds and DCFH-DA for 1 hour.

  • Wash the cells with PBS to remove extracellular compounds.

  • Add the ROS initiator, AAPH, to all wells.

  • Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Calculate the CAA value as the percentage decrease in fluorescence compared to the control.

In Vitro Anti-inflammatory Assay: Inhibition of Albumin Denaturation

This assay provides a preliminary screening of the anti-inflammatory potential of a compound by measuring its ability to inhibit protein denaturation.

Principle: Inflammation can lead to protein denaturation. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model. Anti-inflammatory compounds can protect the protein from denaturation.

Procedure:

  • Prepare a reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of BSA.

  • Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

  • Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

  • After cooling, add PBS (pH 6.3) to each tube.

  • Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Use a known anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

  • Calculate the percentage of inhibition of protein denaturation.

Visualizing Experimental Workflows and Relationships

To facilitate a clearer understanding of the experimental processes and the relationships between the compounds and their potential activities, the following diagrams are provided.

Experimental_Workflow_Tyrosinase_Inhibition cluster_preparation Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution Preincubation Pre-incubation (10 min) Tyrosinase->Preincubation Compounds Test Compounds & Control Compounds->Preincubation L_DOPA L-DOPA Solution Reaction Reaction Initiation Preincubation->Reaction Add L-DOPA Measurement Absorbance Measurement (475 nm) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Signaling_Pathway_Antioxidant_Activity ROS Reactive Oxygen Species (ROS) Cellular_Damage Cellular Damage ROS->Cellular_Damage causes Neutralization ROS Neutralization ROS->Neutralization Antioxidant This compound & Analogs Antioxidant->Neutralization mediates Neutralization->Cellular_Damage prevents

Caption: Simplified pathway of antioxidant action against ROS.

Logical_Relationship_Structure_Activity cluster_structure Chemical Structure cluster_activity Biological Activity Substituent Nature of 4-Substituent (-SO₂CH₃, -SCH₃, -OCH₃, -NH₂) Tyrosinase Tyrosinase Inhibition Substituent->Tyrosinase influences Antioxidant Antioxidant Capacity Substituent->Antioxidant influences Anti_inflammatory Anti-inflammatory Effect Substituent->Anti_inflammatory influences

Caption: Relationship between chemical structure and biological activity.

Conclusion

This guide provides a framework for the in vitro comparison of this compound and its related compounds. While direct comparative experimental data is currently sparse, the provided protocols offer a standardized approach for researchers to generate this crucial information. The inferred activities based on structure-activity relationships of broader phenolic classes suggest that the methylsulfonyl group likely imparts distinct properties to this compound, particularly in terms of its interaction with tyrosinase and its antioxidant potential. Further experimental investigation is necessary to quantitatively delineate these differences and to fully elucidate the therapeutic potential of this class of compounds.

References

Navigating Cross-Reactivity: A Comparative Guide to 4-(Methylsulfonyl)phenol in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity of chemical compounds is paramount to ensuring data integrity and therapeutic specificity. This guide provides a comprehensive overview of 4-(Methylsulfonyl)phenol, including its known biological applications, and explores the critical considerations for its use in biological assays. Due to a lack of extensive, publicly available cross-reactivity studies on this specific molecule, this guide also presents a general framework for assessing its potential for non-specific interactions and discusses alternative phenolic compounds.

Understanding this compound: Properties and Applications

This compound, also known as 4-hydroxyphenyl methyl sulfone, is a reagent used in the synthesis of various compounds.[1] It is recognized for its role in creating pyrazolo[3,4-d]pyrimidine derivatives that act as GPR119 agonists and in the synthesis of 2-(pyridine-2-yl)-1H-benzimidazole derivatives which are potent glucokinase activators.[1] Its fundamental chemical and physical properties are summarized below.

PropertyValueSource
Molecular FormulaC7H8O3S[1][2][3][4]
Molecular Weight172.2 g/mol [1][2][3]
AppearanceWhite Powder[4]
CAS Number14763-60-1[1][3][4]
IUPAC Name4-methylsulfonylphenol[2][4]

The Challenge of Cross-Reactivity with Phenolic Compounds

Cross-reactivity occurs when a compound interacts with targets other than its intended biological partner, leading to potential misinterpretation of experimental results or off-target effects in drug development. Phenolic compounds, due to their structural motifs, can be prone to such interactions. Studies on other low-molecular-weight phenols, such as methylol phenols found in phenol-formaldehyde resins, have demonstrated cross-reaction patterns in patients with contact allergies.[5] This highlights the potential for structurally similar phenols to interact with common biological pathways.

  • Enzyme Inhibition/Activation: Phenolic compounds are known to interact with a variety of enzymes.

  • Receptor Binding: Off-target binding to receptors with phenol-accepting pockets.

  • Assay Interference: Non-specific interactions with assay components, such as fluorescent dyes or reporter proteins.

A Proposed Workflow for Assessing Cross-Reactivity

For researchers utilizing this compound or similar compounds, a systematic approach to evaluating cross-reactivity is essential. The following workflow outlines a general strategy for such an investigation.

G cluster_0 Phase 1: In Silico & In Vitro Screening cluster_1 Phase 2: Hit Validation & Mechanistic Studies cluster_2 Phase 3: Structure-Activity Relationship (SAR) cluster_3 Decision Point A Compound Selection (this compound) B In Silico Profiling (Target Prediction, Structural Homology) A->B C Broad Panel In Vitro Screening (e.g., CEREP, Eurofins) B->C D Initial Hit Identification C->D E Dose-Response Assays for Off-Target Hits D->E F Orthogonal Assays (Biophysical & Cell-based) E->F G Mechanism of Action Studies F->G H Confirmation of Off-Target Interaction G->H I Synthesize Analogs of this compound H->I J Comparative Cross-Reactivity Profiling I->J K Identify Moieties Driving Off-Target Effects J->K L Refined Compound with Improved Specificity K->L M Proceed with Compound? L->M G A Primary Compound (e.g., this compound) B Intended Biological Target & Assay A->B Intended Interaction C Potential Off-Target Interactions (Cross-Reactivity) A->C Unintended Interaction F Validation of Specificity B->F D Alternative Compounds (Structurally Dissimilar) C->D Mitigation Strategy E Alternative Compounds (Structurally Similar Analogs) C->E SAR Strategy D->B E->B

References

Safety Operating Guide

Safe Disposal of 4-(Methylsulfonyl)phenol: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in drug development, the proper handling and disposal of laboratory chemicals is a critical component of operational safety and regulatory compliance. This guide provides essential information for the safe disposal of 4-(Methylsulfonyl)phenol (CAS No. 14763-60-1), a compound also known as p-Hydroxyphenyl Methyl Sulfone.

Hazard Profile and Safety Considerations

This compound is classified as a hazardous substance, and it is imperative to handle it with appropriate personal protective equipment (PPE). The primary hazards are summarized in the table below.

Hazard ClassificationDescriptionGHS Code
Skin Corrosion/IrritationCauses skin irritationH315
Serious Eye Damage/Eye IrritationCauses serious eye irritationH319
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritationH335

Data sourced from multiple safety data sheets.[1][2]

When handling this compound, researchers should, at a minimum, wear protective gloves, safety goggles with side-shields, and a lab coat.[3] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[3][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, regional, and national hazardous waste regulations.[1] The following steps provide a general operational plan for its disposal.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound. This includes pure, unused product, contaminated materials (e.g., paper towels, gloves), and solutions.

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

2. Containerization:

  • Use a dedicated, properly labeled hazardous waste container. The container must be in good condition, leak-proof, and compatible with the chemical.[5]

  • The label must clearly state "HAZARDOUS WASTE" and list "this compound" as a constituent.[5]

  • Keep the container tightly closed except when adding waste.[5]

3. Storage:

  • Store the waste container in a designated satellite accumulation area (SAA) that is cool, dry, and well-ventilated.[4][5]

  • Ensure the storage area is away from incompatible materials.

4. Spill Management:

  • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[1][4]

  • For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid creating dust.[4]

  • Prevent the spilled material from entering drains or the environment.[3]

5. Final Disposal:

  • The primary and recommended method for the final disposal of this compound is through an approved and licensed waste disposal company.[1]

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will ensure that the disposal method, such as controlled incineration with flue gas scrubbing, is compliant with all regulations.[3]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 A Waste Generation (this compound) B Is waste container available and properly labeled? A->B C Obtain and label a compatible hazardous waste container. B->C No D Place waste in the designated container. B->D Yes C->D E Store container in a designated Satellite Accumulation Area. D->E F Is the container full or is disposal required? E->F G Contact Environmental Health & Safety (EHS) for waste pickup. F->G Yes I Continue to add waste to the container. F->I No H EHS facilitates disposal via licensed waste management vendor. G->H I->D

Caption: Workflow for the safe disposal of this compound waste.

Disclaimer: This guide provides general procedures based on available safety data sheets. It is not a substitute for a thorough review of your institution's specific waste management policies and all applicable local, regional, and national regulations. Always consult with your EHS department for guidance.

References

Safe Handling and Disposal of 4-(Methylsulfonyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of 4-(Methylsulfonyl)phenol (CAS No. 14763-60-1), also known as p-Hydroxyphenyl Methyl Sulfone.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards associated with this chemical are:

  • Serious eye irritation (Category 2) [1][3][4]

  • Skin irritation (Category 2) [1]

  • May cause respiratory irritation (Category 3) [1]

The signal word for this chemical is "Warning".[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection Type Specific Recommendations Standards
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[3]
Skin Protection - Wear fire/flame resistant and impervious clothing. - Handle with chemical-impermeable gloves. Gloves must be inspected prior to use.EU Directive 89/686/EEC and the standard EN 374.[3]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.Follow OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[2]

Safe Handling Procedures

Adherence to proper handling procedures is crucial to minimize risk.

  • Ventilation: Handle in a well-ventilated place.[3][5][6] Ensure adequate ventilation to control airborne concentrations.

  • Avoid Contact: Avoid contact with skin and eyes.[2][3][5][6]

  • Dust Formation: Avoid the formation of dust and aerosols.[3][5][6]

  • Hygiene: Wash hands thoroughly after handling.[2][3] Remove and wash contaminated clothing before reuse.[2]

  • Ignition Sources: Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][5][6] Keep away from heat and sources of ignition.[1]

First-Aid Measures

In the event of exposure, immediate first-aid is critical.

Exposure Route First-Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][2][3][5][6]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2][3][5][6]
Eye Contact Rinse cautiously with water for at least 15 minutes.[1][3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Consult a doctor.[1][2][3][5][6]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][2][3][5][6]

Spill and Leak Procedures

In case of a spill or leak, follow these emergency procedures:

  • Ensure Personal Safety: Wear appropriate personal protective equipment, including chemical impermeable gloves.[3][5][6]

  • Ventilation and Evacuation: Ensure adequate ventilation.[3][5][6] Evacuate personnel to safe areas and keep people away from and upwind of the spill.[3][5][6]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5][6]

  • Clean-up: Collect the spilled material using spark-proof tools and explosion-proof equipment.[3][6] Sweep up and shovel into suitable, closed containers for disposal.[1]

  • Disposal: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3][6]

Storage and Disposal

Proper storage and disposal are essential for safety and environmental protection.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][5][6]

  • Store apart from foodstuff containers or incompatible materials.[3][5][6]

Disposal

Unwanted this compound is classified as hazardous waste.

  • Solid Waste:

    • For small amounts of contaminated solid waste (e.g., paper towels), place it in a suitable, leak-tight container and then into a yellow bag to be treated as clinical waste for incineration.[7][8]

    • Larger quantities of solid this compound should be packaged in paper or other flammable material and burned in a suitable combustion chamber.[7] Alternatively, it can be dissolved in a flammable solvent and atomized in a combustion chamber.[7]

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in shatter-proof bottles and disposed of as hazardous waste.[7][8]

    • Do not wash down drains or sewers.[9]

  • General Guidance: All disposal must be conducted at a licensed chemical disposal facility in accordance with local, state, and federal regulations.[9]

Workflow for Handling and Disposal

G Workflow for Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Decontamination cluster_disposal Waste Disposal A Review SDS and SOPs B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Weigh/Handle in a Ventilated Fume Hood B->C D Perform Experiment C->D E Decontaminate Work Area D->E F Segregate Waste E->F G Remove and Clean/Dispose PPE F->G H Solid Waste (Contaminated materials, excess solid) F->H Solid I Liquid Waste (Aqueous solutions) F->I Liquid J Dispose as Hazardous Waste via Licensed Facility H->J I->J

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)phenol
Reactant of Route 2
4-(Methylsulfonyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.